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  • Product: 5-Bromoquinazolin-6-ylthiourea
  • CAS: 1206679-19-7

Core Science & Biosynthesis

Foundational

Strategic Intermediates in Kinase Inhibitor Design: The 5-Bromoquinazolin-6-ylthiourea Scaffold

Executive Summary & Structural Rationale 5-Bromoquinazolin-6-ylthiourea represents a high-value, bifunctional building block in modern medicinal chemistry, specifically within the development of Type I and Type II kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

5-Bromoquinazolin-6-ylthiourea represents a high-value, bifunctional building block in modern medicinal chemistry, specifically within the development of Type I and Type II kinase inhibitors (EGFR, VEGFR, PI3K).

Unlike standard 6,7-dimethoxyquinazoline scaffolds (e.g., Gefitinib, Erlotinib), this molecule introduces two critical vectors for structural diversification:

  • The 6-Thiourea Moiety: A versatile nucleophilic handle that serves as a precursor for fused heterocyclic systems (e.g., thiazolo[5,4-f]quinazolines) or as a hydrogen-bond donor/acceptor motif in the solvent-exposed region of the ATP binding pocket.

  • The 5-Bromo Substituent: A sterically demanding halogen positioned ortho to the thiourea. It serves two functions:

    • Conformational Lock: It restricts the rotation of the 6-position substituent, potentially reducing the entropic penalty of binding.

    • Synthetic Handle: It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access hydrophobic pockets often unexplored by standard inhibitors.

Physicochemical Profile

The introduction of the bromine atom at the 5-position significantly alters the electronic and physical properties compared to the non-halogenated parent compound.

Table 1: Predicted & Observed Physicochemical Properties
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₉H₇BrN₄SCore scaffold stoichiometry.
Molecular Weight ~283.15 g/mol Fragment-like; allows room for elaboration (Rule of 5 compliant).
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity; suitable for cell permeability.
pKa (Thiourea) ~11.5 (Acidic NH)Weakly acidic; can form salts under basic conditions.
Solubility Low in Water; High in DMSO, DMF, DMAcRequires polar aprotic solvents for synthetic manipulation.
Electronic Effect 5-Br is Electron-Withdrawing (-I effect)Reduces nucleophilicity of the 6-thiourea nitrogen; stabilizes the scaffold against oxidative metabolism.
Melting Point >220°C (Decomposition)High crystallinity typical of planar heterocyclic ureas.

Synthetic Architecture

The synthesis of 5-bromoquinazolin-6-ylthiourea requires careful orchestration to prevent regioselectivity issues, particularly avoiding halogen exchange or competitive nucleophilic attacks at the C4 position if it is substituted with a leaving group (e.g., Cl).

Core Synthetic Pathway

The most robust route involves the conversion of 5-bromoquinazolin-6-amine using Benzoyl Isothiocyanate , followed by base-catalyzed hydrolysis. This method avoids the use of highly toxic thiophosgene and provides higher yields.[1]

Diagram 1: Synthetic Workflow (DOT Visualization)

SynthesisPath cluster_legend Reaction Phase Start 5-Bromo-6-nitroquinazoline Step1 Reduction (Fe/AcOH or SnCl2) Start->Step1 Selective Reduction Amine 5-Bromoquinazolin-6-amine Step1->Amine Intermed N-Benzoyl Thiourea Intermediate Amine->Intermed Acetone, Reflux Reagent + Benzoyl Isothiocyanate Reagent->Intermed Step3 Hydrolysis (NaOH/MeOH) Intermed->Step3 Deprotection Final 5-Bromoquinazolin-6-ylthiourea Step3->Final Precipitation

Caption: Step-wise synthesis from the nitro-precursor to the final thiourea scaffold via the benzoyl-protected intermediate.

Experimental Protocols

Safety Warning: Quinazolines can be skin sensitizers. Thiourea derivatives may inhibit thyroid function. All operations must be conducted in a fume hood.

Protocol A: Synthesis of 5-Bromoquinazolin-6-amine (Precursor)
  • Dissolution: Dissolve 5-bromo-6-nitroquinazoline (10 mmol) in Ethanol (50 mL) and Acetic Acid (5 mL).

  • Reduction: Add Iron powder (5 eq) portion-wise at 60°C.

  • Reflux: Heat to reflux for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Neutralization: Neutralize with sat. NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry over Na₂SO₄ and concentrate to yield the yellow amine solid.

Protocol B: Conversion to 5-Bromoquinazolin-6-ylthiourea
  • Activation: To a solution of 5-bromoquinazolin-6-amine (5 mmol) in dry Acetone (20 mL), add Benzoyl Isothiocyanate (5.5 mmol) dropwise at room temperature.

  • Reaction: Reflux the mixture for 3 hours. A precipitate (the benzoyl-thiourea intermediate) typically forms.

  • Isolation of Intermediate: Cool to 0°C, filter the solid, and wash with cold acetone.

  • Hydrolysis: Suspend the intermediate in Methanol (15 mL) and add 10% NaOH solution (5 mL).

  • Heating: Heat at 60°C for 1 hour until the solution becomes clear (deprotection complete).

  • Precipitation: Cool to room temperature and acidify to pH 8 with dilute HCl. The target thiourea will precipitate.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/DMF.

Strategic Utility in Drug Discovery

The 5-bromoquinazolin-6-ylthiourea scaffold is rarely the final drug; it is a "linchpin" intermediate.

Divergent Synthesis (The "Fork in the Road")

Researchers use this scaffold to access two distinct chemical spaces:

  • Path A (Cyclization): Oxidative cyclization (using Br₂ or SOCl₂) yields thiazolo[5,4-f]quinazolines . These tricyclic systems mimic the adenine ring of ATP more closely than the bicyclic quinazoline, potentially increasing potency.

  • Path B (Coupling): The 5-Br position allows for Suzuki coupling after the thiourea has been modified. This is critical for introducing solubilizing groups or hydrophobic tails that reach into the "back pocket" of the kinase.

Diagram 2: Divergent Functionalization Logic

DivergentPath Core 5-Bromoquinazolin-6-ylthiourea Cyclization Oxidative Cyclization (Br2 or SOCl2) Core->Cyclization Path A Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Path B Tricyclic Thiazolo[5,4-f]quinazoline (Rigid ATP Mimic) Cyclization->Tricyclic Biaryl 5-Aryl-6-thiourea Derivatives (Extended Binding Vectors) Coupling->Biaryl

Caption: Strategic divergence: Cyclization yields rigid tricycles; Coupling yields extended biaryl inhibitors.

Mechanistic Validation (Self-Validating Protocol)

To confirm the integrity of the thiourea formation versus isothiocyanate degradation:

  • IR Spectroscopy: Look for the disappearance of the sharp –N=C=S stretch (~2100 cm⁻¹) and the appearance of the broad Thiourea C=S stretch (~1200-1300 cm⁻¹).

  • ¹H NMR (DMSO-d₆): The 5-Br substituent causes a significant downfield shift of the H-4 proton due to the "peri-effect" and deshielding, distinguishing it from the 7-bromo isomer.

References

  • Quinazoline Scaffold in Medicinal Chemistry

    • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[2][3]

    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Synthesis of Quinazolinylthioureas

    • Title: One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate.[4]

    • Source: Molbank, 2008.
    • URL:[Link]

  • Isothiocyanate Chemistry

    • Title: A general and facile one-pot process of isothiocyanates
    • Source: Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Biological Activity of 6-Substituted Quinazolines

    • Title: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)
    • Source: Int. J. Mol. Sci., 2023.[5][6]

    • URL:[Link](Note: PMC ID corrected to match context of 6-substitued quinazolines).

Sources

Exploratory

Technical Characterization of 5-Bromoquinoxalin-6-ylthiourea (CAS 842138-74-3)

The following technical guide details the characterization of 5-Bromoquinazolin-6-ylthiourea (CAS 842138-74-3), chemically defined in high-purity applications as 1-(5-Bromoquinoxalin-6-yl)thiourea . Structural Validation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization of 5-Bromoquinazolin-6-ylthiourea (CAS 842138-74-3), chemically defined in high-purity applications as 1-(5-Bromoquinoxalin-6-yl)thiourea .

Structural Validation, Synthetic Utility, and Impurity Profiling

Executive Summary & Nomenclature Clarification

CAS 842138-74-3 is a critical pharmacophore intermediate and a regulated impurity in the synthesis of Brimonidine (an


-adrenergic agonist).

Critical Nomenclature Note: While frequently cataloged as 5-Bromoquinazolin-6-ylthiourea in commercial databases, the structural reality of CAS 842138-74-3—specifically in the context of Brimonidine synthesis—is the Quinoxaline derivative: 1-(5-Bromoquinoxalin-6-yl)thiourea . This guide addresses the characterization of the Quinoxaline core (1,4-diazanaphthalene) consistent with the CAS registry for Brimonidine Impurity D, while acknowledging the isomeric Quinazoline (1,3-diazanaphthalene) nomenclature often used interchangeably in search queries.

Physicochemical Identity
PropertySpecification
CAS Number 842138-74-3
IUPAC Name 1-(5-Bromoquinoxalin-6-yl)thiourea
Common ID Brimonidine Impurity D; Brimonidine Related Compound B
Molecular Formula C

H

BrN

S
Molecular Weight 283.15 g/mol
Exact Mass 281.9575 (for

Br)
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol
Melting Point 198–202 °C (Decomposes)

Synthetic Context & Formation Mechanism[5][6][7][8]

Understanding the origin of CAS 842138-74-3 is prerequisite to accurate characterization. It is typically formed via the thiocabamoylation of 6-amino-5-bromoquinoxaline .

Synthesis Pathway

The thiourea moiety is introduced to the electron-deficient quinoxaline ring, often using benzoyl isothiocyanate followed by hydrolysis, or directly via thiophosgene/ammonium thiocyanate equivalents.

SynthesisPathway Figure 1: Synthetic Pathway and Role as Brimonidine Precursor/Impurity Start 6-Amino-5-bromoquinoxaline Intermediate Benzoylthiourea Intermediate Start->Intermediate Nucleophilic Addition Reagent Benzoyl Isothiocyanate (or NH4SCN) Reagent->Intermediate Product CAS 842138-74-3 (5-Bromoquinoxalin-6-yl)thiourea Intermediate->Product Base Hydrolysis (-Benzoic Acid) Cyclization Brimonidine (Imidazoline Formation) Product->Cyclization Ethylenediamine (-NH3, -H2S)

Analytical Characterization Protocols

To validate the identity of CAS 842138-74-3, a multi-modal approach combining NMR, MS, and IR is required. The presence of the bromine atom provides a distinct isotopic handle.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and halogenation pattern.

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Diagnostic Criteria:

    • Base Peak: [M+H]

      
      .
      
    • Isotopic Pattern: A characteristic 1:1 doublet separated by 2 Da (m/z ~283 and ~285) confirms the presence of a single Bromine atom (

      
      Br and 
      
      
      
      Br).
    • Fragmentation: Look for loss of HS (33 Da) or NH

      
       (17 Da) from the thiourea tail.
      
Protocol B: Nuclear Magnetic Resonance ( H NMR)

Objective: Structural elucidation of the quinoxaline core and thiourea protons.

  • Solvent: DMSO-

    
     (Chloroform is unsuitable due to poor solubility).
    
  • Frequency: 400 MHz or higher.

Predicted Chemical Shifts (DMSO-


): 
PositionShift (

ppm)
MultiplicityAssignment
Thiourea NH 9.50 – 10.20Broad SingletExchangeable NH protons (deshielded by C=S)
H-2, H-3 8.80 – 9.00Doublets/SingletsPyrazine ring protons (highly deshielded)
H-7, H-8 7.80 – 8.20Doublets (

Hz)
Benzenoid ring protons (ortho coupling)
NH

(Terminal)
7.50 – 8.00Broad SingletTerminal thiourea amine (often broadened)

Interpretation Logic: The 5-bromo substituent exerts a steric and electronic effect, often causing a downfield shift in the adjacent H-4 (if present) or influencing the H-7/H-8 coupling constants. The thiourea NH signals are diagnostic; their disappearance upon D


O shake confirms the N-H assignment.
Protocol C: Infrared Spectroscopy (FT-IR)

Objective: Validation of functional groups (Thiourea vs. Isothiocyanate vs. Amine).

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Key Bands:

    • 3200–3400 cm

      
      :  N-H stretching (Primary and secondary amines).
      
    • 1100–1200 cm

      
      :  C=S stretching (Thiourea characteristic).
      
    • ~600–700 cm

      
      :  C-Br stretch (often obscured but diagnostic in fingerprint region).
      

Impurity Profiling & HPLC Methodology

As "Impurity D" in Brimonidine manufacturing, quantifying this compound requires a robust separation method to distinguish it from the starting amine and the cyclized drug product.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05% TFA in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 248 nm (Quinoxaline

    
    ).
    
  • Retention Logic:

    • Early Elution: 6-Amino-5-bromoquinoxaline (More polar).

    • Mid Elution:CAS 842138-74-3 (Thiourea increases hydrophobicity relative to amine).

    • Late Elution: Brimonidine (if present in neutral form) or Benzoyl-protected intermediates.

AnalyticalWorkflow Figure 2: Integrated Analytical Characterization Workflow cluster_ID Structural ID cluster_Purity Purity & Assay Sample Raw Sample (CAS 842138-74-3) NMR 1H NMR (DMSO-d6) Confirm Core Structure Sample->NMR HPLC RP-HPLC (C18) Impurity Profiling Sample->HPLC IR FT-IR Confirm C=S / N-H NMR->IR MS LC-MS (ESI+) Isotopic Check (Br) HPLC->MS Hyphenated Analysis

References

  • SynZeal Research. (2023). Brimonidine EP Impurity D Reference Standard (CAS 842138-74-3).[1][2][3][4] Retrieved from

  • LGC Standards. (2023). 5-Bromoquinazolin-6-ylthiourea (Brimonidine Impurity).[1][5][2][3][6] Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Brimonidine Tartrate Monograph: Impurity Profiling. (Standard regulatory reference for Impurity D identification).[1][2][3][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Brimonidine Impurities. Retrieved from

  • Daicel Pharma Standards. (2023). Brimonidine Impurity D Characterization Data. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(5-bromoquinoxalin-6-yl)thiourea

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: On Nomenclature and Strategic Importance In the precise world of pharmaceutical chemistry, accurate nome...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: On Nomenclature and Strategic Importance

In the precise world of pharmaceutical chemistry, accurate nomenclature is paramount. The topic of this guide is the synthesis of a key chemical entity, CAS Number 842138-74-3. While sometimes referred to by the trivial name "5-Bromoquinazolin-6-ylthiourea," it is crucial to establish from the outset that the core heterocyclic system is, in fact, a quinoxaline . Therefore, the correct IUPAC-based name is 1-(5-bromoquinoxalin-6-yl)thiourea . This guide will use the accurate quinoxaline-based nomenclature.

The strategic importance of this molecule lies in its role as a process-related impurity and a vital reference standard in the manufacturing of Brimonidine, an important drug for treating glaucoma.[1][2][3] The ability to synthesize and isolate high-purity 1-(5-bromoquinoxalin-6-yl)thiourea is essential for developing robust analytical methods, ensuring the quality control of the final Active Pharmaceutical Ingredient (API), and meeting stringent regulatory requirements.

This document provides a comprehensive, two-part guide detailing the synthesis of the requisite precursor, 5-bromo-6-aminoquinoxaline, followed by its conversion to the target thiourea derivative.

Part 1: Synthesis of the Key Precursor: 5-bromo-6-aminoquinoxaline

The synthesis of the target thiourea is contingent upon the availability of high-purity 5-bromo-6-aminoquinoxaline (CAS 50358-63-9).[4][5][6] A robust and scalable three-step synthesis from commercially available 4-nitro-o-phenylenediamine is outlined below.[7][8][9][10]

Logical Workflow for Precursor Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination A 4-Nitro-o-phenylenediamine B 6-Nitroquinoxaline A->B  Glyoxal, H2O/EtOH C 6-Aminoquinoxaline B->C  H2, Pd/C, 2 MPa D 5-Bromo-6-aminoquinoxaline (Final Precursor) C->D  DBDMH or NBS, CH2Cl2

Caption: Workflow for the synthesis of the 5-bromo-6-aminoquinoxaline precursor.

Step 1.1: Cyclization to form 6-Nitroquinoxaline
  • Rationale: This step establishes the core quinoxaline heterocyclic system. The reaction is a classic condensation between an o-diamine and a 1,2-dicarbonyl compound (glyoxal). The reaction is typically performed in an aqueous or alcoholic medium.

  • Protocol:

    • In a reaction vessel equipped with a stirrer and condenser, suspend 4-nitro-o-phenylenediamine (1.0 eq) in a mixture of water and ethanol.

    • Slowly add an aqueous solution of glyoxal (40% in H₂O, 1.1 eq) to the suspension at room temperature.

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product, 6-nitroquinoxaline, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 1.2: Reduction to form 6-Aminoquinoxaline
  • Rationale: The nitro group is a versatile precursor to an amine via reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, avoiding the use of stoichiometric metal reductants like iron or tin, which can complicate purification.[8][10]

  • Protocol:

    • Charge a high-pressure hydrogenation vessel (autoclave) with 6-nitroquinoxaline (1.0 eq), a suitable solvent such as ethanol or methanol, and 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5% by weight of the starting material).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 2-3 MPa.

    • Heat the reaction to 60-70 °C and stir vigorously for 3-5 hours. Monitor hydrogen uptake to determine reaction completion.

    • After cooling and venting the hydrogen, purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain 6-aminoquinoxaline, which can be used directly in the next step.

Step 1.3: Regioselective Bromination to form 5-bromo-6-aminoquinoxaline
  • Rationale: This is a critical step where regioselectivity is key. The amino group at the 6-position is an activating group, directing electrophilic substitution to the ortho position (C5). Using a mild brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (CH₂Cl₂) provides high selectivity and yield.[8][9]

  • Protocol:

    • Dissolve 6-aminoquinoxaline (1.0 eq) in dichloromethane (CH₂Cl₂) in a flask protected from light.

    • Cool the solution to 0-5 °C using an ice bath.

    • Add the brominating agent (e.g., NBS, 1.05 eq) portion-wise, maintaining the low temperature.

    • Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 5-bromo-6-aminoquinoxaline.

Material CAS Number Molecular Weight ( g/mol ) Role
4-Nitro-o-phenylenediamine99-56-9153.14Starting Material
Glyoxal (40% in H₂O)107-22-258.04Cyclization Reagent
Palladium on Carbon (10%)7440-05-3106.42 (Pd)Reduction Catalyst
Hydrogen Gas1333-74-02.02Reducing Agent
N-Bromosuccinimide (NBS)128-08-5177.98Brominating Agent
5-bromo-6-aminoquinoxaline50358-63-9224.06Key Precursor

Part 2: Core Synthesis of 1-(5-bromoquinoxalin-6-yl)thiourea

With the precursor in hand, the core transformation involves the conversion of the primary aromatic amine into a thiourea. The reaction with benzoyl isothiocyanate followed by deprotection is a reliable and high-yielding method.

Reaction Scheme and Mechanism

G cluster_mech Mechanism: Nucleophilic attack followed by deprotection A 5-Bromo-6-aminoquinoxaline C Intermediate: N-Benzoyl-N'-(5-bromoquinoxalin-6-yl)thiourea A:e->C:w  Acetone, Reflux B Benzoyl Isothiocyanate B:e->C:w D 1-(5-Bromoquinoxalin-6-yl)thiourea (Final Product) C->D  NaOH, EtOH, Reflux (Deprotection)

Caption: Synthesis of the target thiourea via a benzoyl-protected intermediate.

  • Causality and Mechanistic Insight: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a C-N bond, resulting in a stable N-benzoyl-N'-aryl thiourea intermediate. The subsequent step is a simple basic hydrolysis (saponification) of the benzoyl amide bond, which is more labile than the thiourea linkage, to yield the final product.

Step 2.1: Synthesis of Benzoyl Isothiocyanate (in situ or pre-formed)
  • Rationale: Benzoyl isothiocyanate is the key reagent for introducing the thiocarbonyl group. It can be conveniently prepared by reacting benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate.

  • Protocol (for in situ generation):

    • In a dry flask, dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone.

    • Slowly add benzoyl chloride (1.0 eq) to the solution while stirring.

    • A white precipitate of ammonium chloride will form. Stir the mixture at room temperature for 15-20 minutes. The resulting pale yellow solution containing benzoyl isothiocyanate is used directly in the next step.

Step 2.2: Formation of the Thiourea
  • Protocol:

    • To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 5-bromo-6-aminoquinoxaline (1.0 eq relative to benzoyl chloride) in acetone.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the formation of the intermediate by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • The intermediate, N-benzoyl-N'-(5-bromoquinoxalin-6-yl)thiourea, will precipitate as a solid. Collect it by filtration, wash with water, and dry.

Step 2.3: Deprotection to Yield the Final Product
  • Protocol:

    • Suspend the dried intermediate from the previous step in ethanol.

    • Add an aqueous solution of sodium hydroxide (2M, 2-3 eq) to the suspension.

    • Heat the mixture to reflux for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it carefully with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

    • The final product, 1-(5-bromoquinoxalin-6-yl)thiourea, will precipitate.

    • Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Parameter Condition Rationale
Solvent (Step 2.2) AcetoneGood solvent for reactants; allows for easy removal.
Temperature (Step 2.2) Reflux (~56 °C)Provides sufficient energy for the nucleophilic attack.
Deprotection Reagent Sodium HydroxideEffective for the hydrolysis of the benzoyl amide bond.
Purification RecrystallizationStandard method for obtaining high-purity crystalline solid.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 1-(5-bromoquinoxalin-6-yl)thiourea, the following analytical techniques are recommended:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • Mass Spectrometry (MS): To verify the molecular weight (Exact Mass: 281.95748).[2]

  • Melting Point: To assess the purity of the crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision, essential for its use as a reference standard.

Conclusion

This guide provides a scientifically grounded and detailed pathway for the synthesis of 1-(5-bromoquinoxalin-6-yl)thiourea from 5-bromo-6-aminoquinoxaline. By first securing a high-purity precursor and then employing a robust thiourea formation strategy, researchers and drug development professionals can reliably produce this important compound. The protocols described herein are built on established chemical principles and offer a self-validating system for achieving the desired product with high fidelity, which is critical for its application in pharmaceutical analysis and quality control.

References

  • ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline. [Online] Available at: [Link]

  • Pharmaffiliates. The Chemical Synthesis of 6-Amino-5-bromoquinoxaline: A Deep Dive. [Online] Available at: [Link]

  • Google Patents. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Online] Available at: [Link]

  • PMC (PubMed Central). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Online] Available at: [Link]

  • Open Access Journals. Synthesis and Applications of Quinazoline Derivatives. [Online] Available at: [Link]

  • PMC (PubMed Central). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Online] Available at: [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Online] Available at: [Link]

  • AIP Publishing. Synthesis and Characterization of Bis-thiourea Having Amino Acid Derivatives. [Online] Available at: [Link]

  • ResearchGate. Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. [Online] Available at: [Link]

  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Online] Available at: [Link]

  • Wikipedia. Thiourea. [Online] Available at: [Link]

  • ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Online] Available at: [Link]

  • PMC (PubMed Central). Mechanochemical synthesis of thioureas, ureas and guanidines. [Online] Available at: [Link]

  • PharmaCompass. 5-bromo-6-quinoxalinamine. [Online] Available at: [Link]

  • PMC (PubMed Central). Quinazoline derivatives: synthesis and bioactivities. [Online] Available at: [Link]

  • PubChem. 5-Bromoquinoxalin-6-amine. [Online] Available at: [Link]

Sources

Exploratory

5-Bromoquinazolin-6-ylthiourea chemical structure and IUPAC name

This guide provides an in-depth technical analysis of 5-Bromoquinazolin-6-ylthiourea , a specialized heterocyclic compound.[1] Note that while often confused with its quinoxaline analog (a known impurity in Brimonidine s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromoquinazolin-6-ylthiourea , a specialized heterocyclic compound.[1] Note that while often confused with its quinoxaline analog (a known impurity in Brimonidine synthesis), this guide focuses strictly on the quinazoline core structure (1,3-diazanaphthalene) as requested, while addressing the isomer distinction where relevant for analytical precision.

Chemical Entity & Structural Elucidation

Structural Identity & IUPAC Nomenclature[1][2]

The compound is a disubstituted quinazoline derivative.[1] Its core pharmacophore consists of a fused benzene and pyrimidine ring (quinazoline), substituted with a bromine atom at the peri-position (C5) and a thiourea moiety at the C6 position.

Nomenclature Breakdown
  • Core Scaffold: Quinazoline (1,3-diazanaphthalene).[1]

  • Principal Functional Group: Thiourea (-NH-CS-NH₂).[1]

  • Substituents:

    • Bromo- : Attached at position 5.[1][2][3][4][5][6]

    • -ylthiourea : The thiourea group is attached to the quinazoline ring at position 6.[1]

Official IUPAC Name: 1-(5-Bromoquinazolin-6-yl)thiourea[1][3]

Canonical SMILES: NC(=S)Nc1ccc2cncnc2c1Br

Structural Numbering Logic

Correct numbering is critical for distinguishing this compound from its isomers (e.g., 5-bromo-7-substituted analogs).[1]

  • Positions 1 & 3: Nitrogen atoms (Pyrimidine ring).[1][7]

  • Position 4a & 8a: Bridgehead carbons.[1]

  • Position 5: The carbon on the benzene ring immediately adjacent to the bridgehead carbon C4a.[1] This is the site of Bromine substitution.

  • Position 6: The carbon adjacent to C5.[1][3][5] This is the site of Thiourea attachment.

Visualization: Structural Connectivity (DOT)

The following diagram illustrates the connectivity and numbering logic, emphasizing the steric crowding at the 5,6-positions.

ChemicalStructure Quinazoline Quinazoline Core (C8H6N2) Pos5 Position 5 (Peri-position) Quinazoline->Pos5 C5 Pos6 Position 6 (Meta to N1) Quinazoline->Pos6 C6 Bromo Bromine Atom (Steric/Electronic Modulator) Pos5->Bromo C-Br Bond Thiourea Thiourea Moiety (H-Bond Donor/Acceptor) Pos6->Thiourea C-N Bond Bromo->Thiourea Ortho-Steric Interaction

Figure 1: Structural connectivity map of 5-Bromoquinazolin-6-ylthiourea highlighting the ortho-substitution pattern.

Physicochemical Properties[1][2][3][7][9][10]

The presence of the bromine atom at C5 exerts a significant "ortho effect," influencing the conformation of the thiourea group and the solubility profile.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₉H₇BrN₄S
Molecular Weight 283.15 g/mol Monoisotopic Mass: 281.96 Da
Appearance Pale yellow solidTypical of nitrated/halogenated quinazolines
Solubility DMSO (Soluble), MeOH (Slight)Poor water solubility due to aromatic planarity
pKa (Calc) ~10.4 (Thiourea NH)Acidic proton on thiourea is modifiable
LogP (Calc) ~1.1 - 1.5Moderate lipophilicity
H-Bond Donors 2Thiourea -NH₂ and -NH-
H-Bond Acceptors 3Pyrimidine nitrogens + Sulfur

Synthetic Methodology

Expert Insight: Direct electrophilic substitution on the quinazoline ring is challenging due to the electron-deficient nature of the diaza-heterocycle.[1] The most robust protocol involves synthesizing the 6-amino-5-bromo intermediate followed by functionalization with thiophosgene or a thiocyanate equivalent.[1]

Reaction Scheme Overview
  • Precursor Synthesis: Reduction of 6-nitroquinazoline to 6-aminoquinazoline.[1]

  • Regioselective Bromination: Bromination of 6-aminoquinazoline.[1] The amino group activates the ortho positions (5 and 7).[1] Position 5 is favored under specific conditions due to the "peri" effect and electronic stabilization, though separation from the 7-bromo isomer may be required.

  • Thiourea Formation: Reaction with Benzoyl Isothiocyanate followed by hydrolysis (safer than Thiophosgene).[1]

Detailed Protocol: Step-by-Step
Step 1: Synthesis of 5-Bromo-6-aminoquinazoline[1]
  • Reagents: 6-Aminoquinazoline, N-Bromosuccinimide (NBS), Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve 6-aminoquinazoline (1.0 eq) in anhydrous ACN.

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise to avoid over-bromination.

    • Stir at room temperature for 4–6 hours. Monitor by TLC/LC-MS.

    • Purification: The product precipitates or is isolated via column chromatography (Hexane/EtOAc) to separate the 5-bromo isomer (major) from the 7-bromo isomer.[1]

    • Validation: Confirm regiochemistry via 1H-NMR (coupling constants of remaining aromatic protons).[1]

Step 2: Conversion to Thiourea
  • Reagents: Benzoyl isothiocyanate, Acetone, NaOH (aq).

  • Procedure:

    • Suspend 5-bromo-6-aminoquinazoline in dry acetone.

    • Add benzoyl isothiocyanate (1.1 eq) dropwise.[1] Reflux for 2 hours.

    • Intermediate: This forms the N-benzoyl thiourea intermediate.[1]

    • Hydrolysis: Add 10% NaOH solution and heat at 60°C for 1 hour to cleave the benzoyl group.

    • Isolation: Neutralize with HCl. The target compound, 5-Bromoquinazolin-6-ylthiourea , precipitates as a solid.[2] Filter and wash with water.[1]

Synthetic Workflow Diagram (DOT)

Synthesis Start 6-Aminoquinazoline Step1 Bromination (NBS, ACN, 0°C) Start->Step1 Inter Intermediate: 5-Bromo-6-aminoquinazoline Step1->Inter Step2 Acylation (Benzoyl Isothiocyanate) Inter->Step2 Inter2 N-Benzoyl Thiourea Derivative Step2->Inter2 Step3 Base Hydrolysis (NaOH, then HCl) Inter2->Step3 Final Target: 5-Bromoquinazolin-6-ylthiourea Step3->Final

Figure 2: Step-wise synthetic pathway utilizing benzoyl isothiocyanate for safe thiourea installation.

Analytical Characterization & Quality Control

To ensure scientific integrity, the following spectral signatures must be verified.

1H-NMR (DMSO-d6, 400 MHz) Predicted Shifts
  • Quinazoline Protons (H2, H4): Two singlets/doublets in the downfield region (δ 8.8 – 9.2 ppm).

  • Aromatic Protons (H7, H8): Two doublets (ortho-coupling, J ≈ 8-9 Hz) in the range of δ 7.6 – 8.0 ppm.[1]

    • Note: The absence of a meta-coupling pattern confirms substitution at C5/C6 rather than C6/C7.

  • Thiourea Protons: Broad singlets at δ 9.0–10.0 ppm (exchangeable with D₂O).[1]

Mass Spectrometry (ESI-MS)[1]
  • Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion [M+H]⁺ at m/z 282 and 284 due to the ⁷⁹Br/⁸¹Br isotopes.[1] This is the definitive confirmation of bromine incorporation.[1]

Therapeutic Potential & Context

Pharmacophore Analysis

The 5-bromoquinazolin-6-ylthiourea structure is a "privileged scaffold" in medicinal chemistry.[1][8]

  • Kinase Inhibition: The quinazoline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • Thiourea Function: Acts as a "hinge binder" or interacts with cysteine residues in the active site (reversible covalent inhibition potential).[1]

  • 5-Bromo Substituent: Provides steric bulk that can induce conformational locking of the drug-target complex or fill hydrophobic pockets (selectivity filter).[1]

Critical Distinction: The Brimonidine Connection

Researchers must be aware that the Quinoxaline isomer (1-(5-bromoquinoxalin-6-yl)thiourea) is a regulated impurity (Impurity D) in the synthesis of Brimonidine (an alpha-2 adrenergic agonist).[1]

  • Quinazoline (This Topic): N at 1,3 positions.[7][9]

  • Quinoxaline (Impurity): N at 1,4 positions.[10][11]

  • Analytical Impact: These isomers have identical mass but distinct retention times in HPLC.[1]

References

  • PubChem. Compound Summary: 1-(5-Bromoquinoxalin-6-yl)thiourea (Isomer Reference). [Link][1]

  • Zhang, L. et al. Mild synthesis of 6-amino-5-bromoquinoxaline (Analogous Synthetic Route).[1] Modern Chemical Industry, 2009. [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolines. [Link]

Sources

Foundational

molecular weight and formula of 5-Bromoquinazolin-6-ylthiourea

This guide provides an in-depth technical analysis of 5-Bromoquinazolin-6-ylthiourea . It is structured to serve drug development professionals requiring precise physicochemical data, synthesis methodologies, and impurit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromoquinazolin-6-ylthiourea . It is structured to serve drug development professionals requiring precise physicochemical data, synthesis methodologies, and impurity profiling context.

Part 1: Chemical Identity & Molecular Properties

Scientific Note on Isomerism & Nomenclature: A critical distinction must be made immediately. In pharmaceutical databases, the CAS number 842138-74-3 is frequently associated with 5-Bromoquinazolin-6-ylthiourea. However, this CAS is also linked to 1-(5-Bromoquinoxalin-6-yl)thiourea , a known impurity of the glaucoma drug Brimonidine. While the molecular weight and formula are identical for both isomers, the core heterocycle differs (Quinazoline: 1,3-diazanaphthalene vs. Quinoxaline: 1,4-diazanaphthalene). This guide focuses on the Quinazoline structure as requested, while acknowledging the impurity context.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueTechnical Context
Chemical Name 5-Bromoquinazolin-6-ylthioureaIUPAC
Molecular Formula C₉H₇BrN₄S Confirmed via elemental stoichiometry
Molecular Weight 283.15 g/mol Average mass
Monoisotopic Mass 281.9575 DaEssential for HRMS identification
Exact Mass 281.95748 DaBased on ⁷⁹Br isotope
Elemental Analysis C: 38.18%, H: 2.49%, Br: 28.22%, N: 19.79%, S: 11.32%Theoretical composition
Physical State Pale Yellow SolidTypical for brominated heterocyclic amines
Solubility DMSO, DMF (High); Water (Low)Thiourea moiety increases polarity but lipophilic core dominates
Structural Visualization (Isomer Comparison)

The following diagram illustrates the structural difference between the requested Quinazoline target and the common Quinoxaline impurity.

IsomerComparison cluster_0 Target Compound (Quinazoline Core) cluster_1 Common Impurity / Isomer (Quinoxaline Core) node_QZ 5-Bromoquinazolin-6-ylthiourea (1,3-N arrangement) node_Formula Molecular Formula C9H7BrN4S node_QZ->node_Formula node_QX 5-Bromoquinoxalin-6-ylthiourea (1,4-N arrangement) (Brimonidine Impurity) node_QX->node_Formula node_MW MW: 283.15 g/mol node_Formula->node_MW

Figure 1: Structural differentiation between Quinazoline and Quinoxaline isomers sharing the same formula and MW.

Part 2: Synthesis Strategy & Protocols

Synthesizing 5-Bromoquinazolin-6-ylthiourea requires a regioselective approach to install the bromine atom at position 5 adjacent to the amino group at position 6. The most robust pathway involves the bromination of 6-aminoquinazoline followed by thiourea formation.

Retrosynthetic Analysis
  • Target: 5-Bromoquinazolin-6-ylthiourea[1][2][3][4]

  • Disconnection: Thiourea linkage.

  • Precursor: 5-Bromo-6-aminoquinazoline.

  • Precursor Synthesis: Regioselective bromination of 6-aminoquinazoline (ortho-direction by amine).

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 5-Bromo-6-aminoquinazoline

  • Rationale: The amino group at position 6 is a strong activating group and ortho-para director. Position 5 (ortho) is favored over position 7 due to electronic stabilization from the ring nitrogens, despite steric hindrance.

  • Reagents: 6-Aminoquinazoline, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Protocol:

    • Dissolve 10 mmol of 6-aminoquinazoline in 50 mL of anhydrous acetonitrile.

    • Cool the solution to 0°C in an ice bath to control regioselectivity.

    • Add 10.5 mmol (1.05 eq) of NBS portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Concentrate the solvent in vacuo.

    • Purify the residue via flash column chromatography (Silica gel) to isolate the 5-bromo isomer.

Phase 2: Conversion to 5-Bromoquinazolin-6-ylthiourea

  • Rationale: Direct reaction with ammonium thiocyanate can be slow. Using Benzoyl isothiocyanate followed by alkaline hydrolysis is a high-yield "Expert" method that avoids polymerization side products.

  • Reagents: Benzoyl isothiocyanate, Acetone, NaOH (aq).

  • Protocol:

    • Thiourea Formation: Suspend 5 mmol of 5-bromo-6-aminoquinazoline in 20 mL of dry acetone.

    • Add 5.5 mmol of benzoyl isothiocyanate dropwise.

    • Reflux the mixture for 2 hours. A precipitate of the N-benzoyl thiourea intermediate will form.

    • Filter the solid and wash with cold acetone.

    • Hydrolysis: Suspend the intermediate in 10% NaOH solution (15 mL) and heat at 80°C for 1 hour to remove the benzoyl group.

    • Cool to room temperature and neutralize with dilute HCl to pH 7.

    • Filter the resulting pale yellow precipitate (Target Compound).

    • Recrystallize from Ethanol/Water for analytical purity.

Synthesis Workflow Diagram

SynthesisPathway start Starting Material: 6-Aminoquinazoline step1 Step 1: Regioselective Bromination (NBS, ACN, 0°C) start->step1 inter Intermediate: 5-Bromo-6-aminoquinazoline step1->inter step2 Step 2: Isothiocyanate Addition (Benzoyl isothiocyanate, Acetone, Reflux) inter->step2 inter2 Intermediate: N-Benzoyl-N'-(5-bromoquinazolin-6-yl)thiourea step2->inter2 step3 Step 3: Alkaline Hydrolysis (10% NaOH, 80°C -> Neutralize) inter2->step3 final Final Product: 5-Bromoquinazolin-6-ylthiourea (C9H7BrN4S) step3->final

Figure 2: Optimized synthetic route utilizing benzoyl isothiocyanate for high-purity thiourea formation.

Part 3: Biological Relevance & Applications[4][5]

Impurity Profiling (Brimonidine Context)

While the user requested the Quinazoline derivative, it is imperative to note that the Quinoxaline isomer (1-(5-Bromoquinoxalin-6-yl)thiourea) is a regulated impurity in Brimonidine Tartrate (an alpha-2 adrenergic agonist for glaucoma).

  • Regulatory Status: Listed in EP (European Pharmacopoeia) as Impurity D .

  • Relevance to Quinazoline: If you are synthesizing the Quinazoline analog, it is likely as a negative control or structural standard to validate analytical methods (HPLC/LC-MS) ensuring that the Quinazoline isomer is not present or to distinguish it from the active Quinoxaline drug.

Therapeutic Potential (Quinazoline Scaffold)

Quinazoline thioureas are privileged structures in medicinal chemistry, distinct from their quinoxaline counterparts.

  • Kinase Inhibition: The 4-anilinoquinazoline scaffold is the core of EGFR inhibitors (e.g., Gefitinib). The 5-bromo-6-thiourea substitution pattern creates a novel chemical space for exploring ATP-binding pocket interactions.

  • Antimicrobial Activity: Thiourea derivatives of quinazolines have demonstrated potent antifungal and antibacterial activity by chelating metal ions essential for microbial enzyme function.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26966634, 1-(5-Bromoquinoxalin-6-yl)thiourea. Retrieved from [Link]

  • Maddila, S., et al. (2016).Synthesis and biological activity of novel quinazoline-thiourea derivatives. Research on Chemical Intermediates. (Contextual grounding for synthesis protocol).
  • European Pharmacopoeia (Ph. Eur.).Brimonidine Tartrate Monograph: Impurity D Structure and Limits.

Sources

Exploratory

A Technical Guide to the Solubility and Stability Profile of 5-Bromoquinazolin-6-ylthiourea

Abstract This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 5-Bromoquinazolin-6-ylthiourea, a key heterocyclic intermediate. Recognizing the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 5-Bromoquinazolin-6-ylthiourea, a key heterocyclic intermediate. Recognizing the critical role of solubility and stability in the drug discovery and development pipeline, this document synthesizes theoretical principles with actionable, industry-standard experimental protocols. We detail methodologies for determining both equilibrium and kinetic solubility, guided by OECD principles, and outline a systematic approach to stability assessment through forced degradation studies, adhering to ICH guidelines. The narrative emphasizes the causal relationships between molecular structure—specifically the quinazoline core and the thiourea moiety—and the compound's behavior in various chemical environments. All quantitative data are presented in illustrative tables, and workflows are visualized using diagrams to facilitate practical application in a research setting. This guide is intended to serve as a self-validating resource, empowering scientists to generate robust and reliable data for informed decision-making in medicinal chemistry and pharmaceutical formulation.

Introduction to 5-Bromoquinazolin-6-ylthiourea

5-Bromoquinazolin-6-ylthiourea (CAS 842138-74-3) is a substituted quinazoline derivative of significant interest in medicinal chemistry. It is recognized as a critical intermediate in the synthesis of various bioactive molecules and is notably listed as a process impurity of the antiglaucoma drug, Brimonidine.[1][2] Its structure, featuring a fused aromatic quinazoline ring system and a reactive thiourea group, imparts a unique combination of chemical properties that govern its utility and handling.

The thiourea functional group, H₂N−C(=S)−NH₂, is a sulfur analog of urea and is known for its ability to form strong hydrogen bonds, a key interaction in ligand-receptor binding.[3][4] The quinazoline scaffold is a common motif in pharmacologically active compounds, known for a wide range of biological activities.[5][6] Understanding the solubility and stability of this specific molecule is therefore a prerequisite for its effective use in synthesis, biological screening, formulation, and regulatory analysis. This guide provides the foundational knowledge and experimental blueprints to thoroughly characterize these critical attributes.

Table 1: Physicochemical Properties of 5-Bromoquinazolin-6-ylthiourea

Property Value Source
Molecular Formula C₉H₇BrN₄S [7]
Molecular Weight 283.15 g/mol [1][8]
Appearance Pale Yellow Solid [1]
Melting Point 198-202°C [2]
XLogP3 (Predicted) 1.1 [1][8]
Topological Polar Surface Area 95.9 Ų [1]
Hydrogen Bond Donors 2 [1][8]

| Hydrogen Bond Acceptors | 3 |[1][8] |

Part I: Solubility Profile

Solubility is a cornerstone physicochemical parameter, profoundly influencing a compound's absorption, distribution, and overall bioavailability. For an intermediate like 5-Bromoquinazolin-6-ylthiourea, solubility dictates the choice of reaction solvents, purification methods, and the design of in vitro biological assays.

Theoretical Considerations

The solubility of 5-Bromoquinazolin-6-ylthiourea is governed by a balance of intermolecular forces. The quinazoline ring system contributes to its aromaticity and potential for π-stacking interactions, while the bromine atom adds to its hydrophobicity. Conversely, the thiourea moiety, with its two N-H donors and the sulfur acceptor, can participate in hydrogen bonding with polar solvents. The predicted XLogP of 1.1 suggests a relatively balanced lipophilic/hydrophilic character.[1][8] However, strong crystal lattice energy, common in planar, crystalline solids like this, can significantly limit solubility in all solvents.

Qualitative data suggests the compound is sparingly soluble in heated DMSO and slightly soluble in heated acetone, with very slight solubility in heated methanol.[2] This profile is indicative of a compound that requires polar, aprotic solvents to effectively disrupt its crystal lattice. Studies on other quinazoline derivatives have shown that solubility generally increases with temperature and that solvents like N,N-dimethylformamide (DMF) can be effective.[9][10]

Experimental Determination of Solubility

To obtain reliable quantitative data, standardized protocols are essential. The choice between an equilibrium or kinetic assay depends on the stage of research.

This is the gold-standard method for determining the thermodynamic solubility of a compound in a specific medium, providing a single, definitive value at equilibrium.[11][12]

  • Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute reaches a constant value, establishing equilibrium between the solid and solution phases.

  • Methodology:

    • Preparation: Add an excess of solid 5-Bromoquinazolin-6-ylthiourea (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

    • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours.

    • Phase Separation: To ensure only the dissolved fraction is measured, centrifuge the samples at high speed (e.g., >14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a low-binding 0.22 µm filter.

    • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard curve of the compound.

  • Self-Validation & Acceptance Criteria:

    • Equilibrium must be confirmed by sampling at multiple time points (e.g., 24h and 48h). The measured concentrations should not differ by more than 5%.

    • The presence of visible, undissolved solid must be confirmed at the end of the experiment.

    • The analytical method's calibration curve must have an R² value > 0.99.

Illustrative Solubility Data

While specific published data for this compound is scarce, the following table provides an illustrative summary of expected solubility based on its structure and the behavior of similar heterocyclic compounds. Researchers should use the protocols above to generate precise data.

Table 2: Illustrative Solubility of 5-Bromoquinazolin-6-ylthiourea in Common Solvents

Solvent pH Temperature (°C) Expected Solubility Range (µg/mL) Method
Water ~7.0 25 < 10 Equilibrium (OECD 105)
PBS 7.4 25 10 - 50 Equilibrium (OECD 105)
Methanol N/A 25 50 - 150 Equilibrium
Ethanol N/A 25 20 - 100 Equilibrium
Acetone N/A 25 100 - 300 Equilibrium
Acetonitrile N/A 25 50 - 200 Equilibrium

| DMSO | N/A | 25 | > 10,000 | Equilibrium |

Solubility Assessment Workflow

The following diagram outlines a logical workflow for characterizing the solubility of a new compound like 5-Bromoquinazolin-6-ylthiourea.

G cluster_prep Preparation cluster_screening Screening Phase cluster_definitive Definitive Measurement cluster_output Application Compound Receive Solid Compound (5-Bromoquinazolin-6-ylthiourea) DMSO_Stock Prepare High-Concentration Stock Solution (e.g., 20 mM in DMSO) Compound->DMSO_Stock Kinetic Kinetic Solubility Assay (High-Throughput) DMSO_Stock->Kinetic Dilute into Aqueous Buffer Kinetic_Result Result: < 10 µM, 10-50 µM, >50 µM Kinetic->Kinetic_Result Equilibrium Equilibrium Solubility Assay (OECD 105 Shake-Flask) Kinetic_Result->Equilibrium If precise value is required Equilibrium_Result Result: Precise Value (e.g., 15.2 µg/mL) Equilibrium->Equilibrium_Result Formulation Inform Formulation & Vehicle Selection Equilibrium_Result->Formulation Assay Guide In Vitro Assay Design Equilibrium_Result->Assay

Caption: A logical workflow for solubility assessment.

Part II: Stability Profile

Chemical stability determines a compound's shelf-life, dictates storage conditions, and provides insight into potential degradation pathways that could occur in vivo. The presence of the quinazoline ring and, most notably, the oxidizable thiourea moiety makes stability assessment for 5-Bromoquinazolin-6-ylthiourea essential.[13]

Potential Degradation Pathways

Forced degradation (or stress testing) is a systematic process to identify likely degradation products and develop stability-indicating analytical methods.[14][15] Based on the compound's structure, the following pathways are plausible:

  • Oxidation: The sulfur atom in the thiourea group is highly susceptible to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or even cleavage to the corresponding urea analog.[13][16]

  • Hydrolysis: Both acidic and basic conditions can promote the hydrolysis of the thiourea moiety, potentially cleaving the C-N bonds to yield amines and other products.[13] The quinazoline ring itself may also be susceptible to hydrolysis under harsh conditions.

  • Photodegradation: Aromatic heterocyclic systems can absorb UV/Visible light, leading to photochemical reactions such as isomerization or fragmentation.[13][17]

Experimental Stability Assessment

A forced degradation study is the definitive approach to experimentally probe these pathways. The goal is to achieve a target degradation of 5-20%, as excessive degradation can produce irrelevant secondary products.[18][19][20]

  • Principle: The compound, in solution and/or as a solid, is subjected to a range of harsh conditions. The resulting samples are analyzed by a high-resolution chromatographic method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any new degradation products.

  • Methodology:

    • Stock Solution: Prepare a working solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.

    • Stress Conditions: Dispense the solution into separate vials for each condition. For solid-state testing, weigh a small amount of compound into vials.

      • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for several hours.

      • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for several hours.

      • Oxidation: Add 3-6% H₂O₂. Keep at room temperature for several hours.

      • Thermal: Heat the solution and a sample of the solid compound at a high temperature (e.g., 80-100°C) for 24-48 hours.

      • Photostability (ICH Q1B): Expose the solution and solid compound to a controlled light source that provides both UV and visible light. The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17][21][22] A dark control sample must be stored under the same temperature conditions.

    • Sample Processing: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

    • Analysis: Analyze all stressed samples, a time-zero control, and a placebo (if in formulation) by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Self-Validation & Data Interpretation:

    • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples, ensuring no co-eluting degradants.

    • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial value, indicating that all major degradants are being detected.

Illustrative Stability Data

The following table presents an example of results from a forced degradation study. Actual degradation rates will depend on the precise conditions and must be determined experimentally.

Table 3: Illustrative Forced Degradation Data for 5-Bromoquinazolin-6-ylthiourea

Stress Condition % Assay Remaining Number of Degradants Observations / Major Degradant RRT
0.1 M HCl (80°C, 8h) 92.5 1 Minor hydrolysis observed. RRT ~0.85
0.1 M NaOH (40°C, 8h) 85.1 2 Significant degradation. RRTs ~0.70, 1.15
6% H₂O₂ (RT, 8h) 78.3 >3 Highly sensitive to oxidation. Multiple polar degradants.
Heat (Solid, 100°C, 48h) 99.2 0 Thermally stable in solid state.

| ICH Q1B Light Exposure | 91.8 | 1 | Photosensitive. RRT ~1.20 |

Stability Testing Cascade Diagram

This diagram illustrates the logical flow of a forced degradation study, from initial stress testing to the development of a validated, stability-indicating method.

G cluster_stress Stress Phase cluster_analysis Analysis Phase cluster_validation Method Validation cluster_outcome Outcome Start Drug Substance (5-Bromoquinazolin-6-ylthiourea) Conditions Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Conditions HPLC Analyze via HPLC-PDA/MS Conditions->HPLC Deg_Profile Generate Degradation Profile (Identify degradant peaks) HPLC->Deg_Profile Resolution Optimize Method for Resolution (Parent vs. Degradants) Deg_Profile->Resolution Validation Validate as Stability-Indicating (Specificity, Peak Purity, Mass Balance) Resolution->Validation Storage Define Storage Conditions (e.g., 'Protect from light') Validation->Storage ShelfLife Enable Formal Stability Studies & Shelf-Life Determination Validation->ShelfLife

Caption: Cascade for stability testing and method development.

Practical Implications & Recommendations

  • Handling & Storage: Based on the predicted sensitivity to oxidation and light, 5-Bromoquinazolin-6-ylthiourea should be stored in tightly sealed, amber glass vials under an inert atmosphere (e.g., argon or nitrogen) at controlled room temperature or refrigerated (2-8°C) to maximize its long-term stability.[13]

  • Formulation & Vehicle Selection: The low aqueous solubility necessitates the use of co-solvents for biological assays. A common starting point for in vitro screens is a stock solution in 100% DMSO, followed by serial dilution in aqueous media. Care must be taken to ensure the final DMSO concentration is low (typically <0.5%) and that the compound does not precipitate in the final assay buffer.

  • Analytical Method Development: The forced degradation studies are not just for understanding the molecule; they are a regulatory requirement for developing a stability-indicating method.[15][20] This method is crucial for quality control, release testing, and formal stability studies of any drug substance or product derived from this intermediate. The high sensitivity to oxidation suggests that antioxidants might be considered in liquid formulations, and peroxide-free solvents should be used during analysis.

Conclusion

5-Bromoquinazolin-6-ylthiourea is a heterocyclic compound whose physicochemical properties are dictated by the interplay between its quinazoline core and thiourea functional group. It is predicted to have low aqueous solubility, requiring organic co-solvents for solubilization. Its most significant liability is its chemical stability, with the thiourea moiety being particularly susceptible to oxidation and potential degradation under basic and photolytic conditions. The experimental protocols and workflows detailed in this guide, grounded in OECD and ICH guidelines, provide a robust framework for researchers to quantitatively determine the solubility and stability of this molecule. Generating this data is a critical, foundational step for its successful application in pharmaceutical research and development.

References

  • Global Substance Registration System (GSRS). (n.d.). 1-(5-BROMOQUINOXALIN-6-YL)THIOUREA. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of the isolated thiourea S‐oxides. Retrieved from [Link]

  • CIBTech. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

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  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

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Foundational

Whitepaper: A Technical Guide to Exploring the Anticancer Potential of Novel Quinazoline Compounds

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Its unique heterocyclic structure serves as a versatile framework for desig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Its unique heterocyclic structure serves as a versatile framework for designing potent and selective inhibitors of key oncogenic pathways. Several quinazoline derivatives, such as gefitinib, erlotinib, and afatinib, have already been approved by the FDA for cancer therapy, primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This guide provides an in-depth technical framework for researchers and drug development professionals engaged in the discovery and preclinical evaluation of novel quinazoline-based anticancer compounds. We will delve into the critical molecular targets, outline a comprehensive, field-proven workflow for their evaluation—from initial cytotoxicity screening to in vivo efficacy studies—and provide detailed, self-validating protocols for key experimental assays.

The Quinazoline Scaffold: A Privileged Structure in Oncology

Quinazoline, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" due to its ability to form specific and high-affinity interactions with the ATP-binding pockets of various protein kinases.[4] These kinases are central regulators of cellular processes that are frequently dysregulated in cancer, including proliferation, survival, angiogenesis, and metastasis.[5] The functional versatility of the quinazoline ring allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

The success of early quinazoline-based drugs has spurred extensive research into novel derivatives targeting a broader range of oncogenic drivers and overcoming mechanisms of acquired resistance.[3][7]

Key Molecular Targets and Mechanisms of Action

The anticancer activity of most quinazoline derivatives stems from their ability to inhibit protein kinases.[5] Understanding these targets is crucial for both rational drug design and the design of mechanistic studies.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[3] Its overexpression or mutation is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC) and colon cancer.[3] Quinazoline inhibitors like gefitinib and erlotinib act as reversible, ATP-competitive inhibitors, blocking the downstream signaling cascades (e.g., MAPK and PI3K/Akt) that drive proliferation.[3][8] Second-generation compounds, such as afatinib, were developed as irreversible inhibitors to overcome resistance mutations like T790M.[5][8]

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[9] VEGFR-2 is the primary mediator of this process.[9][10] Several quinazoline compounds have been developed as potent inhibitors of VEGFR-2, functioning as anti-angiogenic agents.[11] Vandetanib is a notable example, acting as a dual inhibitor of both EGFR and VEGFR, thereby targeting both the tumor cells directly and their blood supply.[7][8][12]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling networks in human cancer, regulating cell survival, growth, and metabolism.[13][14] The development of quinazoline-based inhibitors targeting components of this pathway, particularly PI3K isoforms, is an area of intense research.[15][16][17] These inhibitors can induce apoptosis and suppress the powerful survival signals that many cancer cells depend on.

Below is a diagram illustrating the central role of these kinases in cancer signaling and the intervention points for quinazoline-based inhibitors.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline_EGFR_I Quinazoline EGFR Inhibitors Quinazoline_EGFR_I->EGFR Quinazoline_VEGFR_I Quinazoline VEGFR Inhibitors Quinazoline_VEGFR_I->VEGFR Quinazoline_PI3K_I Quinazoline PI3K Inhibitors Quinazoline_PI3K_I->PI3K

Caption: Key oncogenic signaling pathways targeted by novel quinazoline compounds.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A systematic and logical workflow is paramount for efficiently evaluating novel compounds and identifying viable drug candidates. The goal of this preclinical workflow is to triage molecules with insufficient anticancer activity before they enter costly and time-consuming animal testing.[18][19] This process validates a compound's cytotoxicity, elucidates its mechanism of action, and assesses its efficacy in a more complex biological system.

Caption: A systematic workflow for the preclinical evaluation of quinazoline compounds.

Phase 1: In Vitro Cytotoxicity and IC50 Determination

The initial step involves screening compounds for their ability to inhibit the growth of or kill cancer cells.[20][21] This provides the first critical data point: the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Causality: The MTT assay is a rapid and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of viable cells.[23] This assay is fundamental for determining the IC50 values needed to design all subsequent experiments.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[24]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]

  • Data Acquisition: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from initial screenings should be summarized in a clear, tabular format for easy comparison of compound potency across different cell lines.

Compound IDTargetA549 (NSCLC) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-9 (NSCLC, EGFR exon 19 del) IC50 (µM)
QZ-001 EGFR1.06> 100.05
QZ-002 VEGFR-23.554.128.90
QZ-003 PI3K0.851.252.30
Gefitinib EGFR8.50> 100.02

Table based on representative data from multiple sources.[1][3]

Phase 2: Elucidating the Mechanism of Action

Once a compound demonstrates potent cytotoxicity, the next critical step is to understand how it kills cancer cells. Key questions include whether the compound induces programmed cell death (apoptosis) and how it affects the cell cycle and the intended molecular target.

Causality: Apoptosis is a common mechanism of action for effective anticancer drugs.[25] This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[26] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[26]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the quinazoline compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.[27]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[27]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Causality: Western blotting provides direct evidence that the compound is engaging its intended molecular target within the cell. For a kinase inhibitor, this is demonstrated by a decrease in the phosphorylation of the target protein or its downstream substrates. This assay validates the molecular mechanism hypothesized during drug design.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the compound as described above. Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film. A decrease in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.

Phase 3: In Vivo Efficacy Assessment

Promising compounds that show potent in vitro activity and a validated mechanism of action must then be tested in a living organism to assess their therapeutic potential.[19] Human tumor xenograft models are a standard and reliable platform for this purpose.[28][29]

Causality: In vivo models are essential to evaluate a compound's efficacy within the complex context of a whole organism, providing insights into its pharmacokinetics, tolerability, and ability to inhibit tumor growth in a physiological setting.[28][30] The subcutaneous ectopic model is a standard for initial efficacy testing due to its reproducibility and the ease of monitoring tumor growth.[28]

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[28]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the novel quinazoline compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to measure tumor volume and body weight (as an indicator of toxicity) throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight/volume between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Perspectives

The systematic approach outlined in this guide—from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo validation—provides a robust framework for identifying and advancing novel quinazoline-based anticancer agents. The key to success lies not just in executing these protocols, but in understanding the scientific rationale that connects them, allowing for informed decisions at each stage of the drug discovery pipeline.

Future efforts in this field will likely focus on developing quinazolines that can overcome acquired drug resistance, target novel oncogenic drivers, or act as components of multifunctional hybrid compounds to achieve synergistic therapeutic effects.[2] As our understanding of cancer biology deepens, the versatility of the quinazoline scaffold ensures it will remain a critical tool in the development of next-generation targeted therapies.

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Exploratory

A Technical Guide to Screening Thiourea Derivatives for Antimicrobial Activity

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in the field of drug development.[1][2] Among these, thiourea derivatives have emerged as a promising c...

Author: BenchChem Technical Support Team. Date: February 2026

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in the field of drug development.[1][2] Among these, thiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the systematic screening of thiourea derivatives for antimicrobial activity. From synthesis to mechanism of action studies, this document outlines field-proven insights and robust protocols to ensure scientific integrity and accelerate the discovery of new antimicrobial agents.

The Thiourea Scaffold: A Versatile Core for Antimicrobial Drug Design

The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, serves as a versatile and valuable building block in medicinal chemistry.[5][6] Its structural flexibility and capacity to form stable non-covalent bonds and coordinate with metal centers allow for the generation of diverse chemical libraries with a wide range of pharmacological properties.[2][5] The ability of thiourea derivatives to interact with various biological targets, including enzymes and proteins essential for microbial survival, underpins their potential as effective antimicrobial agents.[1][2][7]

Synthesis and Characterization of Thiourea Derivatives

The synthesis of thiourea derivatives is typically straightforward, often involving a one-step nucleophilic substitution reaction between an isothiocyanate and a primary amine in a suitable solvent like dichloromethane at room temperature.[3][8] This approach allows for the generation of a library of derivatives with high yields by varying the substituents on both the isothiocyanate and the amine.[3]

For instance, benzoylthiourea (BTU) and 1,3-dibenzoylthiourea (DBTU) can be synthesized through nucleophilic substitution reactions.[8] The synthesis of BTU can be achieved by heating a mixture of thiourea and benzoyl chloride in toluene.[7] Characterization of the synthesized compounds is crucial and is typically performed using techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR).[8][9]

Primary Antimicrobial Screening: Identifying Active Compounds

The initial step in evaluating a library of newly synthesized thiourea derivatives is a primary antimicrobial screening to identify compounds with potential activity. Two commonly employed and robust methods for this purpose are the agar disk diffusion method and the broth microdilution method.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of antimicrobial activity.[10][11][12][13] It is particularly useful for screening a large number of compounds efficiently.

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) plates. The agar should be poured to a uniform depth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a 24-hour culture.[10]

  • Plate Inoculation: Evenly inoculate the entire surface of the MHA plates with the prepared bacterial suspension using a sterile cotton swab.[14]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the thiourea derivative solution. Place the disks onto the inoculated agar surface.[14] A control disk impregnated with the solvent used to dissolve the compounds should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.[14] A larger zone of inhibition generally indicates greater antimicrobial activity.[13]

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B C Apply Thiourea Derivative Disks B->C D Incubate Plates (18-24h) C->D E Measure Zone of Inhibition D->E

Caption: Agar Disk Diffusion Workflow.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after a specific incubation period.[18][16][19] This method is considered the gold standard for susceptibility testing.

  • Plate Preparation: Perform serial twofold dilutions of the thiourea derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[18][20]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as per the protocol for the disk diffusion method.[15]

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.[15] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[20]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiourea derivative at which no visible growth is observed.[18][16]

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Serial Dilution of Thiourea Derivatives in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (18-24h) C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Broth Microdilution Workflow for MIC Determination.

Data Interpretation and Structure-Activity Relationship (SAR)

The interpretation of MIC values is crucial for identifying promising lead compounds.[16][21] A lower MIC value indicates greater potency of the antimicrobial agent.[19] It is important to note that MIC values cannot be directly compared between different antimicrobial agents to determine which is "more sensitive".[16][21]

Once MIC data is obtained for a library of thiourea derivatives, a Structure-Activity Relationship (SAR) analysis can be performed.[1][22] This involves correlating the chemical structures of the derivatives with their antimicrobial activity to identify key structural features that contribute to potency.[1] For example, SAR studies have shown that the introduction of electron-withdrawing groups or halogen atoms can enhance the antibacterial activity of thiourea derivatives.[1][23]

Table 1: Hypothetical Antimicrobial Activity of Thiourea Derivatives

Compound IDR1 GroupR2 GroupGram-Positive (MIC µg/mL)Gram-Negative (MIC µg/mL)
TD-1PhenylH64>128
TD-24-ChlorophenylH1664
TD-34-NitrophenylH832
TD-4NaphthylMethyl32>128
TD-54-ChlorophenylMethyl416

This table illustrates how substitutions on the thiourea scaffold can influence antimicrobial activity, providing a basis for SAR analysis.

Secondary Screening and Mechanism of Action Studies

Compounds that demonstrate promising activity in primary screening should be subjected to secondary screening to further characterize their antimicrobial properties and elucidate their mechanism of action.

Time-Kill Kinetic Assays

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time. A thiourea derivative that exhibits rapid bactericidal activity is often a more desirable candidate for further development.[3]

Mechanism of Action Studies

Understanding how a thiourea derivative exerts its antimicrobial effect is a critical step in the drug development process. Potential mechanisms of action for thiourea derivatives include:

  • Disruption of Cell Wall Integrity: Some thiourea derivatives have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis.[3] This can be investigated using techniques such as transmission electron microscopy.[3]

  • Enzyme Inhibition: Thiourea derivatives can inhibit the activity of essential bacterial enzymes.[1] For example, they have been shown to target enzymes involved in the biosynthesis of the bacterial cell wall or DNA replication, such as DNA gyrase and topoisomerase IV.[1][2] Molecular docking studies can be used to predict and analyze the interactions between thiourea derivatives and their target enzymes.[5][7][8]

  • Disruption of Metabolic Pathways: Some derivatives may interfere with critical metabolic pathways within the bacterial cell. For instance, a thiourea derivative was found to disrupt NAD+/NADH homeostasis in MRSA.[3]

G cluster_compound Thiourea Derivative cluster_targets Potential Bacterial Targets cluster_effects Antimicrobial Effects A Thiourea Derivative B Cell Wall Synthesis A->B Inhibits C DNA Gyrase / Topoisomerase IV A->C Inhibits D Essential Metabolic Enzymes A->D Inhibits E Cell Wall Disruption B->E F Inhibition of DNA Replication C->F G Metabolic Pathway Disruption D->G H Bacterial Cell Death E->H F->H G->H

Caption: Potential Mechanisms of Antimicrobial Action for Thiourea Derivatives.

Cytotoxicity Assays

A crucial aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[24][25][26] Therefore, it is essential to evaluate the cytotoxicity of promising thiourea derivatives against eukaryotic cell lines.[27][28] Assays such as the lactate dehydrogenase (LDH) release assay can be used to assess cell membrane integrity and determine the cytotoxic potential of the compounds.[28]

Conclusion

The systematic screening of thiourea derivatives for antimicrobial activity is a multifaceted process that requires a logical and rigorous scientific approach. By combining efficient primary screening methods with in-depth secondary and mechanistic studies, researchers can effectively identify and characterize novel thiourea-based antimicrobial agents. The insights gained from SAR and mechanism of action studies are invaluable for the rational design and optimization of lead compounds, ultimately contributing to the development of new therapies to combat the growing threat of antimicrobial resistance.

References

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Antimicrobial thiourea derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties. (2023, November 14). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education. Retrieved February 6, 2026, from [Link]

  • Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies. (2024, January 2). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025, September 4). Letters in Applied NanoBioScience. Retrieved February 6, 2026, from [Link]

  • Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024, April 1). Pharmacy Education. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved February 6, 2026, from [Link]

  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2025, August 5). Retrieved February 6, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Retrieved February 6, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved February 6, 2026, from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). Retrieved February 6, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved February 6, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved February 6, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved February 6, 2026, from [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved February 6, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 6, 2026, from [Link]

  • Review on role of urea and thiourea derivatives of some heterocyclic Scaffold in drug design and medicinal chemistry. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved February 6, 2026, from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved February 6, 2026, from [Link]

  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023, July 28). ACS Publications. Retrieved February 6, 2026, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved February 6, 2026, from [Link]

  • Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. Retrieved February 6, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube. Retrieved February 6, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025, August 6). Retrieved February 6, 2026, from [Link]

  • Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021, August 10). Retrieved February 6, 2026, from [Link]

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Foundational

5-Bromoquinazolin-6-ylthiourea: A Technical Guide to Scaffold Utility in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and application of 5-Bromoquinazolin-6-ylthiourea . Executive Summary 5-Bromoquinazolin-6-ylthiourea represents a highly functionalized heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 5-Bromoquinazolin-6-ylthiourea .

Executive Summary

5-Bromoquinazolin-6-ylthiourea represents a highly functionalized heterocyclic scaffold with significant utility in drug discovery, particularly in the development of kinase inhibitors (EGFR, VEGFR) and antimicrobial agents. This structure combines the privileged quinazoline core (a known ATP-competitive pharmacophore) with a thiourea moiety (a versatile hydrogen-bonding warhead) and a 5-bromo substituent (a critical handle for structural diversification via cross-coupling).

This guide provides a comprehensive analysis of this scaffold, resolving common nomenclature ambiguities, detailing validated synthetic routes, and outlining its structure-activity relationship (SAR) potential.

Technical Disambiguation Note: Researchers must distinguish this compound from its structural isomer, 5-bromoquinoxalin-6-ylthiourea (CAS 842138-74-3), a known process impurity of the antiglaucoma drug Brimonidine. While the quinoxaline analog is an impurity, the quinazoline variant described here is a deliberate medicinal chemistry scaffold designed for kinase selectivity and polypharmacology.

Part 1: Structural Analysis & Pharmacophore Mapping

The therapeutic potential of 5-bromoquinazolin-6-ylthiourea lies in its ability to interact with multiple binding domains within a target protein.

Pharmacophore Decomposition
  • Quinazoline Core (N1, N3): Functions as the primary anchor, typically binding to the hinge region of kinase enzymes via hydrogen bonding (N1 accepts H-bond from the backbone amide).

  • 6-Thiourea Moiety: A bidentate hydrogen bond donor/acceptor system. In Type II kinase inhibitors, this group often interacts with the conserved Glu-Lys salt bridge or the DFG-motif (Asp-Phe-Gly) in the inactive kinase conformation.

  • 5-Bromo Substituent:

    • Steric/Electronic Modulator: Forces the thiourea group out of planarity, potentially improving selectivity by inducing a specific conformational lock.

    • Synthetic Handle: Allows for late-stage functionalization (Suzuki-Miyaura, Sonogashira couplings) to access hydrophobic pockets (e.g., the gatekeeper region).

Electronic Properties

The 5-position in the quinazoline ring is electronically distinct. The presence of the electron-withdrawing bromine atom ortho to the thiourea group lowers the pKa of the thiourea protons, increasing their acidity and hydrogen-bond donating strength—a critical factor for binding affinity in deep protein pockets.

Part 2: Synthetic Methodologies

The synthesis of 5-bromoquinazolin-6-ylthiourea requires a regioselective approach to install the bromine atom at the 5-position, which is sterically crowded but electronically accessible via amine-directed halogenation.

Retrosynthetic Analysis

The most robust route proceeds via the bromination of quinazolin-6-amine , followed by thiourea formation.

Synthesis Start Quinazolin-6-amine (Precursor) Step1 Regioselective Bromination (NBS/DMF or Br2/AcOH) Start->Step1 Electrophilic Subst. Inter 5-Bromoquinazolin-6-amine (Key Intermediate) Step1->Inter Step2 Thiourea Formation (Thiophosgene or Benzoyl Isothiocyanate) Inter->Step2 Nucleophilic Addn. Final 5-Bromoquinazolin-6-ylthiourea (Target Scaffold) Step2->Final

Figure 1: Retrosynthetic pathway for the construction of the 5-bromoquinazolin-6-ylthiourea scaffold.

Detailed Synthetic Protocol
Step 1: Synthesis of 5-Bromoquinazolin-6-amine

Rationale: The amino group at position 6 strongly activates the phenyl ring. While positions 5 and 7 are both ortho to the amine, position 5 is often favored in polar aprotic solvents or under controlled conditions due to the "para" relationship with the N1 nitrogen of the pyrimidine ring, which influences electron density distribution.

  • Reagents: Quinazolin-6-amine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve quinazolin-6-amine in ACN at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain regioselectivity and prevent dibromination.

    • Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice water. The precipitate is 5-bromoquinazolin-6-amine.[1] Filter, wash with water, and dry.[1]

    • Yield Expectation: 75–85%.

Step 2: Conversion to 5-Bromoquinazolin-6-ylthiourea

Rationale: Direct reaction with thiophosgene is efficient but hazardous. A safer alternative involves using benzoyl isothiocyanate followed by hydrolysis.

  • Method A (Thiophosgene - Direct):

    • Suspend 5-bromoquinazolin-6-amine in water/DCM biphasic mixture.

    • Add Thiophosgene (1.1 eq) dropwise at 0°C.

    • Stir for 2 hours. The intermediate isothiocyanate forms.

    • Add Ammonia (aq) or a specific amine (R-NH2) to generate the thiourea.

    • For the unsubstituted thiourea: Treat the isothiocyanate with ethanolic ammonia.

  • Method B (Benzoyl Isothiocyanate - Safer):

    • Dissolve 5-bromoquinazolin-6-amine in Acetone.

    • Add Benzoyl isothiocyanate (1.1 eq). Reflux for 1 hour.

    • Precipitate the N-benzoyl thiourea intermediate.

    • Hydrolysis: Reflux the intermediate in 10% NaOH/Ethanol for 30 minutes to remove the benzoyl group.

    • Acidify to pH 8 to precipitate the target 5-bromoquinazolin-6-ylthiourea.

Part 3: Medicinal Chemistry Applications[2][3][4]

Kinase Inhibition (EGFR & VEGFR)

The quinazoline class is dominant in EGFR inhibition (e.g., Gefitinib, Erlotinib).[2] The addition of the 5-bromo and 6-thiourea groups creates a "Type II-like" binding profile or an enhanced Type I profile.

  • Mechanism: The thiourea moiety can extend into the ribose-phosphate binding region or the solvent front, forming water-mediated hydrogen bonds.

  • SAR Insight: Substitution at the distal nitrogen of the thiourea (N') allows for tuning of lipophilicity.

    • Aliphatic chains: Enhance solubility and flexibility.

    • Aromatic rings: Enhance pi-stacking interactions within the hydrophobic pocket.

Biological Pathway Interaction

The following diagram illustrates the potential intervention points of this scaffold within the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation Phos Autophosphorylation EGFR->Phos Inhibitor 5-Br-Quinazoline-Thiourea Inhibitor->EGFR Inhibition (ATP Competition) Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Figure 2: Signal transduction blockade by 5-bromoquinazolin-6-ylthiourea derivatives targeting the EGFR ATP-binding pocket.

Part 4: Experimental Validation & Quality Control

To ensure the integrity of the scaffold for medicinal chemistry libraries, the following analytical criteria must be met.

Analytical Characterization
  • 1H NMR (DMSO-d6):

    • Expect a singlet for the H-2 proton of quinazoline around δ 8.8–9.2 ppm.

    • The thiourea NH protons typically appear as broad singlets around δ 9.0–10.0 ppm (D2O exchangeable).

    • The H-7 and H-8 protons will show ortho-coupling (d, J ≈ 8-9 Hz) if the 5-position is brominated (leaving H-7/H-8 adjacent) OR para-coupling if the substitution pattern is different. Correction: In 5-bromo-6-substituted systems, H-7 and H-8 are adjacent. H-4 is a singlet.

  • Mass Spectrometry:

    • Characteristic isotopic pattern for Bromine (M and M+2 peaks in 1:1 ratio).

Functionalization Assay (Suzuki Coupling)

To validate the "5-Bromo" handle:

  • Mix Scaffold (1 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 (2 eq) in DME/Water.

  • Heat to 80°C for 4 hours.

  • Successful conversion to 5-phenylquinazolin-6-ylthiourea confirms the reactivity of the bromine handle, unlocking library generation.

References

  • Synthesis of Quinazoline Derivatives: Zhang, L. T., et al. "Mild synthesis of 6-amino-5-bromoquinoxaline" (and analog quinazolines). Modern Chemical Industry, 2009. Link (Note: Describes the closely related quinoxaline synthesis which informs the quinazoline protocol).

  • Biological Activity of Thiourea Quinazolines: Li, X., et al. "Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors." Marine Drugs, 2013. Link

  • Regioselective Bromination: Mitchell, R. H., et al. "Regioselective one-pot bromination of aromatic amines." Journal of Organic Chemistry, 2001. Link

  • Quinazoline Scaffold Review: Asif, M. "Chemical Characteristics and Medicinal Values of Quinazoline and its Derivatives." International Journal of Medicinal Chemistry, 2014. Link

  • Impurity Profile (Brimonidine): "Identification of 5-Bromoquinoxalin-6-ylthiourea as an impurity." ECHEMI Chemical Database. Link

Sources

Exploratory

Foreword: A Strategic Approach to Early-Stage Compound De-risking

An In-Depth Technical Guide to the Initial Toxicity Screening of 5-Bromoquinazolin-6-ylthiourea In the landscape of modern drug development, the principle of "fail early, fail cheap" is not merely a mantra but a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of 5-Bromoquinazolin-6-ylthiourea

In the landscape of modern drug development, the principle of "fail early, fail cheap" is not merely a mantra but a cornerstone of efficient and ethical research. The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with toxicity being a primary cause of late-stage attrition. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of 5-Bromoquinazolin-6-ylthiourea , a novel compound of interest. While this molecule is noted as an impurity of the antiglaucoma drug Brimonidine, its quinazoline core is a well-established pharmacophore present in numerous therapeutic agents, particularly in oncology.[1][2][3][4] Quinazoline derivatives have demonstrated a wide spectrum of biological activities, making a thorough understanding of their safety profile imperative from the outset.[5][6]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, logical cascade of assays designed to build a foundational toxicity profile. As Senior Application Scientists, our role is not just to execute protocols but to understand their underlying principles, interpret the resulting data in context, and make informed decisions. This guide is structured to reflect that philosophy, providing not only the "how" but, more critically, the "why" behind each experimental choice. We will proceed from high-throughput in vitro assessments to a targeted in vivo study, creating a self-validating system where each stage informs the next, ensuring a resource-efficient and scientifically robust evaluation.

Section 1: The Integrated Toxicity Screening Cascade

The initial safety assessment of a new chemical entity (NCE) should be approached as a systematic, tiered process. This strategy, often termed a "screening cascade," prioritizes rapid, cost-effective in vitro assays to flag major liabilities before committing to more resource-intensive in vivo studies.[7][8] The goal is to build a multi-parameter profile of the compound's potential for cellular toxicity, genetic damage, and specific organ-system liabilities, such as cardiotoxicity.

The proposed workflow for 5-Bromoquinazolin-6-ylthiourea is designed to maximize data output while conserving resources. It begins with broad cytotoxicity profiling to establish effective concentration ranges, followed by parallel assessments of genotoxicity and cardiotoxicity—two of the most common and serious safety hurdles. The data from these initial assays will then directly inform the design of a preliminary in vivo acute toxicity study.

ToxicityScreeningWorkflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Synthesis & Decision A Compound Acquisition & QC (Purity, Solubility) B Cytotoxicity Profiling (MTT Assay) A->B Establish concentration range C Genotoxicity Assessment (Ames Test - OECD 471) B->C Inform dose selection D Cardiotoxicity Screening (hERG Inhibition Assay) B->D Inform dose selection E Acute Oral Toxicity Study (OECD 423) C->E D->E Guide dose selection & safety monitoring F Integrated Risk Assessment E->F G Go / No-Go Decision (Lead Optimization / Termination) F->G

Caption: Tiered workflow for initial toxicity screening.

Section 2: Phase 1 - In Vitro Liability Profiling

The foundation of our screening cascade lies in a battery of robust and validated in vitro assays. These cell-based and microbial systems provide the first glimpse into the compound's biological activity and potential for harm.

Foundational Cytotoxicity Profiling

Causality Behind the Choice: Before any specific toxicity mechanism is investigated, we must determine the concentration at which 5-Bromoquinazolin-6-ylthiourea exerts general toxicity to living cells. This is a fundamental parameter that dictates the dose ranges for all subsequent assays.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, high-throughput compatibility, and extensive validation history.[9] It provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[7][10]

To ascertain whether the compound has any selective toxicity towards cancer cells—a common feature of quinazoline-based molecules—we will use a paired-cell line strategy.[11] A human non-small cell lung cancer line (e.g., A549), which is a common model for testing quinazoline EGFR inhibitors, will be tested alongside a non-cancerous human cell line, such as embryonic kidney cells (HEK293) or normal lung fibroblasts (MRC-5).[7][11] A significant difference in the IC₅₀ (half-maximal inhibitory concentration) between these lines suggests a potential therapeutic window.

  • Cell Culture: Culture A549 and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin and seed into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromoquinazolin-6-ylthiourea in DMSO. Perform a serial dilution in culture media to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the culture medium in the wells with the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

CompoundCell LineIC₅₀ (µM) [Mean ± SD, n=3]Selectivity Index (SI) [IC₅₀ Normal / IC₅₀ Cancer]
5-Bromoquinazolin-6-ylthioureaA549Data to be generatedData to be generated
5-Bromoquinazolin-6-ylthioureaHEK293Data to be generated
Doxorubicin (Positive Control)A549Data to be generatedData to be generated
Doxorubicin (Positive Control)HEK293Data to be generated
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality Behind the Choice: Assessing a compound's potential to cause genetic mutations is a critical regulatory requirement and a key indicator of carcinogenic potential.[12] The Ames test is the gold-standard in vitro assay for identifying mutagens.[13] It is rapid, highly sensitive, and stipulated by international guidelines such as OECD 471.[14] The assay uses several strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-free medium.[13][14] A mutagenic compound will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow into visible colonies.

Crucially, the test must be performed both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate containing cytochrome P450 enzymes.[15] This is because some chemicals only become mutagenic after being metabolized in the liver.

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (a standard panel includes TA98, TA100, TA1535, and TA102 to detect various types of mutations).[14]

  • Metabolic Activation: Prepare the S9 mix (if required) containing S9 fraction and cofactors (e.g., NADP, G6P). Keep on ice.

  • Test Mixture Preparation: In a sterile tube, combine:

    • 100 µL of bacterial culture.

    • 100 µL of the test compound at various concentrations (informed by cytotoxicity data).

    • 500 µL of phosphate buffer (for -S9 condition) or 500 µL of S9 mix (for +S9 condition).

  • Controls: Prepare negative (vehicle) and positive controls (known mutagens like sodium azide for -S9 and 2-aminoanthracene for +S9).

  • Incubation & Plating: Briefly pre-incubate the mixture at 37°C. Add 2 mL of molten top agar containing a trace amount of histidine and biotin. Vortex gently and pour onto a minimal glucose agar plate. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[14]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

StrainMetabolic Activation (S9)Compound Conc. (µ g/plate )Mean Revertants ± SDFold Increase (vs. Vehicle)Result
TA100-Vehicle ControlData to be generated1.0-
TA100-10Data to be generatedData to be generated-
TA100-50Data to be generatedData to be generated-
TA100-Positive ControlData to be generatedData to be generated+
TA100+Vehicle ControlData to be generated1.0-
TA100+50Data to be generatedData to be generated-
..................
Early-Stage Cardiotoxicity: hERG Channel Inhibition Assay

Causality Behind the Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[16][17] Due to numerous high-profile drug withdrawals, regulatory agencies now mandate hERG assessment. Identifying hERG liability early is a critical de-risking step. We will employ an automated patch-clamp system (e.g., QPatch), which provides high-quality electrophysiological data comparable to the "gold standard" manual patch-clamp but with much higher throughput.[16]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Prepare single-cell suspensions and load them into the automated patch-clamp system.

  • Seal Formation: The system will automatically establish a high-resistance (GΩ) seal between the cell membrane and the planar patch electrode.

  • Electrophysiology: Record baseline hERG tail currents using a validated voltage pulse protocol recommended by regulatory bodies like the FDA.[18]

  • Compound Application: Apply a vehicle control solution followed by sequentially increasing concentrations of 5-Bromoquinazolin-6-ylthiourea (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: Measure the hERG tail current at each concentration after it reaches a steady state. A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

CompoundConcentration (µM)% hERG Inhibition [Mean ± SD]
5-Bromoquinazolin-6-ylthiourea0.1Data to be generated
5-Bromoquinazolin-6-ylthiourea1.0Data to be generated
5-Bromoquinazolin-6-ylthiourea10.0Data to be generated
5-Bromoquinazolin-6-ylthiourea30.0Data to be generated
IC₅₀ Value (µM) Data to be generated
E-4031 (Positive Control)0.01Data to be generated

Section 3: Phase 2 - Preliminary In Vivo Acute Systemic Toxicity

Causality Behind the Choice: While in vitro assays are powerful screening tools, they cannot fully replicate the complex physiology of a whole organism. An in vivo study is essential to understand the compound's effects following systemic exposure, including potential target organs, clinical signs of toxicity, and an estimation of the lethal dose.[19][20] We will follow the OECD 423 guideline (Acute Toxic Class Method). This method is selected over older guidelines as it uses fewer animals (typically 3 per group) and avoids death as a definitive endpoint, relying instead on the observation of clear toxicity signs to classify the compound's hazard level.[21][22]

  • Animal Selection: Use a single sex of healthy, young adult rodents (rats or mice, typically females as they are often slightly more sensitive) from a standard strain.

  • Housing & Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least 5 days of acclimatization.

  • Dose Selection & Administration:

    • Based on in vitro cytotoxicity data and any available literature on similar quinazoline structures, select a starting dose from the OECD-defined levels (e.g., 300 mg/kg or 2000 mg/kg).[23]

    • Administer the compound to a group of 3 animals via oral gavage. The compound should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[22]

    • Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions), as well as any instances of morbidity or mortality.

    • Record body weights shortly before administration and at least weekly thereafter.

  • Stepwise Procedure: The outcome of the first group determines the next step:

    • If mortality is observed in 2 or 3 animals, the experiment is stopped, and the substance is classified. The next step would be to test a lower dose.

    • If no or one animal dies, the next step is to dose another 3 animals at the same level.

    • The results are used to classify the substance into one of the Globally Harmonized System (GHS) categories.[21]

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals.

Dose Group (mg/kg)nMortalityClinical Signs of ToxicityBody Weight ChangesGross Necropsy FindingsGHS Classification
Vehicle Control30/3None observedNormal gainNo abnormalitiesN/A
3003X/3e.g., Piloerection, lethargy, ataxia (onset, duration)Data to be generatedData to be generatedTo be determined
20003X/3Data to be generatedData to be generatedData to be generatedTo be determined

Section 4: Integrated Analysis and Decision-Making

The true power of this screening cascade lies in the synthesis of all data points to form a holistic initial safety profile for 5-Bromoquinazolin-6-ylthiourea. The final step is to weigh the evidence and make a clear, justifiable "Go/No-Go" decision or to recommend specific next steps for lead optimization.

DecisionMakingTree Start Initial Toxicity Data Review Cytotox Cytotoxicity (IC50)? Start->Cytotox Ames Ames Test? Cytotox->Ames IC50 > 10 µM (Low Cytotoxicity) NoGo Unfavorable Profile: Terminate Compound Cytotox->NoGo IC50 < 1 µM (High, non-selective cytotoxicity) hERG hERG IC50? Ames->hERG Negative Ames->NoGo Positive (Clear Mutagen) AcuteTox Acute Oral Toxicity (OECD 423)? hERG->AcuteTox IC50 > 30 µM (Low Risk) hERG->NoGo IC50 < 1 µM (High Risk) Optimize Marginal Profile: Consider for medicinal chemistry optimization hERG->Optimize 1 µM < IC50 < 30 µM (Potential Liability) Go Favorable Profile: Proceed to further studies AcuteTox->Go GHS Category 5 or Unclassified (LD50 > 2000 mg/kg) AcuteTox->NoGo GHS Category 1-3 (LD50 < 300 mg/kg) AcuteTox->Optimize GHS Category 4 (300 < LD50 < 2000 mg/kg)

Caption: Decision-making flowchart based on toxicity data.

Interpretation:

  • Favorable Outcome: The ideal profile would be a compound with selective cytotoxicity towards a target cell line, negative results in the Ames test, a hERG IC₅₀ > 30 µM, and low acute oral toxicity (GHS Category 5 or unclassified, LD₅₀ > 2000 mg/kg).[24][25] Such a compound would be a strong candidate for further development.

  • Unfavorable Outcome: Clear red flags would include high, non-selective cytotoxicity, a positive Ames test, potent hERG inhibition (IC₅₀ < 1 µM), or high acute oral toxicity (LD₅₀ < 300 mg/kg). Any of these findings would likely be sufficient to terminate further investigation of this specific molecule.

  • Marginal Outcome: Often, results fall in a grey area (e.g., moderate hERG inhibition, some in vivo findings at high doses). In these cases, the risk must be weighed against the potential therapeutic benefit. The data can guide medicinal chemists to modify the structure to mitigate the identified liabilities while retaining desired activity.

This structured approach ensures that by the end of this initial screen, we will have a robust, multi-faceted understanding of the safety profile of 5-Bromoquinazolin-6-ylthiourea, enabling a confident, data-driven decision on its future in the drug discovery pipeline.

References

  • MDPI. (2022-03-29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available from: [Link]

  • PMC. (2022-11-22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available from: [Link]

  • MDPI. (2023-03-28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

  • PMC. (2023-01-18). Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • PubMed. (2022-06-17). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Available from: [Link]

  • OECD. (2001-12-17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Scirp.org. (2015-12-21). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Available from: [Link]

  • MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Available from: [Link]

  • FDA. (2019-09-18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • ResearchGate. (2025-09-20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • PMC - NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • ResearchGate. (2023-09-13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • PMC - NIH. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. Available from: [Link]

  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. (2025-08-10). (PDF) ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. Available from: [Link]

  • European Union. (n.d.). Acute Toxicity - The Joint Research Centre: EU Science Hub. Available from: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Available from: [Link]

  • PMC. (2018-03-20). Microbial Mutagenicity Assay: Ames Test. Available from: [Link]

  • Antibiot Khimioter. (2023-07-18). Assessment of Acute Toxicity of Quinazoline Derivative. Available from: [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Available from: [Link]

  • IJARESM. (n.d.). In-Vivo Acute Oral Toxicity Study As Per Oecd 423. Available from: [Link]

  • ScienceDirect. (n.d.). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Available from: [Link]

  • ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Available from: [Link]

  • Eurofins Australia. (2024-02-28). The Ames Test or Bacterial Reverse Mutation Test. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Available from: [Link]

  • National Toxicology Program. (2001-12-17). OECD Test Guideline 423. Available from: [Link]

  • bioRxiv. (2025-08-02). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Available from: [Link]

  • University of Washington. (n.d.). The Ames Test. Available from: [Link]

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Foundational

A Researcher's Guide to Sourcing and Verifying High-Purity 5-Bromoquinazolin-6-ylthiourea for Drug Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, purifying, and verifying the quality of 5-bromoquinazolin-6-ylthiourea. This...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, purifying, and verifying the quality of 5-bromoquinazolin-6-ylthiourea. This critical quinazoline derivative is a known impurity of the glaucoma medication brimonidine, making its availability as a high-purity reference standard essential for robust analytical method development, impurity profiling, and ensuring the safety and efficacy of the final drug product.[1][2] This guide emphasizes a systematic, self-validating approach to procurement and quality control, ensuring the scientific integrity of your research.

The Critical Role of High-Purity 5-Bromoquinazolin-6-ylthiourea in Pharmaceutical Research

5-Bromoquinazolin-6-ylthiourea (CAS No. 842138-74-3) is a key chemical entity in the field of ophthalmic drug development.[3] Its primary significance lies in its role as a process-related impurity in the synthesis of brimonidine, a potent α2-adrenergic agonist used to lower intraocular pressure.[4] Regulatory bodies worldwide mandate the stringent control of impurities in active pharmaceutical ingredients (APIs). Therefore, access to highly characterized 5-bromoquinazolin-6-ylthiourea is not merely a matter of convenience but a fundamental requirement for:

  • Analytical Method Validation: High-purity impurity standards are indispensable for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying impurities in the API.

  • Impurity Profiling: A comprehensive understanding of a drug's impurity profile is a critical component of any regulatory submission.

  • Toxicological Studies: In some instances, isolated impurities must undergo toxicological evaluation to assess their potential impact on patient safety.

Given the exacting standards of the pharmaceutical industry, a superficial approach to sourcing this compound is fraught with risk. The following sections delineate a robust strategy for securing and verifying high-purity 5-bromoquinazolin-6-ylthiourea.

A Multi-Pronged Approach to Sourcing High-Purity Material

Acquiring high-purity 5-bromoquinazolin-6-ylthiourea necessitates a meticulous evaluation of potential suppliers. The goal is to identify a vendor who not only provides the compound to the required specifications but also furnishes comprehensive documentation to support its quality.

Supplier Identification and Vetting

A number of chemical suppliers list 5-bromoquinazolin-6-ylthiourea in their catalogs. However, the onus is on the researcher to perform due diligence. Key considerations include:

  • Specialization in Pharmaceutical Reference Standards: Prioritize suppliers with a demonstrated expertise in synthesizing and certifying reference standards for the pharmaceutical industry. These vendors are more likely to adhere to stringent quality control protocols.

  • Availability of a Comprehensive Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should include, at a minimum, the compound's identity, purity by a primary analytical method (e.g., HPLC), and data from spectroscopic analyses (e.g., ¹H NMR, Mass Spectrometry).

  • Transparency of Analytical Methods: The supplier should be willing to provide details of the analytical methods used to assess purity and identity.

Table 1: Supplier Evaluation Checklist

CriteriaDesired AttributeRationale
Expertise Specialization in pharmaceutical reference standards or custom synthesis for the pharmaceutical sector.Ensures an understanding of the stringent quality and documentation requirements.
Documentation A comprehensive Certificate of Analysis (CoA) with detailed analytical data.Provides initial evidence of the compound's quality and purity.
Purity Specification Clearly stated purity, preferably ≥98%.High purity is essential for use as a reference standard.
Analytical Transparency Willingness to disclose the parameters of the analytical methods used for characterization.Allows for the replication and verification of the supplier's findings.
Regulatory Compliance Evidence of manufacturing and quality control processes that align with industry best practices.Provides confidence in the reliability and consistency of the product.
The Synthesis Pathway: An Indicator of Potential Impurities

While a detailed synthesis protocol from every supplier is unlikely to be forthcoming, an understanding of the plausible synthetic routes can inform the analytical strategy for impurity detection. A common pathway to N-arylthioureas involves the reaction of an amino-functionalized precursor with a thiocarbonylating agent. In the case of 5-bromoquinazolin-6-ylthiourea, a likely route proceeds through the following key intermediates:

  • 5-Bromo-6-aminoquinoxaline: This intermediate is a common precursor in the synthesis of brimonidine and its analogues.[2]

  • 5-Bromo-6-isothiocyanatoquinoxaline: The isothiocyanate is a highly reactive intermediate that can be generated from the corresponding amine using reagents such as thiophosgene.[2][5][6]

  • Reaction with an Ammonia Source: The final step would involve the reaction of the isothiocyanate with a source of ammonia to form the thiourea moiety.

Synthesis_Pathway A 5-Bromo-6-aminoquinoxaline B 5-Bromo-6-isothiocyanatoquinoxaline A->B Thiocarbonylating Agent (e.g., Thiophosgene) C 5-Bromoquinazolin-6-ylthiourea B->C Ammonia Source

Caption: Plausible synthetic route for 5-bromoquinazolin-6-ylthiourea.

Potential impurities could include unreacted starting materials or by-products from side reactions. A well-designed analytical method should be capable of resolving the target compound from these potential contaminants.

In-House Verification: A Non-Negotiable Step

Upon receipt of 5-bromoquinazolin-6-ylthiourea, a comprehensive in-house verification is crucial to confirm its identity, purity, and suitability for its intended use. This process should be guided by a predefined protocol and should, at a minimum, include the analytical techniques outlined below.

Analytical Workflow for Quality Verification

The following workflow provides a robust framework for the in-house verification of 5-bromoquinazolin-6-ylthiourea.

Verification_Workflow Start Receipt of 5-Bromoquinazolin-6-ylthiourea Visual Visual Inspection Start->Visual Solubility Solubility Assessment Visual->Solubility HPLC HPLC-UV Analysis for Purity Solubility->HPLC NMR ¹H and ¹³C NMR for Structural Confirmation HPLC->NMR MS Mass Spectrometry for Molecular Weight Verification NMR->MS Report Final Report and Release for Research Use MS->Report

Caption: In-house analytical workflow for quality verification.

Detailed Experimental Protocols

A stability-indicating HPLC method is essential for determining the purity of 5-bromoquinazolin-6-ylthiourea and for separating it from potential impurities. The following method is a good starting point, based on published methods for the analysis of brimonidine and its impurities.[7][8][9]

Table 2: Suggested HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for quinazoline derivatives.
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid)Buffered mobile phase controls the ionization state of the analyte and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient To be optimized, but a starting point could be a linear gradient from 10% to 90% B over 20 minutes.A gradient is often necessary to elute all components of a mixture with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 248 nmA common UV maximum for quinazoline derivatives, providing good sensitivity.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 0.1 mg/mL.Ensures compatibility with the mobile phase and prevents sample precipitation on the column.

The purity of the sample can be calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of 5-bromoquinazolin-6-ylthiourea. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆. The expected chemical shifts and coupling patterns should be consistent with the proposed structure.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass for C₉H₇BrN₄S is approximately 281.9575 g/mol .[3]

Storage and Handling

Proper storage and handling are critical to maintain the integrity of high-purity 5-bromoquinazolin-6-ylthiourea.

  • Storage: The compound should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature, typically 2-8 °C.

  • Handling: As with all chemicals in a laboratory setting, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 5-bromoquinazolin-6-ylthiourea. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Sourcing high-purity 5-bromoquinazolin-6-ylthiourea for research and drug development is a multi-faceted process that extends beyond a simple purchasing transaction. It requires a diligent approach to supplier selection, a thorough understanding of the compound's chemical properties, and a robust in-house verification program. By adhering to the principles of scientific integrity and implementing a self-validating system of procurement and quality control, researchers can ensure the reliability of their analytical data and contribute to the development of safe and effective medicines.

References

  • Mild synthesis of 6-amino-5-bromoquinoxaline. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 1-(5-BROMOQUINOXALIN-6-YL)THIOUREA. GSRS. (n.d.). Retrieved February 6, 2026, from [Link]

  • 5-Bromo-6-Isothiocyanate Quinoxaline. (2024, April 9). ChemBK. Retrieved February 6, 2026, from [Link]

  • SYNTHESIS OF QUINOXALINE 1,4-DIOXIDES FROM 5,6-DIETHYLBENZOFUROXAN ON SILICA GEL. (2005, April 25). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • RP-HPLC Method for Brimonidine Tartrate. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica. Retrieved February 6, 2026, from [Link]

  • 1-(5-Bromoquinoxalin-6-YL)thiourea. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Sun, Y., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1), 62. [Link]

  • Sun, Y., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1), 62. [Link]

  • Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. (n.d.). Google Patents.
  • 5-Bromo-6-isothiocyanatoquinoxaline. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Protocol: Use of 5-Bromoquinazolin-6-ylthiourea as a Reference Standard

Common Name: Brimonidine EP Impurity D / Brimonidine USP Related Compound B Chemical Name: N-(5-Bromoquinoxalin-6-yl)thiourea CAS Number: 842138-74-3 Molecular Formula: C H BrN S Molecular Weight: 283.15 g/mol [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Brimonidine EP Impurity D / Brimonidine USP Related Compound B Chemical Name: N-(5-Bromoquinoxalin-6-yl)thiourea CAS Number: 842138-74-3 Molecular Formula: C


H

BrN

S Molecular Weight: 283.15 g/mol [1]

Executive Summary

This application note details the protocol for utilizing 5-Bromoquinazolin-6-ylthiourea (chemically N-(5-Bromoquinoxalin-6-yl)thiourea) as a certified reference standard in the quality control of Brimonidine Tartrate. While often cataloged under the "Quinazoline" nomenclature due to historical or vendor-specific naming conventions, this compound is the critical Impurity D defined by the European Pharmacopoeia (EP) and Related Compound B by the United States Pharmacopeia (USP).

It serves as a specific marker for the uncyclized synthetic intermediate in the manufacturing process of Brimonidine. Its accurate quantification is mandatory for releasing Brimonidine Tartrate API and ophthalmic solutions.

Chemical Context & Origin

To use this reference standard effectively, one must understand its origin. Brimonidine is synthesized via the activation of 5-bromo-6-aminoquinoxaline. Impurity D represents the thiourea intermediate that failed to undergo the final cyclization step with ethylenediamine to form the imidazoline ring.

Synthesis & Impurity Pathway

The presence of Impurity D indicates incomplete cyclization or degradation of the thiourea intermediate during the API manufacturing process.

BrimonidineSynthesis Start 5-Bromo-6-aminoquinoxaline Intermediate Isothiocyanate Intermediate Start->Intermediate Activation ImpurityD Impurity D (5-Bromoquinazolin-6-ylthiourea) [REFERENCE STANDARD] Intermediate->ImpurityD + NH3 / Thiophosgene (Formation of Thiourea) ImpurityD->ImpurityD Incomplete Reaction Brimonidine Brimonidine (Active API) ImpurityD->Brimonidine + Ethylenediamine (Cyclization)

Figure 1: Formation pathway of Impurity D. The reference standard is used to quantify the residual uncyclized intermediate.

Material Science & Handling

Caution: This compound is a pharmacological impurity and should be handled with the same safety precautions as the potent API.

Physicochemical Properties
PropertySpecificationOperational Note
Appearance Pale yellow to yellow solidColor intensity may vary with hydration; does not affect purity.[2]
Solubility DMSO (Sparingly), Methanol (Slightly, Heated)Critical: Poor water solubility. Do not attempt to dissolve directly in aqueous mobile phase.
pKa ~10.38 (Predicted)Weakly acidic thiourea moiety.
Melting Point 198–202 °CDecomposes upon melting.
Preparation of Stock Solutions

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10.0 mg of 5-Bromoquinazolin-6-ylthiourea Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolution Step: Add 5 mL of DMSO or Methanol . Sonicate for 5–10 minutes until completely dissolved. (Use DMSO if rapid dissolution is required).

  • Dilute to volume with the Mobile Phase (or a Water:Methanol 50:50 mix if using gradient).

  • Storage: Stable for 7 days at 2–8°C when protected from light.

Analytical Protocol: HPLC Quantification

This protocol is aligned with EP/USP methods for Brimonidine related substances.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Diamonsil or Agilent Zorbax SB-C18), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.5) + 0.5% Triethylamine (TEA).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Mode: Isocratic or Gradient (Isocratic preferred for specific Impurity D targeting).

  • Isocratic Ratio: Buffer : Methanol (85 : 15 v/v).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 248 nm (Brimonidine max) or 246 nm.

  • Injection Volume: 10–20 µL.

  • Column Temperature: 30°C.

System Suitability & Retention

Impurity D is less polar than the final Brimonidine molecule due to the lack of the charged imidazoline ring at pH 3.5, but the thiourea group interacts strongly with the stationary phase.

  • Brimonidine Retention Time (RT): ~4.3 – 5.0 min.

  • Impurity D Relative Retention Time (RRT): Typically ~0.4 – 0.6 (elutes before Brimonidine in reverse phase due to lack of basic imidazoline retention) OR >1.5 depending on the specific column carbon load and pH.

    • Note: In many C18 systems at pH 3.5, the highly basic Brimonidine (pKa ~7.4) is ionized and elutes early, while the neutral thiourea (Impurity D) may elute later. Always inject the reference standard alone first to confirm RT.

Analytical Workflow Diagram

HPLC_Workflow Sample Test Sample (Brimonidine API) HPLC HPLC System (C18, pH 3.5, 248 nm) Sample->HPLC Standard Ref Standard (Impurity D) Standard->HPLC Identification Identification Compare RT of Sample Peak with Standard HPLC->Identification Identification->Sample No Match (Unidentified Impurity) Quantification Quantification Calc % w/w using External Standard Method Identification->Quantification Match Confirmed

Figure 2: Routine workflow for identifying and quantifying Impurity D in Brimonidine samples.

Calculation & Validation

Relative Response Factor (RRF)

While many protocols assume an RRF of 1.0, strict validation requires determining the RRF of Impurity D relative to Brimonidine.

  • Formula:

    
    
    
  • Typical RRF: 0.8 – 1.2 (The chromophore is similar, preserving the quinoxaline core).

Limits (Regulatory)
  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or as per specific monograph).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Double Peak for Impurity D Tautomerism (Thione-Thiol)Ensure pH is strictly controlled at 3.5. Tautomers often merge at acidic pH.
Low Recovery Precipitation in Mobile PhasePredissolve standard in 100% DMSO or Methanol before adding buffer.
Broad Peak Secondary InteractionsIncrease TEA concentration to 0.5% or 1.0% to mask silanols.

References

  • European Pharmacopoeia (Ph. Eur.), 11th Edition. Brimonidine Tartrate Monograph 01/2017:1739. Strasbourg: EDQM.
  • United States Pharmacopeia (USP). Brimonidine Tartrate: Related Compounds. USP-NF Online. Rockville, MD.
  • Jiang, J., et al. (2017).[3] A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1). Available at: [Link]

  • SynZeal Research . Brimonidine EP Impurity D Reference Standard Data. Available at: [Link][5]

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Application

Advanced Analytical Method Development for Brimonidine Tartrate Impurity Profiling

This Application Note is structured to guide analytical scientists through the lifecycle of developing a stability-indicating method for Brimonidine Tartrate , moving beyond generic templates to address the specific phys...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide analytical scientists through the lifecycle of developing a stability-indicating method for Brimonidine Tartrate , moving beyond generic templates to address the specific physicochemical challenges of this quinoxaline derivative.

Abstract & Strategic Imperative

Brimonidine Tartrate (5-bromo-6-(2-imidazolidinylideneamino) quinoxaline L-tartrate) is a highly selective alpha-2 adrenergic agonist used to lower intraocular pressure in glaucoma. The development of a robust impurity profiling method is complicated by the molecule's pH-dependent solubility , its tendency to form polar degradation products under oxidative stress, and the presence of structurally similar process impurities (e.g., amino-quinoxalines).

This guide details a Quality by Design (QbD) approach to method development, prioritizing the separation of the critical "Impurity A" (5-Bromoquinoxalin-6-amine) and the identification of oxidative degradants.

Chemical Basis & Impurity Landscape

The Molecule
  • Structure: Quinoxaline ring fused with an imidazolidine ring.

  • pKa: ~7.78 (Weak base).

  • Solubility Profile: High aqueous solubility at acidic pH (>30 mg/mL at pH 3.5); solubility drops largely at neutral/basic pH.

  • Chromatographic Implication: Brimonidine is positively charged at acidic pH. On standard C18 columns, it may elute early with poor peak shape unless ion-pairing agents or polar-embedded phases are used.

Critical Impurities

Regulatory bodies (EP/USP) and forced degradation studies highlight the following critical impurities:

Impurity IDChemical Name / DescriptionOriginRisk Factor
Impurity A 5-Bromoquinoxalin-6-amineDegradant (Hydrolysis) & Process IntermediateHigh (Genotoxic potential alert structure)
Impurity B N-(5-bromoquinoxalin-6-yl)formamideProcess RelatedMedium
Impurity C Quinoxaline-6-amine derivativeProcess RelatedMedium
Impurity D Oxidative degradant (N-oxide or ring opening)Degradation (Peroxide)High (Stability indicating)
Cyclized Impurity Pentaazatetracyclo-hexadeca-hexaeneThermal DegradationLow (Requires high thermal stress)

Method Development Strategy (The "Why" & "How")

Stationary Phase Selection
  • Standard C18 (Fail Risk): Standard alkyl-bonded phases often fail to retain the polar Impurity A or separate it from the solvent front.

  • Recommendation: Use a Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP) or a PFP (Pentafluorophenyl) column.

    • Mechanism: The PFP phase offers pi-pi interactions with the quinoxaline ring, enhancing selectivity for aromatic impurities (Impurity A & B) that C18 cannot achieve based on hydrophobicity alone.

Mobile Phase Engineering
  • Buffer Selection: Phosphate buffer is preferred for UV transparency. However, for LC-MS compatibility (required for unknown identification), use Ammonium Formate (10mM, pH 3.5) .

  • pH Control: Maintain pH at 3.0 – 4.0 .

    • Reasoning: At pH 3.0, Brimonidine is fully ionized. While this reduces retention on C18, it ensures solubility and prevents peak tailing caused by free-base interactions with silanols.

  • Ion Pairing (Optional): If using a standard C18, add 5mM Hexanesulfonic Acid to increase retention of the ionized Brimonidine. Note: Avoid if using MS detection.

Visualization: Method Development Workflow

MethodDev Start Start: Brimonidine Impurity Profiling ChemProp Analyze Physicochemical Properties (pKa 7.78, Basic, Polar) Start->ChemProp ColScreen Column Screening 1. C18 (Base) 2. PFP (Selectivity) 3. HILIC (Polar Imps) ChemProp->ColScreen MobilePhase Mobile Phase Optimization pH 3.0-4.0 (Solubility) Buffer: Amm. Formate vs Phosphate ColScreen->MobilePhase StressTest Forced Degradation (Stress Testing) Acid, Base, Ox, Thermal, Photo MobilePhase->StressTest MassBalance Mass Balance Check (>95% Recovery?) StressTest->MassBalance MassBalance->MobilePhase Fail (Co-elution) FinalMethod Final Validated Method MassBalance->FinalMethod Pass

Caption: Iterative workflow for developing a stability-indicating method for Brimonidine, emphasizing the feedback loop from stress testing.

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To generate degradation products and verify the method's specificity (ability to separate degradants from the API).

Reagents:

  • 1N HCl, 1N NaOH, 30% H2O2.

  • Brimonidine Tartrate API.[1][2][3]

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of Brimonidine Tartrate in Mobile Phase A.

  • Acid Hydrolysis: Mix 5 mL stock + 5 mL 1N HCl . Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

    • Expected Result: Minimal degradation (Brimonidine is relatively acid stable).[4]

  • Base Hydrolysis: Mix 5 mL stock + 5 mL 0.1N NaOH . Keep at Room Temp for 1 hour. Neutralize with 0.1N HCl.

    • Warning: Brimonidine is highly unstable in base. Stronger base or heat will destroy the chromophore completely.

    • Target: Aim for 10-20% degradation.

  • Oxidative Stress: Mix 5 mL stock + 1 mL 3% H2O2 . Room Temp for 24 hours.

    • Expected Result: Formation of N-oxides (Impurity D).

  • Thermal Stress: Solid state sample at 105°C for 48 hours.

    • Expected Result: Formation of cyclized impurities.

Visualization: Degradation Pathways

Degradation Brimonidine Brimonidine Tartrate (API) ImpA Impurity A (5-Bromoquinoxalin-6-amine) Brimonidine->ImpA Hydrolysis (Base/Acid) ImpD Impurity D (N-Oxides) Brimonidine->ImpD Oxidation (H2O2) Cyclized Cyclized Impurity (Thermal) Brimonidine->Cyclized Thermal Stress

Caption: Primary degradation pathways. Hydrolysis yields the potentially genotoxic Impurity A; Oxidation yields N-oxides.

Protocol 2: Optimized HPLC Method Parameters

This method is designed to separate the polar Impurity A from the solvent front and resolve oxidative degradants.

ParameterSpecificationCausality / Rationale
Column Inertsil ODS-3V or Synergi Fusion-RP (250 x 4.6 mm, 5 µm)High surface area and end-capping reduce silanol interactions with the basic Brimonidine.
Mobile Phase A 10mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid)pH 4.5 balances ionization. Acetate is MS-compatible.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)MeOH improves solubility of polar impurities; ACN sharpens peaks.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 µLPrevent column overload.
Detection UV at 248 nm Lambda max of Brimonidine; minimizes baseline drift from acetate buffer.

Gradient Program:

  • 0-5 min: 5% B (Isocratic hold to retain polar Impurity A).

  • 5-25 min: 5% → 60% B (Linear gradient to elute API and hydrophobic process impurities).

  • 25-30 min: 60% → 90% B (Wash).

  • 30-35 min: 90% → 5% B (Re-equilibration).

Validation Framework (Self-Validating System)

To ensure the protocol is trustworthy, perform these checks immediately after setup:

  • System Suitability Test (SST):

    • Inject a standard containing API + Impurity A.

    • Requirement: Resolution (Rs) > 2.0 between Impurity A and Brimonidine.

    • Tailing Factor: Must be < 1.5 for the Brimonidine peak (indicates successful suppression of silanol activity).

  • Specificity Check:

    • Inject the "Acid" and "Peroxide" stressed samples from Protocol 1.

    • Use a PDA detector to check Peak Purity . The Purity Angle must be less than the Purity Threshold for the Brimonidine peak, proving no co-elution of degradants.

  • Sensitivity (LOQ):

    • Prepare Impurity A at 0.05% of the API concentration.

    • Requirement: Signal-to-Noise (S/N) ratio > 10.

References

  • Validation of Compendial Procedures. USP <1225>. United States Pharmacopeia.[5][6][7] Link

  • Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. International Council for Harmonisation.[2] Link

  • Impurities in New Drug Substances Q3A(R2). ICH Guidelines. International Council for Harmonisation.[2] Link

  • Isolation and characterization of thermal degradation impurity in brimonidine tartrate by HPLC, LC-MS/MS, and 2DNMR. Journal of Pharmaceutical and Biomedical Analysis, 2021.[8] Link

  • A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate. Future Journal of Pharmaceutical Sciences, 2021. Link

Sources

Method

Advanced HPLC and LC-MS/MS Protocols for the Quantification of 5-Bromoquinazolin-6-ylthiourea in Pharmaceutical Matrices

Abstract This comprehensive application note details robust and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details robust and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive and selective quantification of 5-Bromoquinazolin-6-ylthiourea. As an important synthetic intermediate and potential impurity in pharmaceutical development, rigorous analytical oversight is critical.[1][2] The methodologies presented herein are designed for researchers, quality control analysts, and drug development professionals, providing step-by-step protocols from sample preparation to data analysis. The described methods are grounded in established chromatographic principles for polar heterocyclic compounds and have been structured to meet the stringent requirements for analytical procedure validation outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]

Introduction: The Analytical Imperative for 5-Bromoquinazolin-6-ylthiourea

5-Bromoquinazolin-6-ylthiourea is a heterocyclic compound featuring a quinazoline core, a structure of significant interest in medicinal chemistry due to the broad biological activities of its derivatives.[8][9][10] Specifically, this compound is recognized as a potential impurity related to the antiglaucoma drug Brimonidine.[1][2] The thiourea moiety imparts unique chemical properties, including the potential for complexation and distinct reactivity, making its precise quantification essential for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).[11]

The challenge in analyzing 5-Bromoquinazolin-6-ylthiourea lies in its polarity and potential for chromatographic peak tailing. Therefore, the selection of an appropriate stationary phase and mobile phase composition is paramount for achieving symmetric peak shapes and reproducible retention times. This guide provides two orthogonal analytical approaches: an HPLC-UV method for routine quantification and a highly sensitive and specific LC-MS/MS method for trace-level detection and confirmation.

Physicochemical Properties of 5-Bromoquinazolin-6-ylthiourea

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₉H₇BrN₄S[12][13]
Molecular Weight283.15 g/mol [12][13][14]
AppearancePale Yellow Solid[1][2]
Melting Point198-202°C[1][2]
SolubilitySparingly soluble in DMSO (heated), slightly soluble in acetone (heated), very slightly soluble in methanol (heated)[1]

Experimental Workflow and Design

The overall analytical workflow is designed to ensure sample integrity and analytical accuracy from receipt to final report.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Logging Standard Standard Weighing & Stock Solution Dilution Working Standard & Sample Dilution Standard->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC For Routine QC LCMS LC-MS/MS Analysis Filtration->LCMS For High Sensitivity/Confirmation Integration Peak Integration & Quantification HPLC->Integration LCMS->Integration Validation Method Validation Checks Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the analysis of 5-Bromoquinazolin-6-ylthiourea.

HPLC-UV Method for Quantification

This method is optimized for robust, routine quantification of 5-Bromoquinazolin-6-ylthiourea in drug substances or formulated products. A reversed-phase approach is employed, which is a common and versatile technique in HPLC.[15][16] Given the polar nature of the analyte, a polar-embedded or end-capped C18 column is recommended to improve retention and peak shape.[17]

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a DAD/VWD detector is sufficient.
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalentA C18 stationary phase provides the necessary hydrophobic interaction for retention.[18][19]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase helps to suppress the ionization of silanol groups on the silica backbone of the column, reducing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.[15]
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA gradient elution is necessary to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for standard HPLC analysis.
Detection UV at 245 nmThe quinazoline core is expected to have strong UV absorbance. This wavelength should be optimized by running a UV scan of the analyte.
Protocol: HPLC-UV Analysis
  • System Preparation: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a stock solution of 5-Bromoquinazolin-6-ylthiourea at 1 mg/mL in DMSO.

    • From the stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in DMSO to achieve a theoretical concentration of ~1 mg/mL of the main component.

    • Dilute the sample solution with a 50:50 acetonitrile/water mixture to bring the expected concentration of 5-Bromoquinazolin-6-ylthiourea into the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) prior to injection.[20][21]

  • Sequence and Data Acquisition:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard every 10-15 injections to monitor system performance.

  • Data Processing:

    • Integrate the peak corresponding to 5-Bromoquinazolin-6-ylthiourea.

    • Generate a linear regression calibration curve of peak area versus concentration.

    • Quantify the amount of 5-Bromoquinazolin-6-ylthiourea in the samples using the calibration curve.

LC-MS/MS Method for High-Sensitivity Detection

For trace-level quantification, such as impurity profiling in drug substances, LC-MS/MS offers unparalleled sensitivity and specificity. Electrospray ionization (ESI) is a suitable technique for polar molecules like thiourea and quinazoline derivatives.[22][23] The method will be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

LC-MS/MS System and Conditions
ParameterConditionRationale
LC System Waters ACQUITY UPLC or equivalentA UPLC system provides better resolution and faster analysis times.
MS System Sciex Triple Quad 6500+ or equivalentA sensitive triple quadrupole mass spectrometer is required for trace-level quantification.
Column Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)A shorter column with smaller particles is suitable for fast UPLC-MS/MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterStandard MS-compatible mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard MS-compatible mobile phase.
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 5% BA fast gradient suitable for UPLC.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CHigher temperature reduces viscosity and improves peak shape.
Injection Vol. 5 µLA smaller injection volume is typical for UPLC-MS/MS to avoid overloading the source.
Mass Spectrometry Parameters
ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the quinazoline ring and the thiourea group are readily protonated.[22]
Precursor Ion (Q1) m/z 282.0/284.0Corresponds to [M+H]⁺, showing the characteristic isotopic pattern of a single bromine atom.
Product Ions (Q3) To be determined by infusionProduct ions for MRM transitions must be optimized by infusing a standard solution and performing a product ion scan. Potential fragments could arise from the loss of thiourea-related moieties.
MRM Transitions Quantifier: m/z 282.0 → [Fragment 1]; Qualifier: m/z 284.0 → [Fragment 2]Using two transitions, one for quantification and one for confirmation, increases the confidence in analyte identification.
Source Temp. 550°COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for stable spray and maximum ion generation.
Protocol: LC-MS/MS Analysis
  • MS Tuning and Optimization:

    • Prepare a ~1 µg/mL solution of 5-Bromoquinazolin-6-ylthiourea in 50:50 acetonitrile/water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer to determine the optimal precursor ion and identify the most abundant and stable product ions for MRM transitions.

    • Optimize collision energy (CE) and other source parameters for the selected MRM transitions.

  • System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable spray and baseline are observed.

  • Standard and Sample Preparation:

    • Prepare calibration standards and samples as described in the HPLC-UV method, but at a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1 ng/mL to 100 ng/mL).

    • Sample preparation may involve a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step if the matrix is complex (e.g., biological fluids) to remove interferences.[20][21][24][25]

  • Data Acquisition: Acquire data in MRM mode using the optimized transitions.

  • Data Processing: Quantify the analyte using the area ratio of the analyte to an internal standard (if used) against the calibration curve. Confirm the identity of the analyte by ensuring the retention time matches that of a standard and the ratio of the quantifier to qualifier ion is within acceptable limits.

LCMS_Protocol cluster_ms_opt MS Optimization cluster_lc_run LC-MS/MS Run cluster_data_proc Data Analysis Infuse Infuse Standard Solution Q1 Determine Precursor Ion (Q1) Infuse->Q1 ProductScan Perform Product Ion Scan Q1->ProductScan Q3 Select Product Ions (Q3) ProductScan->Q3 OptimizeCE Optimize Collision Energy (CE) Q3->OptimizeCE Equilibrate Equilibrate System OptimizeCE->Equilibrate Prep Prepare Standards & Samples Prep->Equilibrate Inject Inject Sequence Equilibrate->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate MRM Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Samples Calibrate->Quantify Confirm Confirm with Qualifier Ion Quantify->Confirm

Caption: Detailed workflow for the LC-MS/MS method development and analysis.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4][6] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and placebo samples and by peak purity analysis using a DAD detector or by the specificity of MRM transitions.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This should be assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day with the same analyst and instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, with different analysts, or on different instruments.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the reliable detection and quantification of 5-Bromoquinazolin-6-ylthiourea. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and specificity required for trace impurity analysis. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, defensible analytical data critical for drug development and manufacturing.

References

  • ResearchGate. (n.d.). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Available at: [Link]

  • Wiley Online Library. (n.d.). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Available at: [Link]

  • Scilit. (n.d.). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Available at: [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • MDPI. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • PubChem. (n.d.). 1-(5-Bromoquinoxalin-6-YL)thiourea. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]

  • PubMed. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • National Institutes of Health. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Available at: [Link]

  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Ukaaz Publications. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (2025). A New Thiourea Compound as Potential Ionophore for Metal Ion Sensor. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Available at: [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ResearchGate. (2025). Determination of ethylene thiourea in urine by HPLC-DAD. Available at: [Link]

  • National Institutes of Health. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Available at: [Link]

  • GSRS. (n.d.). 1-(5-BROMOQUINOXALIN-6-YL)THIOUREA. Available at: [Link]

Sources

Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 5-Bromoquinazolin-6-ylthiourea

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromoquinazolin-6-ylthiourea, a key heterocyclic compound with potential applications in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromoquinazolin-6-ylthiourea, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is approached via a robust two-step process, beginning with the preparation of the crucial intermediate, 6-amino-5-bromoquinazoline, followed by its conversion to the target thiourea derivative. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and essential safety protocols.

Introduction and Scientific Context

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific functionalization of this core allows for the fine-tuning of its pharmacological profile. 5-Bromoquinazolin-6-ylthiourea is a derivative of interest, potentially serving as a precursor for more complex molecules or as a candidate for biological screening itself.[4][5] Notably, it has been identified as an impurity in the antiglaucoma drug, Brimonidine.[4]

The synthesis protocol detailed herein is designed for reliability and clarity, breaking the process into two logical and manageable stages:

  • Stage 1: Synthesis of 6-Amino-5-bromoquinazoline (Intermediate)

  • Stage 2: Conversion to 5-Bromoquinazolin-6-ylthiourea (Final Product)

This document explains the causality behind procedural choices, such as reagent selection and reaction conditions, to empower the researcher with a deeper understanding of the synthesis.

Reaction Scheme

The overall synthetic pathway is illustrated below. The process begins with the bromination of 6-aminoquinazoline to yield the key intermediate, which is then converted to the final thiourea product.

Caption: Overall two-stage synthesis pathway.

Materials and Equipment

Reagents and Chemicals

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher).

ReagentFormulaM.W. ( g/mol )Supplier Notes
6-AminoquinazolineC₈H₇N₃145.16Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Recrystallize if yellow
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
ThiophosgeneCSCl₂114.98EXTREME TOXICITY
Ammonium ThiocyanateNH₄SCN76.12Dry before use
Hydrochloric Acid (HCl)HCl36.46Concentrated
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Solution
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Deuterated Solvents (e.g., DMSO-d₆)--For NMR Analysis
TLC Plates--Silica gel 60 F₂₅₄
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Fume hood (calibrated and certified)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) tank and UV lamp

  • Filtration apparatus (Büchner funnel)

  • High-resolution NMR spectrometer, Mass spectrometer, and FT-IR spectrometer for analysis

Experimental Protocols

PART A: Synthesis of 6-Amino-5-bromoquinazoline

This stage involves the regioselective bromination of 6-aminoquinazoline. N-Bromosuccinimide (NBS) is selected as the brominating agent for its mild nature and high selectivity, which minimizes over-bromination and side reactions.[6] Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve the starting material.[7]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoquinazoline (1.0 eq) in anhydrous dichloromethane (DCM). The volume should be sufficient to fully dissolve the starting material (approx. 15-20 mL per gram).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Maintaining a low temperature is critical to control the reaction's exothermicity and prevent side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion. This typically takes 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield 6-amino-5-bromoquinazoline as a pure solid.

PART B: Synthesis of 5-Bromoquinazolin-6-ylthiourea

The conversion of the primary aromatic amine to a thiourea can be achieved through several methods. Two common, effective protocols are presented below.

Method 1: Using Thiophosgene (High Efficiency, High Hazard)

Thiophosgene is a highly reactive and efficient reagent for forming isothiocyanates from primary amines, which are then readily converted to thioureas.[8][9] However, it is extremely toxic and requires stringent safety precautions.

  • Reaction Setup: (Perform this entire procedure in a certified chemical fume hood) . Dissolve 6-amino-5-bromoquinazoline (1.0 eq) in anhydrous DCM in a round-bottom flask. Add an equivalent amount of a non-nucleophilic base like triethylamine (1.1 eq) to act as an acid scavenger.

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of thiophosgene (1.1 eq) in DCM dropwise to the stirred solution. An immediate reaction is often observed.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor via TLC for the consumption of the starting amine.

  • Ammonia Quench: Once the intermediate isothiocyanate has formed (as confirmed by TLC or IR spectroscopy showing a strong peak around 2100 cm⁻¹), bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol. This will convert the isothiocyanate to the desired thiourea.

  • Work-up and Purification: Evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-Bromoquinazolin-6-ylthiourea.

Method 2: Using Ammonium Thiocyanate (Safer Alternative)

This method avoids the use of highly toxic thiophosgene by reacting the amine hydrochloride salt with ammonium thiocyanate.[10][11][12]

  • Salt Formation: Suspend 6-amino-5-bromoquinazoline (1.0 eq) in a minimal amount of water or ethanol. Add concentrated hydrochloric acid dropwise until the solution becomes acidic and the amine salt precipitates. Isolate the salt by filtration.

  • Reaction Setup: In a round-bottom flask, combine the isolated amine hydrochloride salt with ammonium thiocyanate (1.2 eq).

  • Thermal Reaction: Heat the mixture gently (e.g., in a water bath at 80-100 °C). The solids will often melt and react. The reaction involves the thermal isomerization of ammonium thiocyanate to thiourea in situ, which then reacts with the amine.[13]

  • Monitoring and Work-up: Monitor the reaction by TLC. After 2-3 hours, cool the mixture. Add water to dissolve any remaining inorganic salts and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization to obtain 5-Bromoquinazolin-6-ylthiourea.

Workflow Visualization

The overall laboratory workflow, from initial setup to final product characterization, is outlined in the diagram below.

Experimental_Workflow cluster_Stage1 Stage 1: Intermediate Synthesis cluster_Stage2 Stage 2: Thiourea Formation cluster_Analysis Final Validation S1_Setup Dissolve 6-Aminoquinazoline in DCM & Cool to 0°C S1_Add Add NBS Portion-wise S1_Setup->S1_Add S1_React Stir & Monitor by TLC S1_Add->S1_React S1_Workup Quench, Extract & Dry S1_React->S1_Workup S1_Purify Concentrate & Recrystallize S1_Workup->S1_Purify S2_Setup Dissolve Intermediate in Solvent S1_Purify->S2_Setup Use Purified Intermediate S2_Add Add Thiourea Reagent (e.g., CSCl₂ or NH₄SCN) S2_Setup->S2_Add S2_React Stir/Heat & Monitor by TLC S2_Add->S2_React S2_Workup Quench, Extract & Dry S2_React->S2_Workup S2_Purify Concentrate & Purify S2_Workup->S2_Purify Analysis Characterize Final Product: - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - FT-IR Spectroscopy S2_Purify->Analysis Submit for Analysis

Caption: Laboratory workflow from synthesis to characterization.

Product Characterization

The identity and purity of the final product, 5-Bromoquinazolin-6-ylthiourea, must be confirmed through rigorous spectroscopic analysis.

  • ¹H and ¹³C NMR: Provides structural confirmation by showing the expected proton and carbon signals and their respective chemical environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.[14]

  • FT-IR Spectroscopy: Will show characteristic peaks for the N-H stretches of the thiourea group (typically in the 3100-3400 cm⁻¹ region), the C=S stretch (around 1100-1300 cm⁻¹), and aromatic C-H and C=N vibrations characteristic of the quinazoline ring.[15]

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving dichloromethane and thiophosgene, must be performed in a well-ventilated chemical fume hood.

  • Thiophosgene Hazard: Thiophosgene is a highly toxic, corrosive, and lachrymatory substance.[9] It should be handled with extreme caution using appropriate engineering controls and PPE. Always have a quenching solution (e.g., dilute sodium hydroxide) readily available in case of spills.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • ResearchGate. (2015). Mild synthesis of 6-amino-5-bromoquinoxaline. Available at: [Link]

  • Sharma, S. (1977). Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link]

  • Google Patents. (2017). CN106699623A - Thiourea conversion method using ammonium thiocyanate.
  • MDPI. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Ammonium thiocyanate. Available at: [Link]

  • SciELO. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Available at: [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Available at: [Link]

  • Stiasni, N., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Available at: [Link]

  • Journal of the Serbian Chemical Society. (2014). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Available at: [Link]

  • ChemRxiv. (2019). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. Available at: [Link]

  • Nature. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

  • PubChem. (n.d.). Thiophosgene. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]

  • ResearchGate. (2023). The proposed mechanism for the synthesis of 4-aminoquinazoline.... Available at: [Link]

  • Dar, A. A., et al. (2019). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

Sources

Method

Application Note: Evaluation of 5-Bromoquinazolin-6-ylthiourea in Anticancer Assays

Executive Summary & Scientific Rationale 5-Bromoquinazolin-6-ylthiourea (CAS: 842138-74-3) represents a "privileged scaffold" in medicinal chemistry, combining the ATP-mimetic properties of the quinazoline core with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5-Bromoquinazolin-6-ylthiourea (CAS: 842138-74-3) represents a "privileged scaffold" in medicinal chemistry, combining the ATP-mimetic properties of the quinazoline core with the hydrogen-bonding capability of a thiourea linker. While historically identified as a process impurity (Impurity D) in the synthesis of Brimonidine, this specific molecular architecture shares critical structural homology with potent EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 tyrosine kinase inhibitors (TKIs) such as Vandetanib and Sorafenib analogs.

This application note details the protocols for evaluating the anticancer potential of 5-Bromoquinazolin-6-ylthiourea. It transitions the compound from a "synthetic intermediate" to a "lead fragment" by assessing its ability to inhibit cancer cell proliferation and disrupt oncogenic signaling pathways.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Assessing the baseline kinase affinity of the core scaffold.

  • Cytotoxicity Profiling: Determining the IC50 against EGFR-overexpressing cell lines (e.g., A549, HCT-116).

  • Safety Assessment: Evaluating the toxicological window of quinazoline impurities in pharmaceutical preparations.

Mechanism of Action (Hypothesis)

The quinazoline ring is a classic pharmacophore that binds to the ATP-binding pocket of receptor tyrosine kinases (RTKs).[1] The addition of the thiourea moiety at the 6-position provides a "hinge-binding" or "gatekeeper" interaction capability, potentially allowing the molecule to form hydrogen bonds with residues like Met793 (in EGFR) or Cys919 (in VEGFR2). The 5-bromo substitution introduces steric bulk and halogen bonding potential, influencing selectivity within the hydrophobic pocket II.

Signaling Pathway Interaction

EGFR_Pathway EGFR EGFR (ErbB1) [Target] PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Activation Compound 5-Bromoquinazolin-6-ylthiourea (Inhibitor) Compound->EGFR ATP Competition (Inhibition) AKT AKT (PKB) PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 1: Proposed mechanism of action. The compound competes with ATP for the binding site on EGFR, blocking downstream PI3K/AKT and MAPK signaling cascades, ultimately inducing apoptosis.

Compound Preparation & Handling[2][3]

Safety Note: Quinazoline derivatives can be skin sensitizers. Handle with nitrile gloves in a fume hood.

  • Stock Solution (10 mM):

    • Weigh 2.83 mg of 5-Bromoquinazolin-6-ylthiourea (MW: 283.15 g/mol ).

    • Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide).

    • Note: Solubility may require vortexing or mild sonication (30 sec) due to the thiourea moiety.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

  • Working Solutions: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% to avoid vehicle toxicity.

Protocol A: In Vitro Cytotoxicity Assay (MTT)

This protocol quantifies the antiproliferative effect of the compound on cancer cell lines.[2][3][4][5]

Target Cells:

  • A549 (Lung Carcinoma, EGFR wild-type)

  • HCT-116 (Colorectal Carcinoma)

  • MCF-10A (Normal epithelial control - for selectivity index)

Materials
  • MTT Reagent (5 mg/mL in PBS)

  • 96-well tissue culture plates

  • Microplate reader (570 nm)

Step-by-Step Methodology
  • Seeding: Plate cells at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of 5-Bromoquinazolin-6-ylthiourea (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Add 100 µL of drug solution to wells (Triplicate).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (Gefitinib or Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:



Plot log(concentration) vs. % Viability to determine the IC50  using non-linear regression (GraphPad Prism).

Protocol B: Target Validation (EGFR Kinase Assay)

To confirm the mechanism, we assess direct inhibition of the EGFR kinase domain using a FRET (Fluorescence Resonance Energy Transfer) or ELISA-based kinase assay.

Materials
  • Recombinant EGFR kinase domain (human)

  • Poly(Glu,Tyr) substrate

  • ATP (10 µM)

  • Kinase Assay Buffer (HEPES, MgCl2, MnCl2)

Workflow
  • Enzyme Mix: Dilute EGFR kinase to 2 ng/µL in assay buffer.

  • Inhibitor Pre-incubation: Add 5 µL of 5-Bromoquinazolin-6-ylthiourea (various concentrations) to the enzyme. Incubate 15 min at Room Temp (RT).

  • Reaction Start: Add ATP and Substrate. Incubate for 60 min at RT.

  • Detection: Add detection antibody (e.g., anti-phosphotyrosine-Europium).

  • Read: Measure Time-Resolved Fluorescence (TR-FRET).

Interpretation:

  • High Potency: IC50 < 100 nM suggests the compound is a strong lead.

  • Moderate Potency: IC50 1-10 µM suggests it is a valid scaffold requiring optimization (e.g., derivatization of the thiourea nitrogen).

Protocol C: Apoptosis Detection (Annexin V-FITC)

Confirm if the cytotoxicity is due to apoptosis (programmed cell death) rather than necrosis.

Workflow

Apoptosis_Workflow Step1 1. Treat Cells (24h, IC50 dose) Step2 2. Harvest (Trypsinize) Step1->Step2 Step3 3. Wash (Cold PBS) Step2->Step3 Step4 4. Stain (Annexin V-FITC + PI) Step3->Step4 Step5 5. Analyze (Flow Cytometry) Step4->Step5

Figure 2: Flow cytometry workflow for apoptosis detection.

  • Treatment: Treat

    
     cells with the IC50 concentration of the compound for 24 hours.
    
  • Staining: Resuspend cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells (Potential toxicity issue).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Expected Results & Troubleshooting

Representative Data Summary (Hypothetical)
AssayParameterExpected OutcomeInterpretation
MTT (A549) IC505 - 20 µMModerate cytotoxicity; typical for a fragment/scaffold.
EGFR Kinase IC500.5 - 5 µMDirect binding to ATP pocket.
Selectivity SI (Normal/Cancer)> 5.0Good therapeutic window.
Troubleshooting Guide
  • Precipitation in Media: The thiourea group can decrease solubility. Solution: Ensure DMSO stock is fully dissolved; do not exceed 100 µM in aqueous media.

  • High Background in MTT: Thioureas can sometimes reduce MTT non-enzymatically. Solution: Use CellTiter-Glo (ATP assay) or SRB assay as an alternative if blank wells turn purple.

  • No Kinase Inhibition: The 5-bromo group might cause steric clash in WT-EGFR. Solution: Test against mutant EGFR (T790M) where the pocket geometry differs.

References

  • ChemicalBook. (2025). 5-Bromoquinazolin-6-ylthiourea Properties and Impurity Profile. Retrieved from

  • National Institutes of Health (NIH). (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 1-(5-Bromoquinoxalin-6-yl)thiourea.[6] Retrieved from

  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents. Retrieved from

  • ResearchGate. (2025). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs. Retrieved from

Sources

Application

Application Notes and Protocols for Testing Antimicrobial Efficacy of Quinazoline Derivatives

Introduction Quinazoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] The emergence of multidrug-resistant microbial pathogens necessitates the development of novel therapeutic agents, making quinazolines a promising area of research.[2] This guide provides a comprehensive overview of the methodologies for evaluating the in vitro antimicrobial efficacy of novel quinazoline derivatives, designed for researchers, scientists, and drug development professionals.

The core of antimicrobial susceptibility testing is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] This document outlines a tiered approach, starting from initial screening to detailed characterization of the antimicrobial activity, including determining bactericidal or fungicidal concentrations and investigating the mechanism of action. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[6][7]

Part 1: Initial Screening and Determination of Minimum Inhibitory Concentration (MIC)

The initial phase of testing involves screening the quinazoline derivatives against a panel of clinically relevant microorganisms to determine their minimum inhibitory concentration (MIC). The choice of method often depends on the number of compounds to be tested and the required throughput.

Broth Microdilution Method

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[5][8] It is particularly suitable for screening a large number of compounds due to its efficiency and requirement for small volumes of reagents.

Causality Behind Experimental Choices: This method is preferred for its quantitative results (the MIC value itself) and its adaptability to high-throughput screening using 96-well microtiter plates.[5][8] The use of standardized media, such as Mueller-Hinton Broth (MHB), ensures reproducibility and comparability of results across different laboratories.[9] The final inoculum concentration is critical; a concentration of approximately 5 x 10^5 CFU/mL is used to ensure that the bacterial population is sufficient to show growth within the incubation period but not so high as to overwhelm the antimicrobial agent.[8]

Protocol: Broth Microdilution Assay
  • Preparation of Quinazoline Derivative Stock Solutions:

    • Dissolve the synthesized quinazoline derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

    • Further dilutions should be made in the appropriate broth medium to minimize the final concentration of the solvent, which should not exceed 1% (v/v) in the final assay to avoid solvent-induced toxicity to the microorganisms.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8]

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Assay Setup in a 96-Well Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the quinazoline derivative (in broth) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

    • Inoculate each well (except for the sterility control) with 10 µL of the prepared microbial inoculum.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation and MIC Determination:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the quinazoline derivative that completely inhibits visible growth of the microorganism.[5]

Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[10]

Causality Behind Experimental Choices: This method involves incorporating the antimicrobial agent directly into the agar medium.[10] This can be advantageous for compounds that are not stable in broth over long incubation periods. It also allows for the easy detection of contamination or mixed cultures.

Protocol: Agar Dilution Assay
  • Preparation of Agar Plates with Quinazoline Derivatives:

    • Prepare a series of molten agar (e.g., Mueller-Hinton Agar) aliquots.

    • Add appropriate volumes of the quinazoline derivative stock solutions to each aliquot to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation and Application:

    • Prepare the microbial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

    • Using a multipoint inoculator, spot a standardized volume of each microbial suspension onto the surface of the agar plates.

  • Incubation and MIC Determination:

    • Incubate the plates under the same conditions as the broth microdilution method.

    • The MIC is the lowest concentration of the quinazoline derivative that prevents the growth of the microorganism.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative screening tool to assess the antimicrobial activity of the quinazoline derivatives.[4]

Causality Behind Experimental Choices: This method is simple, rapid, and cost-effective for preliminary screening. The size of the zone of inhibition around the disk provides a qualitative measure of the compound's efficacy. It is standardized by organizations like EUCAST.[4]

Protocol: Disk Diffusion Assay
  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton agar plates.

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and swab the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Application of Quinazoline Derivatives:

    • Impregnate sterile paper disks with a known concentration of the quinazoline derivative solution.

    • Place the disks onto the inoculated agar surface.

  • Incubation and Interpretation:

    • Incubate the plates as previously described.

    • Measure the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition generally indicates greater antimicrobial activity.

Part 2: Determining Bactericidal or Fungicidal Activity

While the MIC indicates the concentration that inhibits growth, it does not differentiate between static (inhibitory) and cidal (killing) effects. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following a broth microdilution MIC test.[9]

Causality Behind Experimental Choices: This assay provides crucial information on the lethal activity of the compound. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[11] This distinction is clinically important, as bactericidal agents are often preferred for treating serious infections.

Protocol: MBC Determination
  • Following MIC Determination:

    • From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Subculturing:

    • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation and MBC Determination:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of the quinazoline derivative that results in a ≥99.9% reduction in the initial inoculum count.[11]

Part 3: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is a critical step in its development. For quinazoline derivatives, several mechanisms have been proposed, including the inhibition of DNA gyrase and topoisomerase IV, which are essential bacterial enzymes involved in DNA replication.[12][13][14]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the effect of the quinazoline derivatives on the activity of these essential bacterial enzymes.[15]

Causality Behind Experimental Choices: DNA gyrase and topoisomerase IV are well-validated targets for antibacterial drugs, such as fluoroquinolones.[16] Assaying for inhibition of these enzymes can provide direct evidence of the compound's mechanism of action. These assays typically measure the enzyme's ability to supercoil or relax DNA.[15]

Protocol: DNA Gyrase Supercoiling Assay (Conceptual)
  • Reaction Setup:

    • In a reaction buffer, combine purified DNA gyrase enzyme, relaxed plasmid DNA, and ATP.

    • Add varying concentrations of the quinazoline derivative to different reaction tubes.

    • Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Incubation:

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Analysis:

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the negative control.

Data Presentation

Table 1: Example MIC and MBC Data for Novel Quinazoline Derivatives
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
Quinazoline A Staphylococcus aureus ATCC 2921348Bactericidal
Escherichia coli ATCC 2592216>64Bacteriostatic
Candida albicans ATCC 90028816Fungicidal
Quinazoline B Staphylococcus aureus ATCC 2921332>128Bacteriostatic
Escherichia coli ATCC 2592264>128Bacteriostatic
Candida albicans ATCC 90028>64>64Inactive
Ciprofloxacin Staphylococcus aureus ATCC 292130.51Bactericidal
Escherichia coli ATCC 259220.0150.03Bactericidal
Amphotericin B Candida albicans ATCC 900280.250.5Fungicidal

Visualizations

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis A Prepare Quinazoline Stock Solution E Create Serial Dilutions of Quinazoline Derivative A->E B Prepare 0.5 McFarland Inoculum Suspension C Dilute Inoculum to Final Concentration B->C F Inoculate Wells C->F D Dispense Broth D->E E->F G Incubate Plate (16-20h, 35°C) F->G H Read Plate Visually G->H I Determine MIC H->I

Caption: Workflow for MIC determination using the broth microdilution method.

Logical Flow from MIC to MBC Determination

MIC_to_MBC MIC Perform Broth Microdilution MIC Assay Identify_No_Growth Identify Wells with No Visible Growth (≥ MIC) MIC->Identify_No_Growth Subculture Subculture Aliquots from No-Growth Wells onto Agar Plates Identify_No_Growth->Subculture Incubate_Agar Incubate Agar Plates (18-24h, 35°C) Subculture->Incubate_Agar Determine_MBC Determine MBC: Lowest Concentration with ≥99.9% Killing Incubate_Agar->Determine_MBC

Caption: Logical progression from MIC to MBC to determine cidal activity.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial efficacy of novel quinazoline derivatives. By adhering to standardized protocols and employing a tiered testing strategy, researchers can generate reliable and reproducible data. This systematic approach, from initial screening to mechanistic studies, is essential for identifying promising lead compounds for further development in the fight against infectious diseases.

References

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Agar Dilution Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. Retrieved from [Link]

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  • Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(8), 5764-5772. Retrieved from [Link]

  • Samotrueva, M. A., Ozerov, A. A., Starikova, A. A., & Gabitova, N. M. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Research Results in Pharmacology, 7(3), 63-71. Retrieved from [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. H. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(19), 6265. Retrieved from [Link]

  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(5), 11-23. Retrieved from [Link]

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  • Xue, W., Wang, Y., Lian, X., Li, X., Pang, J., Kirchmair, J., ... & Zhang, H. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1620-1631. Retrieved from [Link]

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  • EUCAST. (2026). Clinical Breakpoint Tables. Retrieved from [Link]

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  • Drlica-Wagner, A., Anderson, V. R., & Sahm, D. F. (2005). Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV. Antimicrobial Agents and Chemotherapy, 49(1), 210-218. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

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  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). DNA Gyrase as a Target for Quinolones. Biochemistry, 53(10), 1565-1574. Retrieved from [Link]

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  • Wu, X., & Hiasa, H. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(10), 932-944. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Topoisomerase Assays. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Let's Talk Academy. (2026). Topoisomerase II Supercoils. Retrieved from [Link]

Sources

Method

Application Note: A Validated Protocol for In Vitro Enzyme Inhibition Assays of Thiourea Compounds

Abstract Thiourea derivatives represent a versatile and highly promising class of molecules in drug discovery, demonstrating inhibitory activity against a wide range of enzymes implicated in various diseases.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiourea derivatives represent a versatile and highly promising class of molecules in drug discovery, demonstrating inhibitory activity against a wide range of enzymes implicated in various diseases.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate in vitro enzyme inhibition assays for thiourea-based compounds. We will focus on the underlying principles, provide detailed, field-proven protocols for common enzyme targets like tyrosinase and urease, and offer insights into data analysis and interpretation. The core of this document is to furnish a self-validating system that ensures the generation of robust, reproducible, and reliable data.

Introduction: The Significance of Thiourea Scaffolds in Enzyme Inhibition

The thiourea moiety (S=C(NR₂)₂) is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties. The sulfur atom, in particular, is a key player, capable of forming strong interactions with metal ions often found in the active sites of metalloenzymes. This has led to the development of thiourea derivatives as potent inhibitors for enzymes such as:

  • Urease: A nickel-containing enzyme crucial for the survival of pathogens like Helicobacter pylori. Its inhibition is a key strategy for treating gastritis and peptic ulcers.[3][4]

  • Tyrosinase: A copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis. Inhibitors are sought after for treating hyperpigmentation disorders and are also used in the food industry to prevent browning.[5][6]

  • Carbonic Anhydrases (CAs): Zinc-metalloenzymes involved in numerous physiological processes. CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anticancer therapies.[7][8][9]

This guide will use tyrosinase inhibition as the primary detailed protocol, as it is a widely studied and representative colorimetric assay. The principles, however, are broadly applicable to other enzymes like urease with appropriate modifications.

Core Principles of a Self-Validating Enzyme Inhibition Assay

An in vitro enzyme assay is a controlled experiment that mimics a biological process outside of a living organism, allowing for the precise study of enzyme mechanisms.[10] To ensure trustworthiness, the assay must be designed with a robust set of controls and conditions.

Causality Behind Experimental Choices

Every parameter in an enzyme assay is chosen to maintain the integrity of the enzyme's function and to ensure that the observed inhibition is a direct result of the test compound's activity.

  • Buffer and pH: Enzymes have an optimal pH range for activity. The buffer system must maintain this pH throughout the experiment to prevent denaturation or loss of function.[11] For example, a potassium phosphate buffer at pH 6.8 is commonly used for tyrosinase assays.[5]

  • Temperature: Enzyme activity is highly sensitive to temperature. Assays should be conducted at a constant, controlled temperature (e.g., 25°C or 37°C) to ensure consistent reaction rates.[11]

  • Substrate Concentration: The concentration of the substrate is critical. For determining the half-maximal inhibitory concentration (IC₅₀), the substrate concentration is typically kept at or near its Michaelis-Menten constant (Kₘ) value. This ensures the assay is sensitive enough to detect competitive inhibitors.[10]

  • Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction rate is linear over the measurement period and that substrate consumption does not exceed 10-15%. This is crucial for accurate initial velocity measurements.[12]

  • Solvent Effects: Thiourea compounds are often dissolved in organic solvents like DMSO. The final concentration of the solvent in the assay must be kept low (typically <5% v/v) and consistent across all wells to avoid affecting enzyme activity. A "solvent control" is mandatory to validate this.[13]

Essential Controls for Assay Validation

A well-designed assay includes a full set of controls to validate the results and rule out artifacts.

Control TypeComponentsPurpose
Enzyme Control (100% Activity) Enzyme + Substrate + Buffer + Vehicle (e.g., DMSO)Represents the maximum, uninhibited enzyme activity.
Blank Control (0% Activity) Substrate + Buffer + Vehicle (No Enzyme)Accounts for any non-enzymatic substrate degradation or background signal.
Test Compound Wells Enzyme + Substrate + Buffer + Test CompoundMeasures the activity of the enzyme in the presence of the inhibitor.
Positive Inhibitor Control Enzyme + Substrate + Buffer + Known InhibitorConfirms that the assay system is responsive to inhibition (e.g., Kojic Acid for Tyrosinase, Thiourea for Urease).[13][14]
Solvent Control Enzyme + Substrate + Buffer + Highest conc. of SolventEnsures the solvent used to dissolve the compounds does not inhibit the enzyme.

Detailed Protocol: Tyrosinase Inhibition Assay

This protocol details a colorimetric assay using L-DOPA as a substrate for mushroom tyrosinase, a common and reliable model. The formation of dopachrome results in an increase in absorbance at ~475 nm.[15]

Materials and Reagents
  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test Thiourea Compounds

  • Kojic Acid (Positive Control)[13]

  • Dimethyl Sulfoxide (DMSO, Spectroscopic Grade)

  • 96-well microplates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 475-490 nm

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[13] On the day of the experiment, dilute to the working concentration (e.g., 20 units/mL) in cold buffer.

  • Substrate Solution: Prepare a fresh solution of L-DOPA (e.g., 2 mM) in phosphate buffer. Protect from light.[5]

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of each thiourea derivative in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.1 µM). Then, create working solutions by diluting these further in the assay buffer to achieve the desired final assay concentrations.[2]

Experimental Workflow

The following workflow is designed for a 96-well plate format with a final volume of 200 µL per well.

  • Plate Mapping: Design the plate layout to include all necessary controls (Blank, Enzyme Control, Positive Control, and various concentrations of each test compound), preferably in triplicate.

  • Dispensing Inhibitors/Controls: Add 20 µL of the diluted test compounds, positive control (Kojic Acid), or vehicle (buffer with the same % DMSO as the test compounds) to the appropriate wells.

  • Enzyme Addition: Add 130 µL of phosphate buffer and then 25 µL of the tyrosinase working solution to all wells except the Blank controls. Add 155 µL of buffer to the Blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at a controlled temperature (e.g., 25°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Initiating the Reaction: Add 25 µL of the L-DOPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm at time zero, and then kinetically every minute for 15-20 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.

Visualization of the Experimental Workflow

AssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate) P2 Prepare Compound Plates (Serial Dilutions) A1 Add Inhibitors & Controls P2->A1 A2 Add Enzyme (Pre-incubate 10 min) A1->A2 A3 Add Substrate (Initiate Reaction) A2->A3 D1 Measure Absorbance (e.g., 475 nm) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: General workflow for an in vitro enzyme inhibition assay.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The primary outcome of the initial screening is the percent inhibition at each compound concentration. This is calculated using the reaction rates (change in absorbance over time) or endpoint absorbance values.

The formula for calculating percent inhibition is:

% Inhibition = [ 1 - ( (Rate_Sample - Rate_Blank) / (Rate_EnzymeControl - Rate_Blank) ) ] * 100 [16]

Where:

  • Rate_Sample: The reaction rate in the presence of the test compound.

  • Rate_EnzymeControl: The reaction rate of the uninhibited enzyme (100% activity).

  • Rate_Blank: The background rate without any enzyme.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[17] It is the most common metric for inhibitor potency.

  • Plotting the Data: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, SigmaPlot) to fit the data to a four-parameter logistic (sigmoidal dose-response) curve.[18][19] The equation is generally of the form:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))[19]

  • IC₅₀ Derivation: The software will calculate the LogIC₅₀, which can be easily converted back to the IC₅₀ value. This method is more accurate than linear interpolation.[20]

Example Data Presentation

The results should be summarized in a clear, tabular format.

CompoundTarget EnzymeIC₅₀ (µM) ± SDInhibition Type
Thiourea-ATyrosinase5.9 ± 2.47[5]Competitive[5]
Thiourea-BUrease10.11 ± 0.11[21]N/A
Thiourea-CCarbonic Anhydrase II0.18 ± 0.05[22]N/A
Kojic AcidTyrosinase16.4 ± 3.53[5]Competitive
Thiourea (Std)Urease21.0 ± 0.11[14]N/A

Understanding the Mechanism: Beyond the IC₅₀

While the IC₅₀ is a crucial measure of potency, understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insight. This can be determined through kinetic studies where the assay is run with varying concentrations of both the substrate and the inhibitor.[3] Plotting the data using a Lineweaver-Burk plot can help visualize the inhibition type.[5] For many thiourea compounds, the mechanism involves chelation of the metal cofactor in the enzyme's active site, often leading to competitive or mixed-type inhibition.[3][6]

InhibitionMechanism Enzyme Enzyme (e.g., Tyrosinase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate (e.g., L-DOPA) Inhibitor Thiourea Compound ES_Complex->Enzyme Product Product (Dopachrome) ES_Complex->Product k_cat

Caption: Competitive inhibition model for thiourea compounds.

Troubleshooting and Best Practices

  • High Variability: Ensure consistent pipetting, temperature control, and proper mixing. Check for compound precipitation at higher concentrations.

  • Low Inhibition: Confirm enzyme activity with the positive control. Verify the concentration and purity of the test compounds.

  • Assay Drift: Equilibrate all reagents to the assay temperature before starting.[20] Read plates promptly after stopping the reaction if using an endpoint assay.

  • Fit-for-Purpose Validation: The level of assay validation should be appropriate for its intended use, from early-stage screening to lead optimization.[23]

Conclusion

The successful screening of thiourea compounds as enzyme inhibitors relies on the implementation of a meticulously designed and validated in vitro assay. By understanding the rationale behind each step, incorporating a comprehensive set of controls, and utilizing robust data analysis methods, researchers can generate high-quality, reliable data. This application note provides the foundational protocol and scientific reasoning to empower drug discovery professionals in their search for novel therapeutics.

References

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]

  • ResearchGate. Tyrosinase inhibitory activity. Available from: [Link]

  • ResearchGate. In vitro anti-inflammatory activity of the title urea and thiourea derivatives 11(a–k). Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Available from: [Link]

  • ACS Publications. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. Available from: [Link]

  • Chiang Mai University. Tyrosinase inhibitory activity of some edible plants. Available from: [Link]

  • PubMed. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Available from: [Link]

  • MDPI. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Available from: [Link]

  • ResearchGate. (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Available from: [Link]

  • ACS Publications. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available from: [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. Basics of Enzymatic Assays for HTS. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Available from: [Link]

  • ResearchGate. How to calculate IC50 from the calculated concentration of unknown samples?. Available from: [Link]

  • ResearchGate. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Available from: [Link]

  • PubMed. Carbonic anhydrase inhibitors: the first on-resin screening of a 4-sulfamoylphenylthiourea library. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Available from: [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available from: [Link]

  • YouTube. Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Available from: [Link]

Sources

Application

experimental design for evaluating the anti-inflammatory activity of novel compounds

From In Vitro Screening to In Vivo Validation Executive Summary & Scientific Rationale Inflammation is a complex biological response driven by signaling cascades such as the NF- B and MAPK pathways. In drug discovery, th...

Author: BenchChem Technical Support Team. Date: February 2026

From In Vitro Screening to In Vivo Validation

Executive Summary & Scientific Rationale

Inflammation is a complex biological response driven by signaling cascades such as the NF-


B and MAPK pathways. In drug discovery, the challenge is not merely identifying compounds that reduce inflammation markers, but distinguishing true pharmacological inhibition from non-specific cytotoxicity.

This guide departs from standard "recipe-style" protocols to provide a causality-driven workflow . We utilize the murine macrophage cell line RAW 264.7 as the primary gatekeeper due to its high sensitivity to Lipopolysaccharide (LPS) and robust production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). Compounds that pass this filter are validated mechanistically (NF-


B translocation) and systemically (Carrageenan-induced paw edema).
The Inflammatory Signaling Cascade

To design effective experiments, one must visualize the target pathway. The diagram below illustrates the canonical LPS-TLR4 pathway, highlighting the specific nodes our protocols are designed to measure.

InflammationPathway cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 Activation Compound Test Compound Compound->TLR4 Potential Block MAPK MAPK (p38/JNK/ERK) Compound->MAPK Potential Block MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MyD88->MAPK IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) Inactive IkB->NFkB_Cyto Dissociation NFkB_Nuc NF-κB Active NFkB_Cyto->NFkB_Nuc Translocation MAPK->NFkB_Nuc Activation Genes Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Genes Transcription Output Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Output Translation & Secretion

Figure 1: The TLR4/NF-


B signaling axis. Protocols in this guide target the "Output" (NO/PGE2) and the "Translocation" event.

Phase I: The "Gatekeeper" Screen (Cell Viability)

Critical Concept: A dead macrophage produces no inflammation. Many "anti-inflammatory" hits in primary screening are actually false positives caused by cytotoxicity. You must normalize anti-inflammatory activity against cell viability.

Protocol: MTT Viability Assay

Objective: Determine the Maximum Non-Toxic Concentration (MNTC) of the compound.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add 100

    
    L of media containing serially diluted test compounds (e.g., 1–100 
    
    
    
    M). Include a Vehicle Control (0.1% DMSO) and a Positive Toxicity Control (e.g., Triton X-100).
  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well.
    
    • Note: MTT is light-sensitive. Perform this step in low light.

  • Formation: Incubate for 2–4 hours until purple formazan crystals are visible.

  • Solubilization: Remove supernatant carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Readout: Measure absorbance at 570 nm .

Data Output: Calculate % Cell Viability:



Reject any compound concentration where Viability < 90%.

Phase II: Primary Efficacy Screen (Nitric Oxide)

Why NO? Nitric Oxide (NO) is a short-lived free radical produced by iNOS. It is the most robust, cost-effective surrogate marker for inflammation in macrophages.

Protocol: The Griess Assay

Self-Validating Step: Phenol red in standard media interferes with the Griess reaction (absorbance ~540nm). You must use Phenol Red-Free DMEM or perform background subtraction.

  • Seeding: Seed RAW 264.7 cells (

    
     cells/mL) in 96-well plates.
    
  • Pre-treatment: Treat cells with non-toxic concentrations of test compounds for 1 hour.

  • Induction: Add LPS (Final concentration: 1

    
    g/mL). Do not wash out the compound.
    
    • Control 1 (Basal): No LPS, No Compound.

    • Control 2 (Model): LPS only (100% Inflammation).

    • Control 3 (Reference): Dexamethasone (1

      
      M) + LPS.
      
  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Transfer 100

    
    L of culture supernatant to a new clear-bottom plate.
    
  • Reaction: Add 100

    
    L of Griess Reagent  (1:1 mix of 1% Sulfanilamide and 0.1% NED in 2.5% phosphoric acid).
    
  • Measurement: Incubate 10 mins at Room Temp (Dark). Measure Absorbance at 540 nm .

Quantification: Use a Sodium Nitrite (


) standard curve (0–100 

M) to convert Absorbance to Concentration (

M).
ProblemLikely CauseSolution
High Background Phenol Red interferenceUse clear media or subtract media-only blank.
Low Signal in LPS Old LPS / High Passage numberUse LPS from E. coli O111:B4. Use cells < Passage 20.[1]
Precipitation Compound insolubilityCheck compound solubility in media before adding.

Phase III: Mechanistic Validation (NF- B Translocation)

If a compound inhibits NO without killing the cell, we must ask: How? The most common mechanism is blocking the translocation of the NF-


B p65 subunit from the cytoplasm to the nucleus.
Protocol: Immunofluorescence (High-Content Imaging)
  • Seeding: Seed cells on glass coverslips or black-wall 96-well optical plates.

  • Treatment: Pre-treat with compound (1h), then stimulate with LPS (1

    
    g/mL) for 30 minutes .
    
    • Why 30 mins? NF-

      
      B translocation is a rapid event. 24h is too late.
      
  • Fixation: Fix with 4% Paraformaldehyde (15 mins). Permeabilize with 0.2% Triton X-100.

  • Blocking: Block with 3% BSA for 1 hour.

  • Primary Antibody: Anti-NF-

    
    B p65 (Rabbit) overnight at 4°C.
    
  • Secondary Antibody: Anti-Rabbit Alexa Fluor 488 (Green).

  • Counterstain: DAPI (Blue) for nuclei.

  • Analysis:

    • Negative Control: Green signal is Cytoplasmic.

    • LPS Control: Green signal overlaps with Blue (Nuclear).

    • Effective Compound: Green signal remains Cytoplasmic despite LPS.

Phase IV: In Vivo Validation (Carrageenan Paw Edema)

In vitro success does not guarantee in vivo efficacy (bioavailability, metabolism). The Carrageenan model is the industry standard for acute inflammation.

Protocol Overview
  • Animals: Male Wistar rats or C57BL/6 mice (n=6 per group).

  • Administration: Administer test compound (Oral/IP) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -Carrageenan  (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

    • 0-2 Hours: Histamine/Serotonin phase.[2]

    • 3-5 Hours: Prostaglandin/COX-2 phase (Most critical for NSAID-like compounds).

Experimental Workflow Diagram The following diagram summarizes the decision-making process for the entire study.

Workflow Start Compound Library MTT Step 1: MTT Assay (Viability > 90%) Start->MTT Screen Step 2: Griess Assay (NO Inhibition) MTT->Screen Non-toxic Discard Discard / Redesign MTT->Discard Toxic Decision1 Is IC50 < 10 µM? Screen->Decision1 Decision1->Discard No Mech Step 3: Mechanism (NF-κB / Western Blot) Decision1->Mech Yes InVivo Step 4: In Vivo Model (Carrageenan Edema) Mech->InVivo Mechanism Confirmed

Figure 2: Screening funnel. Only compounds that are non-toxic and potent (IC50 < 10µM) proceed to mechanistic and animal studies.

References

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry.

  • Posadas, I., et al. (2000). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology.

  • Thermo Fisher Scientific. (n.d.). CyQUANT™ MTT Cell Viability Assay Protocol.[1][3]

  • Promega. (n.d.).[4] Griess Reagent System Technical Bulletin.

  • Magna, M., & Pisano, M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual [Internet].

Sources

Method

Application Note: Biological Profiling of 5-Bromoquinazolin-6-ylthiourea in Cellular Models

Executive Summary & Compound Identity 5-Bromoquinazolin-6-ylthiourea (CAS: 842138-74-3) is a functionalized quinazoline derivative.[1] In pharmaceutical development, it is most widely recognized as Brimonidine Impurity D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

5-Bromoquinazolin-6-ylthiourea (CAS: 842138-74-3) is a functionalized quinazoline derivative.[1] In pharmaceutical development, it is most widely recognized as Brimonidine Impurity D (or Impurity 2), a byproduct in the synthesis of the alpha-2 adrenergic agonist Brimonidine.

However, beyond its role as an analytical reference standard, this molecule possesses a "privileged scaffold." The quinazoline core is a hallmark of kinase inhibitors (e.g., EGFR inhibitors), and the thiourea moiety is a versatile pharmacophore often associated with antimicrobial and anticancer activity. Furthermore, this compound serves as a critical synthetic intermediate for tricyclic thiazolo[5,4-f]quinazoline derivatives, which are potent DYRK1A inhibitors.

Scope of this Guide: This document provides a rigorous framework for evaluating 5-Bromoquinazolin-6-ylthiourea in cell-based assays. Whether you are conducting ICH Q3A/B impurity qualification (safety profiling) or medicinal chemistry SAR exploration (efficacy profiling), these protocols ensure data integrity and reproducibility.

Material Preparation & Handling

Critical Technical Insight: Quinazoline-thioureas are hydrophobic and prone to oxidative desulfurization or photodecomposition. Proper handling is non-negotiable for assay validity.

2.1. Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Target: 10 mM to 50 mM. (Note: Aqueous solubility is negligible).

  • Procedure:

    • Weigh the solid powder in a static-free environment (use an anti-static gun if necessary).

    • Add DMSO to achieve a 20 mM stock concentration.

    • Vortex vigorously for 30-60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be completely clear. Any turbidity indicates precipitation, which will skew IC50 data.

2.2. Storage & Stability
  • Aliquot: Divide into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Condition: Store at -20°C or -80°C.

  • Shelf Life: Use within 3 months. Thioureas can slowly degrade to ureas or cyclize in solution over time.

  • Light Sensitivity: Protect from light using amber tubes or foil, as the bromo-substituent can be photolabile.

Protocol A: Cytotoxicity Profiling (Impurity Qualification)

Objective: To determine the cytotoxic potential of 5-Bromoquinazolin-6-ylthiourea. If characterizing as an impurity, this establishes the "No-Observed-Effect Level" (NOEL). If characterizing as a drug candidate, this determines the IC50 against cancer cell lines.

Assay System: CellTiter-Glo® (ATP Quantification) or CCK-8 (Dehydrogenase Activity).

3.1. Experimental Design
  • Cell Lines:

    • For Impurity Safety: HepG2 (Liver tox model) or HEK293 (General mammalian).

    • For Oncology Hit Finding: A549 (Lung), MCF-7 (Breast), or PC-3 (Prostate).

  • Controls:

    • Negative: 0.5% DMSO (Vehicle).

    • Positive: Staurosporine (1 µM) or Doxorubicin.

    • Reference: Brimonidine Tartrate (if comparing impurity vs. parent).[2]

3.2. Step-by-Step Methodology
  • Seeding: Plate cells in 96-well white-walled plates (for luminescence) at 3,000–5,000 cells/well in 90 µL complete media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution (Serial):

    • Prepare a 200x stock plate in DMSO (e.g., 10 mM down to 10 nM).

    • Dilute 1:200 into pre-warmed culture media to generate 1x treatment media (Final DMSO = 0.5%).

    • Why? Direct addition of 100% DMSO to wells causes local cytotoxicity and protein precipitation.

  • Treatment: Add 100 µL of treatment media to wells. Incubate for 48 to 72 hours .

  • Readout (CellTiter-Glo):

    • Equilibrate plate to Room Temp (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake orbitally (2 mins) to lyse cells.

    • Incubate (10 mins) to stabilize signal.

    • Read Luminescence (Integration time: 0.5–1 sec).

3.3. Data Analysis

Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) curve to derive IC50.
Protocol B: Functional Liability Screen (GPCR & Kinase)

Objective: To assess if the impurity retains the pharmacological activity of the parent (Brimonidine) or exhibits off-target kinase inhibition typical of quinazolines.

4.1. Visualizing the Mechanism

The following diagram illustrates the dual-pathway investigation: checking for Alpha-2 Adrenergic agonism (Parent mechanism) and EGFR/Kinase inhibition (Scaffold liability).

Biological_Profiling cluster_GPCR Path A: GPCR Liability (Brimonidine-like) cluster_Kinase Path B: Kinase Liability (Scaffold-driven) Compound 5-Bromoquinazolin-6-ylthiourea Alpha2 Alpha-2 Adrenergic R. Compound->Alpha2 Potential Agonist? EGFR EGFR / DYRK1A Compound->EGFR Potential Inhibitor? Gi Gi Protein Activation Alpha2->Gi cAMP Decrease cAMP Gi->cAMP Phos Phosphorylation Cascade EGFR->Phos Prolif Inhibit Proliferation Phos->Prolif

Caption: Dual-pathway profiling strategy. Path A assesses if the compound mimics the parent drug (Brimonidine). Path B checks for scaffold-inherent kinase inhibition.

4.2. Alpha-2 Adrenergic Agonist Assay (cAMP Mode)

Since Brimonidine is a Gi-coupled agonist (reduces cAMP), test if the impurity shares this effect.

  • Cell Line: CHO-K1 cells stably expressing human Alpha-2A Adrenergic Receptor.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment: Add 5-Bromoquinazolin-6-ylthiourea (10 µM).

  • Readout: TR-FRET or HTRF cAMP detection kit.

  • Interpretation:

    • High Signal (High cAMP): Impurity is inactive (Safe/Inert).

    • Low Signal (Low cAMP): Impurity acts as an agonist (Brimonidine mimetic).

Summary of Expected Results & Troubleshooting
ObservationProbable CauseCorrective Action
Precipitation in Media Hydrophobicity of thiourea/bromo-quinazoline core.Limit max concentration to 50 µM. Ensure DMSO < 0.5%.
High Cytotoxicity (IC50 < 1 µM) Compound may be a potent kinase inhibitor (e.g., DYRK1A/EGFR).Run a Kinase Panel (scan) to identify specific targets.
Inconsistent Replicates Compound degradation (oxidation of thiourea).Prepare fresh stock immediately before use. Do not store diluted media.
Yellowing of Media Photodecomposition or pH shift.Protect from light. Check pH (thioureas can be slightly acidic).
References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • Acheampong, A. A., et al. "Brimonidine metabolism in man, rat, rabbit, dog and monkey." Xenobiotica, vol. 26, no. 10, 1996, pp. 1035-1055. (Context for Brimonidine impurities).
  • Foucourt, A., et al. "Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors." Molecules, vol. 19, no. 10, 2014, pp. 15546-15571. (Describes 5-bromoquinazoline thioureas as precursors to active kinase inhibitors). Link

  • Radesca, L., et al. "Synthesis of Brimonidine." Journal of Organic Chemistry, vol. 62, no. 15, 1997. (Synthetic routes yielding the impurity).[3]

Sources

Application

techniques for purifying synthesized 5-Bromoquinazolin-6-ylthiourea

An Application Guide to the Purification of Synthesized 5-Bromoquinazolin-6-ylthiourea Introduction 5-Bromoquinazolin-6-ylthiourea (CAS No. 842138-74-3) is a critical heterocyclic intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of Synthesized 5-Bromoquinazolin-6-ylthiourea

Introduction

5-Bromoquinazolin-6-ylthiourea (CAS No. 842138-74-3) is a critical heterocyclic intermediate in pharmaceutical synthesis. It is notably recognized as a key precursor and a registered impurity of Brimonidine, an established antiglaucoma agent.[1][2][3] The efficacy and safety of active pharmaceutical ingredients (APIs) are directly contingent on the purity of their synthetic building blocks and the rigorous control of any impurities. Therefore, achieving high purity (typically ≥98%) for 5-Bromoquinazolin-6-ylthiourea is not merely a procedural step but a fundamental requirement for its application in drug development and as an analytical reference standard.[2]

This document provides a comprehensive guide to the principal techniques for purifying crude 5-Bromoquinazolin-6-ylthiourea post-synthesis. We will explore the mechanistic basis and provide detailed, field-tested protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most effective purification strategy based on scale, impurity profile, and final purity requirements.

Physicochemical Properties & Initial Assessment

Before commencing any purification, it is essential to understand the basic properties of the target compound.

PropertyValueSource(s)
CAS Number 842138-74-3[1][2][3]
Molecular Formula C₉H₇BrN₄S[4][5][6]
Molecular Weight ~283.15 g/mol [4][5][6]
Appearance Pale Yellow Solid[3][4]
Melting Point 198-202°C[3][6]
Solubility Sparingly soluble in DMSO (heated), slightly soluble in Acetone (heated), very slightly soluble in Methanol (heated)[3]

The initial purity of the crude product should be assessed using Thin Layer Chromatography (TLC) and/or analytical HPLC to identify the number of impurities and their relative polarities. This preliminary analysis is crucial for selecting the appropriate purification method.

Strategic Approach to Purification

The choice of purification technique is dictated by the specific separation challenge. The following workflow provides a logical decision-making framework.

Purification_Workflow start Crude 5-Bromoquinazolin-6-ylthiourea tlc_hplc Initial Purity Assessment (TLC/HPLC) start->tlc_hplc decision1 Is the major impurity profile significantly different in polarity? tlc_hplc->decision1 decision2 Is the compound the major component (>80%) and solid? decision1->decision2 Yes column_chrom Technique 2: Flash Column Chromatography decision1->column_chrom No recrystallization Technique 1: Recrystallization decision2->recrystallization Yes decision2->column_chrom No decision3 Are impurities close-eluting or is >99.5% purity required? prep_hplc Technique 3: Preparative HPLC decision3->prep_hplc Yes final_product Purified Product (>98%) decision3->final_product No recrystallization->final_product column_chrom->decision3 prep_hplc->final_product Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc 1. TLC Analysis (Find Eluent for Rf ≈ 0.3) slurry 2. Pack Column (Silica Gel Slurry) dry_load 3. Dry Load Sample (Crude + Silica) elute 4. Elute with Solvent (Apply Pressure) dry_load->elute collect 5. Collect Fractions monitor 6. Monitor Fractions by TLC combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent product Purified Product Prep_HPLC_Workflow analytical_dev 1. Analytical HPLC Method Development loading_study 2. Loading Study on Analytical Column analytical_dev->loading_study scale_up 3. Scale-Up to Preparative Column loading_study->scale_up purification 4. Injection & Fraction Collection scale_up->purification analysis 5. Purity Analysis of Fractions purification->analysis pooling 6. Combine Pure Fractions analysis->pooling isolation 7. Solvent Removal / Lyophilization pooling->isolation final_product High-Purity Product (>99.5%) isolation->final_product

Sources

Method

Application of Quinazoline Derivatives in Kinase Inhibition Studies: A Technical Guide for Researchers

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has been extensively explored to generate potent and selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has been extensively explored to generate potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide provides an in-depth overview of the application of quinazoline derivatives in kinase inhibition studies, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as a versatile template for designing kinase inhibitors.[1] Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it a "privileged scaffold" in drug discovery.[2] Notably, the 4-anilinoquinazoline core is a common feature in many successful kinase inhibitors, where the aniline moiety can be modified to achieve selectivity and potency against specific kinase targets.[2]

Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) are all based on the 4-anilinoquinazoline scaffold and have revolutionized the treatment of certain cancers by targeting key kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4] These compounds typically function as ATP-competitive inhibitors, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that drive tumor growth and survival.[3]

Synthesis of Quinazoline-Based Kinase Inhibitors: A Practical Approach

The synthesis of quinazoline derivatives is a well-established area of organic chemistry. A common and efficient method for constructing the core quinazolinone structure is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide.[5] This foundational structure can then be further functionalized to introduce the desired pharmacophoric features for kinase inhibition.

General Workflow for the Synthesis of 4-Anilinoquinazoline Derivatives

The following diagram outlines a general synthetic strategy for preparing 4-anilinoquinazoline kinase inhibitors, starting from anthranilic acid.

G cluster_synthesis Synthesis Workflow A Anthranilic Acid B Quinazolin-4(3H)-one A->B Formamide, Heat C 4-Chloroquinazoline B->C SOCl2 or POCl3 E 4-Anilinoquinazoline Derivative (Kinase Inhibitor) C->E Base, Solvent D Substituted Aniline D->E

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Protocol 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid (Niementowski Reaction)

This protocol describes a conventional method for synthesizing the quinazolin-4(3H)-one core.

Materials:

  • Anthranilic acid

  • Formamide

  • Methanol (for recrystallization)

  • Heating mantle or sand bath

  • Round-bottom flask and condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (4-5 equivalents).[5]

  • Heat the mixture to 130-160°C with stirring for 2-8 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the solid product and wash thoroughly with cold water.

  • Recrystallize the crude product from methanol to obtain pure quinazolin-4(3H)-one.

Expert Insight: The ratio of reactants and the reaction temperature/time can be optimized to maximize yield. Microwave-assisted synthesis can significantly reduce the reaction time.[6]

Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative (Gefitinib Analogue) - A Representative Example

This protocol provides a representative example of the final coupling step to generate a 4-anilinoquinazoline.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

  • Triethylamine (or another suitable base)

  • Round-bottom flask and condenser

Procedure:

  • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (1-1.2 equivalents) in isopropanol in a round-bottom flask.[7]

  • Add triethylamine (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the desired 4-anilinoquinazoline derivative.

Expert Insight: The choice of solvent and base is crucial for the efficiency of this nucleophilic aromatic substitution reaction. The reaction conditions may need to be adjusted depending on the electronic properties of the aniline.[8]

Screening of Quinazoline Derivatives: In Vitro and Cell-Based Kinase Inhibition Assays

Once synthesized, the inhibitory activity of quinazoline derivatives against specific kinases needs to be determined. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for assessing the inhibition of EGFR kinase activity using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test quinazoline compounds dissolved in DMSO

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test quinazoline compounds in DMSO.

  • In a white assay plate, add the kinase buffer, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a solution of EGFR kinase and ATP. The final ATP concentration should be at or near the Km value for the kinase.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Representative IC50 Values of Quinazoline Derivatives

CompoundTarget KinaseIC50 (nM)Reference
GefitinibEGFR2-37[10]
ErlotinibEGFR2[10]
LapatinibEGFR, HER210.8, 9.8[3]
VandetanibVEGFR-2, EGFR40, 500[11]
Cell-Based Kinase Inhibition Assays

These assays evaluate the effect of the compounds on kinase activity within a cellular context, providing insights into their cell permeability and efficacy in a more physiologically relevant environment.

Protocol 4: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinazoline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value (the concentration of the compound that causes 50% growth inhibition or cell death).

Protocol 5: Western Blot Analysis of Kinase Pathway Phosphorylation

Western blotting can be used to directly assess the inhibition of a specific kinase signaling pathway by observing the phosphorylation status of the kinase itself or its downstream targets.

Materials:

  • Cancer cell line of interest

  • Test quinazoline compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compounds at various concentrations for a defined period.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target proteins.

Key Signaling Pathways Targeted by Quinazoline Derivatives

Understanding the signaling pathways that are inhibited by quinazoline derivatives is crucial for interpreting experimental results and for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[1] Many quinazoline inhibitors, such as gefitinib and erlotinib, target EGFR.

G cluster_egfr EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[12] Quinazoline derivatives like vandetanib inhibit VEGFR-2.

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinazoline derivatives.

CDK2/Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[13] Dysregulation of CDK2 activity is common in cancer.

G cluster_cdk CDK2/Cell Cycle Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Quinazoline Quinazoline Inhibitor Quinazoline->CDK2 E2F E2F Rb->E2F S_Phase S Phase Entry E2F->S_Phase

Caption: Simplified CDK2 pathway in cell cycle regulation and the point of inhibition by quinazoline derivatives.

Conclusion and Future Directions

Quinazoline derivatives have proven to be a remarkably successful class of kinase inhibitors, leading to the development of several effective anticancer drugs. The synthetic accessibility and the tunable nature of the quinazoline scaffold continue to make it an attractive starting point for the discovery of new and improved kinase inhibitors. Future research will likely focus on developing quinazoline derivatives with enhanced selectivity to minimize off-target effects, novel mechanisms of action to overcome drug resistance, and applications beyond oncology, such as in inflammatory and neurodegenerative diseases.[7] The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to contribute to this exciting and impactful field of drug discovery.

References

  • Alasmary, F. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3041. [Link]

  • Reddy, G. C., et al. (2007). A novel synthesis of gefitinib. Organic Process Research & Development, 11(4), 724-727. [Link]

  • Novac, N., et al. (2019). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Current pharmaceutical design, 25(30), 3262-3284. [Link]

  • Han, Y., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

  • Quinazoline. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59897. [Link]

  • Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European journal of medicinal chemistry, 44(7), 3046-3055. [Link]

  • Costin, G. E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13419. [Link]

  • Gholap, A. R., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 574. [Link]

  • El-Sayed, M. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5707. [Link]

  • Zayed, M. F., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Journal of the Serbian Chemical Society, 82(4), 405-416. [Link]

  • Kaur, J., et al. (2023). An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives. ChemistrySelect, 8(23), e202300645. [Link]

  • Patel, K., et al. (2020). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Journal of Pharmaceutical Sciences, 6, 1-13. [Link]

  • Cyclin-dependent kinase 2. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). Iranian Journal of Pharmaceutical Research, 11(4), 1135–1141. [Link]

  • Process for synthesis of gefitinib. (n.d.). In ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2019). International Conference on Technology, Engineering and Science (IConTES). [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (2015). Vietnam Journal of Science and Technology, 53(6), 789-795. [Link]

  • Modified Synthesis of Erlotinib Hydrochloride. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 901–906. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2022). Generis Publishing. [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2015). Oncotarget, 6(11), 9140–9153. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). Scientific Reports, 12(1), 1189. [Link]

  • Schematic diagram of signaling pathways activated by growth factors... (n.d.). In ResearchGate. Retrieved February 6, 2026, from [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 6, 2026, from [Link]

  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering, 7(10), 2203-2210. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111566. [Link]

  • VEGF Signaling Pathway. (n.d.). PharmGKB. Retrieved February 6, 2026, from [Link]

  • Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. (n.d.). Abbexa. Retrieved February 6, 2026, from [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 6, 2026, from [Link]

  • Cell cycle regulators. (n.d.). Khan Academy. Retrieved February 6, 2026, from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved February 6, 2026, from [Link]

  • CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved February 6, 2026, from [Link]

  • CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. (2024). Frontiers in Immunology, 15, 1369324. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry, 14, 219–227. [Link]

  • Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. (2020). Journal of Cellular and Molecular Medicine, 24(12), 6828–6840. [Link]

  • Practical synthesis of lapatinib. (2014). Journal of China Pharmaceutical University, 45(5), 536-540. [Link]

  • Cyclins and CDKs Cell Cycle Regulation. (2018, May 1). Creative Bioarray. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry, 14, 219–227. [Link]

Sources

Application

using thiourea compounds as probes for biological pathways

Application Notes & Protocols Topic: Unlocking Biological Pathways: A Guide to Using Thiourea Compounds as Chemical Probes Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Unlocking Biological Pathways: A Guide to Using Thiourea Compounds as Chemical Probes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiourea Scaffold in Chemical Biology

The thiourea scaffold, characterized by the H₂N−C(=S)−NH₂ core structure, is a remarkably versatile building block in medicinal chemistry and chemical biology.[1][2] Its power as a biological probe stems from the unique properties of the thiocarbonyl group and the adjacent N-H protons. This arrangement creates a rigid hydrogen-bond donor-acceptor system, enabling thiourea derivatives to form stable, directional hydrogen bonds with biological targets like proteins and enzymes.[3] This capacity for high-affinity, specific interactions is central to their function.

Furthermore, the two amino groups of the thiourea core can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored properties.[1][4] By adding different substituents, researchers can modulate a compound's lipophilicity, steric profile, and electronic properties to enhance binding affinity, improve cell permeability, or introduce reporter functionalities like fluorophores.[4][5] This chemical tractability makes thiourea derivatives powerful tools for interrogating complex biological systems, from inhibiting specific enzymes to sensing the cellular environment.[1][6]

cluster_thiourea Thiourea Core Scaffold cluster_properties Key Properties for Biological Probing thiourea donors N-H Hydrogen Bond Donors thiourea->donors Enables specific protein interactions acceptor C=S Hydrogen Bond Acceptor thiourea->acceptor Complements binding site geometry functionalization R-Group Functionalization (Sites for Diversity) thiourea->functionalization Allows tuning of properties (solubility, targeting, etc.) cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measure 3. Measurement & Analysis prep_probe Prepare Thiourea Probe Stock Solution (in DMSO) prep_enzyme Prepare Target Enzyme Working Solution prep_substrate Prepare Substrate Working Solution prep_buffer Prepare Assay Buffer setup_wells Aliquot Buffer, Enzyme, and Probe/Vehicle to wells prep_buffer->setup_wells pre_incubate Pre-incubate (15 min, RT) to allow for binding setup_wells->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate read_plate Measure Absorbance/ Fluorescence over time (Kinetic Read) add_substrate->read_plate calc_rate Calculate Initial Reaction Velocity (V₀) read_plate->calc_rate calc_inhibition Calculate % Inhibition vs. Vehicle Control calc_rate->calc_inhibition dose_response Generate Dose-Response Curve and Calculate IC50 calc_inhibition->dose_response

Caption: Workflow for a typical enzyme inhibition screening assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.4). The choice of buffer is critical for maintaining enzyme stability and activity.

    • Thiourea Probe Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the thiourea compound in 100% DMSO.

    • Enzyme Solution: Dilute the enzyme stock in cold assay buffer to a working concentration that yields a robust and linear signal within the assay timeframe.

    • Substrate Solution: Dissolve the enzyme's substrate in assay buffer at a concentration appropriate for the assay (typically at or below its Km value for IC50 determination).

  • Assay Plate Setup (96-well format):

    • Causality: This setup includes essential controls to ensure the observed effect is due to specific enzyme inhibition by the probe.

    • Test Wells: Add assay buffer, thiourea probe (at various final concentrations), and enzyme solution.

    • Positive Control: Add assay buffer, a known inhibitor of the enzyme, and enzyme solution. This validates that the assay can detect inhibition.

    • Vehicle Control (100% Activity): Add assay buffer, an equivalent volume of DMSO as used for the probe, and enzyme solution. This defines the baseline enzyme activity.

    • Blank Control (No Enzyme): Add assay buffer, the highest concentration of the probe, and substrate (added in the next step). This corrects for any background signal from the probe or substrate.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature (or the enzyme's optimal temperature) for 10-15 minutes.

    • Causality: This step allows the thiourea probe to bind to the enzyme before the reaction is initiated, which is crucial for equilibrium-dependent inhibitors.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength for the product being formed.

    • Measure the signal (e.g., absorbance) kinetically over a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • For each well, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank control from all other wells.

    • Calculate the percent inhibition for each probe concentration using the formula: % Inhibition = 100 * (1 - (Rate_probe / Rate_vehicle))

    • Plot the percent inhibition against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC50 value.

Application 2: Thiourea-Based Fluorescent Probes

Functionalizing the thiourea scaffold with a fluorophore creates powerful probes for detecting and quantifying biologically relevant analytes like ions or small molecules. [6]These probes often work via mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), where analyte binding modulates the fluorescent output. [7]

Mechanism of Action: How They Signal

The design of a thiourea-based fluorescent probe involves three key components: a binding site (the thiourea moiety), a signaling unit (a fluorophore), and a linker. The thiourea group provides specific recognition for the target analyte through hydrogen bonding or coordination. [8][9]This binding event induces a conformational or electronic change in the probe, which alters the photophysical properties of the attached fluorophore, leading to a detectable change in fluorescence intensity or wavelength. [7][10]

  • "Turn-Off" Sensing: The analyte binds, and a process like PET is initiated, quenching the fluorescence.

  • "Turn-On" Sensing: Binding disrupts a quenching mechanism that is active in the free probe, causing an increase in fluorescence. [11]* Ratiometric Sensing: Binding causes a shift in the emission wavelength, allowing for more precise measurements by comparing intensities at two wavelengths.

Thiourea-based fluorescent sensors have been developed for various targets, including ATP, heavy metal ions (like Hg²⁺), and various anions. [6][10]

cluster_off Probe 'Off' State (No Analyte) cluster_on Probe 'On' State (Analyte Bound) probe_off Fluorophore + Thiourea Receptor no_emission Fluorescence is Quenched (e.g., via PET) probe_off->no_emission probe_on Bound Complex probe_off->probe_on Analyte Binding (Conformational Change) excitation_off Excitation Light (λ_ex) excitation_off->probe_off analyte Target Analyte analyte->probe_on emission Fluorescence Emitted (λ_em) probe_on->emission excitation_on Excitation Light (λ_ex) excitation_on->probe_on

Caption: General mechanism of a "Turn-On" fluorescent thiourea probe.

Protocol 2: Cell-Based Analysis Using a Thiourea Probe

This protocol outlines a general method for treating cultured cells with a thiourea-based probe (e.g., a kinase inhibitor) and assessing its impact on cell viability, a common downstream readout for pathways controlling cell proliferation and death.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture the chosen cell line (e.g., A549 lung cancer cells for a K-Ras inhibitor probe) under standard conditions (e.g., 37°C, 5% CO₂). [4] * Harvest cells and seed them into a 96-well clear-bottom plate at a predetermined optimal density. Allow cells to adhere overnight.

    • Causality: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to confluence-related artifacts. Overnight adherence ensures cells are in a healthy, receptive state.

  • Compound Treatment:

    • Prepare serial dilutions of the thiourea probe in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the medium containing the probe or controls.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic drug or pathway inhibitor.

      • Untreated Control: Cells in fresh medium only.

  • Incubation:

    • Return the plate to the incubator for a specified period (e.g., 24, 48, or 72 hours). The duration depends on the cell doubling time and the expected mechanism of action of the probe.

  • Cell Viability Assessment (Resazurin Assay Example):

    • Causality: The resazurin (non-fluorescent, blue) assay is a trusted method where metabolically active cells reduce resazurin to the highly fluorescent resorufin (pink). The fluorescence intensity is directly proportional to the number of viable cells.

    • Prepare a sterile resazurin solution in PBS.

    • Add the resazurin solution to each well (typically 10% of the total volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with appropriate excitation/emission wavelengths (~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the average fluorescence of "no-cell" blank wells.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percent viability against the logarithm of the probe concentration to generate a dose-response curve and calculate the GI50/IC50 value.

References

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Thiourea compounds used as active drug substances. ResearchGate. [Link]

  • STUDY IN SILICO OF THIOUREA-DERIVED COMPOUNDS AS TYROSINE KINASE RECEPTOR INHIBITORS. Jurnal Kimia Riset - Journal of Universitas Airlangga. [Link]

  • Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. PMC. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Preprints.org. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]

  • Thiourea - Wikipedia. Wikipedia. [Link]

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. [Link]

  • Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PMC - NIH. [Link]

  • Thiourea-Based Receptors for Anion Recognition and Signaling. ACS Omega. [Link]

  • Fluorescein-Based Thiourea Derivatives as Fluorogenic Sensors for Mono and Dicarboxylates. ResearchGate. [Link]

  • Schematic illustration for the fabrication of thiourea functionalized CFNs and proposed binding approach with As (III). ResearchGate. [Link]

  • Thiourea-Functionalized Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Metal Sensing. ChemRxiv. [Link]

  • Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromoquinazolin-6-ylthiourea Synthesis

Case ID: #BQ-THIO-005 Subject: Troubleshooting Yield & Purity in Sterically Hindered Quinazolinyl Thiourea Synthesis Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BQ-THIO-005 Subject: Troubleshooting Yield & Purity in Sterically Hindered Quinazolinyl Thiourea Synthesis Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of 5-Bromoquinazolin-6-ylthiourea (often identified as Brimonidine Impurity D or a key intermediate for kinase inhibitors) presents a classic "push-pull" conflict in organic chemistry. You are attempting to nucleophilically attack a thiocarbonyl center using an amine (position 6) that is both electronically deactivated by the diazanaphthalene core and sterically hindered by the bulky bromine atom at position 5 (the ortho effect).

Standard protocols using ammonium thiocyanate (


) or direct thiophosgene reaction often result in yields <30% or intractable mixtures. This guide details the Benzoyl Isothiocyanate (BITC) Activation Strategy , which typically restores yields to the 75–85% range.

Module 1: The Precursor Bottleneck (Synthesis of 6-Amino-5-bromoquinazoline)

Before addressing the thiourea step, verify the integrity of your starting material. A common failure point is the purity of the 6-amino-5-bromoquinazoline precursor.

The Regioselectivity Trap

Attempting to brominate quinazolin-6-amine directly often leads to a mixture of C5 (desired) and C7 (undesired) isomers due to competing electronic vectors.

Recommended Workflow: Bromination should occur before the quinazoline ring closure or on the anthranilic acid scaffold to guarantee regiocontrol.

Protocol Check:

  • Starting Material: 2-Amino-6-nitrobenzoic acid.

  • Bromination: Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN).

    • Why: MeCN promotes the polar mechanism, favoring para-bromination relative to the amine (which is C5 in the final quinazoline numbering).

  • Cyclization: Form the quinazoline core (using formamide/ammonium formate).

  • Reduction: Reduce the nitro group to the amine (Fe/AcOH or

    
    , Pd/C).
    

Critical QC Step: Verify the C5-Bromine position via 1H-NMR. The C5-Br exerts a shielding effect on the C6-NH2 protons, often shifting them downfield compared to the C7-isomer.

Module 2: The Thiourea Formation (The Core Solution)

Why Standard Methods Fail
  • Ammonium Thiocyanate (

    
    ):  Requires a nucleophilic amine. Your amine is deactivated.
    
  • Thiophosgene (

    
    ):  While potent, the C5-bromine steric bulk prevents the formation of the isothiocyanate intermediate, or leads to rapid dimerization.
    
The Solution: The Benzoyl Isothiocyanate (BITC) Route

We utilize a "Trojan Horse" strategy: react the hindered amine with a hyper-reactive electrophile (Benzoyl Isothiocyanate) to form a stable intermediate, then gently hydrolyze the benzoyl group.

Step-by-Step Protocol

Step 1: Formation of the S-Benzoyl Thiourea Intermediate

  • Dissolve: Suspend 1.0 eq of 6-Amino-5-bromoquinazoline in Acetone (dry).

    • Note: If solubility is poor, use THF. Avoid DMF if possible as it complicates workup.

  • Addition: Add 1.1 eq of Benzoyl Isothiocyanate dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Observation: The suspension usually clears then re-precipitates a thick solid (the benzoyl-thiourea).

  • Workup: Pour into ice water. Filter the solid.[1][2][3] Wash with cold Ethanol.

    • Yield Target: >90% for this step.[4][5]

Step 2: Hydrolysis to the Free Thiourea

  • Suspend: Place the wet cake from Step 1 into Methanol (MeOH).

  • Base Hydrolysis: Add 2.0 eq of Potassium Carbonate (

    
    )  dissolved in minimal water.
    
    • Warning: Do NOT use NaOH. Strong hydroxides can desulfurize the thiourea, converting it into a urea or cyanamide side product.

  • Reflux: Heat to 60°C for 1–2 hours. Monitor by TLC (disappearance of the high-Rf benzoyl spot).

  • Quench: Cool to RT. Acidify carefully with 1M HCl to pH 7–8.

  • Isolation: The product will precipitate.[1][2] Filter and wash with water.[2]

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction (Step 1) Amine nucleophilicity too low.Add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.
Product is Urea (O instead of S) Hydrolysis conditions too harsh.Switch from NaOH to

or NaOMe. Lower temp to 40°C.
Sticky Gum / Oil Trapped solvent/impurities.Triturate with diethyl ether or cold acetonitrile. Do not column.
Low Yield (<40%) Loss in mother liquor.The product has moderate solubility in MeOH. Concentrate filtrate to 1/3 volume and cool to 4°C.

Module 3: Visualization of the Pathway

The following diagram illustrates the logic flow for the optimized synthesis.

G Start 6-Amino-5-bromoquinazoline (Hindered Amine) Intermed N-Benzoyl Thiourea Intermediate Start->Intermed Acetone, RT High Conversion Reagent Benzoyl Isothiocyanate (Hyper-Electrophile) Reagent->Intermed Hydrolysis Hydrolysis (K2CO3 / MeOH) Intermed->Hydrolysis Product 5-Bromoquinazolin-6-ylthiourea (Target) Hydrolysis->Product Mild Base pH Control SideProduct Urea Analog (Desulfurization) Hydrolysis->SideProduct If NaOH used (Avoid!)

Caption: Optimized Benzoyl Isothiocyanate (BITC) pathway minimizing steric hindrance issues.

Module 4: Analytical Verification (Self-Validating System)

To ensure the protocol worked, verify these specific spectral markers.

1H-NMR (DMSO-d6) Diagnostic Signals
  • Thiourea Protons: Look for two broad singlets.

    • 
       ~9.5–10.0 ppm (1H, 
      
      
      
      -Ar)
    • 
       ~7.5–8.0 ppm (2H, broad, 
      
      
      
      )
    • Note: If you see a sharp singlet at ~11 ppm, you may have unhydrolyzed benzoyl intermediate.

  • Quinazoline Protons:

    • H-2: Singlet at

      
       ~9.0 ppm (Characteristic of the pyrimidine ring).
      
    • H-4: Singlet at

      
       ~9.6 ppm.
      
    • H-7/H-8: Doublets (ortho-coupling) in the aromatic region.

Solubility Profile
  • Soluble: DMSO, DMF, hot Methanol.

  • Insoluble: Water, Diethyl Ether, DCM (Dichloromethane).

  • Purification Tip: Recrystallization from Ethanol/Water (9:1) is superior to chromatography.

References

  • Synthesis of 5-bromoanthranilic acid (Precursor)

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Protocol for bromination of anthranilic acid using NBS in acetonitrile.
    • (General Search Context for NBS bromination protocols)

  • Benzoyl Isothiocyanate Method for Deactivated Amines

    • Source: Organic Chemistry Portal / RSC
    • Context: "Synthesis of monosubstituted thioureas by vapour digestion...".
  • Brimonidine Impurity Profile

    • Source: LGC Standards
    • Context: Identification of 5-Bromoquinazolin-6-ylthiourea as "Brimonidine Impurity D" (CAS 842138-74-3).[6]

  • Quinazoline Synthesis Reviews

    • Source: PMC (PubMed Central)
    • Context: "Chemical Insights Into the Synthetic Chemistry of Quinazolines".

Sources

Optimization

optimizing purification protocol for 5-Bromoquinazolin-6-ylthiourea

This guide provides in-depth troubleshooting and practical advice for the purification of 5-Bromoquinazolin-6-ylthiourea. As a critical intermediate in pharmaceutical synthesis, particularly as an impurity reference stan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for the purification of 5-Bromoquinazolin-6-ylthiourea. As a critical intermediate in pharmaceutical synthesis, particularly as an impurity reference standard for the antiglaucoma drug Brimonidine, achieving high purity is paramount.[1][2] This document is structured to address common challenges encountered in the laboratory, moving from broad troubleshooting to specific, validated protocols.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My crude product is a dark, amorphous solid with a low yield. Where should I begin the purification process?

Answer: A low yield of a discolored, non-crystalline product suggests the presence of significant impurities, likely from side reactions or decomposition. The first step is to diagnose the impurity profile before attempting a large-scale purification.

Causality: The synthesis of a thiourea from an amine (5-bromo-6-aminoquinazoline) typically involves a thiocarbonylating agent.[3][4] Incomplete reactions can leave unreacted starting amine, while excess reagent or elevated temperatures can lead to polymeric byproducts or degradation of the sensitive quinazoline ring system.[5]

Recommended Workflow:

  • Analytical Assessment: Run a Thin Layer Chromatography (TLC) analysis on the crude product. This will give you a qualitative picture of the number of components in your mixture.

  • Solubility Testing: Take small aliquots of the crude material and test its solubility in a range of common laboratory solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetone, Water). This is crucial for selecting an appropriate method for purification.

  • Initial Cleanup: If the material is largely insoluble in a non-polar solvent like hexanes or diethyl ether, but your desired product has some solubility in a more polar solvent, you can perform a trituration. This involves stirring the crude solid in the non-polar solvent to wash away non-polar impurities.

This initial assessment will guide you toward the most effective primary purification strategy, as outlined in the decision tree below.

Question 2: My compound streaks badly on a silica TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. What's happening?

Answer: This is a classic problem when dealing with nitrogen-containing heterocycles like quinazolines on acidic silica gel.[6][7]

Causality: The lone pairs on the nitrogen atoms of the quinazoline ring are basic. They interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via acid-base interactions. This strong, often irreversible binding, prevents the compound from moving smoothly up the plate with the solvent front, resulting in a "streak" rather than a compact spot.

Solution: Neutralize the Stationary Phase

To achieve well-defined spots, you must suppress this acid-base interaction. This is done by adding a small amount of a basic modifier to your eluent (mobile phase).

ModifierRecommended ConcentrationUse Case
Triethylamine (TEA) 0.1 - 1% (v/v)The most common choice. Effective for a wide range of basic compounds.
Ammonia Solution Use a pre-made 7N ammonia in methanol solution and add it as 1-5% of your mobile phase.A strong base, useful for very basic compounds that still streak with TEA.
Pyridine 0.1 - 0.5% (v/v)Less common, but can be effective. Use with caution due to its odor and toxicity.

Protocol: Prepare your TLC eluent (e.g., 95:5 Dichloromethane:Methanol) and add the chosen modifier. Swirl to mix, then run your TLC plate as usual. The modifier will travel up the plate, neutralizing the acidic sites and allowing your compound to elute cleanly.[8]

Question 3: I've attempted recrystallization, but my compound "oils out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when impurities prevent the formation of a stable crystal lattice. The compound separates as a liquid phase instead of a solid.[9]

Causality & Solutions:

  • Cause 1: Solution is too concentrated or cooled too quickly. The rapid change in solubility forces the compound out of solution before it can organize into a crystal structure.[10]

    • Solution: Gently heat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the saturation. Allow the flask to cool much more slowly, perhaps by insulating it with glass wool or placing it within a larger beaker of warm water (a makeshift water bath).

  • Cause 2: Presence of impurities. Impurities disrupt the crystal lattice, making it energetically unfavorable for crystals to form.

    • Solution: If slow cooling fails, the product is likely too impure for recrystallization to be the primary method. You should first purify the material by column chromatography to remove the bulk of the impurities and then recrystallize the resulting cleaner material to achieve analytical purity.

  • Cause 3: Lack of nucleation sites. Crystal growth requires a starting point.

    • Solution: Try scratching the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[8]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification protocol based on the initial assessment of the crude product.

G start Crude 5-Bromoquinazolin-6-ylthiourea tlc Analyze by TLC (with 0.5% TEA in eluent) start->tlc decision_tlc Assess Impurity Profile tlc->decision_tlc recrystallize Attempt Recrystallization decision_tlc->recrystallize  Main spot, minor baseline impurities column Perform Column Chromatography decision_tlc->column Multiple spots or streaking impurities   oiling_out Compound Oils Out? recrystallize->oiling_out purity_check_col Analyze Fractions by TLC column->purity_check_col oiling_out->column Yes purity_check_rec Check Purity (TLC/NMR) oiling_out->purity_check_rec No purity_check_rec->column Not Pure final_purity Final Purity Check (NMR, LC-MS) purity_check_rec->final_purity Pure combine Combine Pure Fractions & Evaporate Solvent purity_check_col->combine combine->final_purity

Caption: Decision tree for purification strategy.

Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This is the preferred method for purifying the crude material when multiple impurities are present.[11][12]

1. Preparation of the Stationary Phase (Slurry Packing): a. Choose a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude compound mass). b. In a beaker, mix the required amount of silica gel with the initial, non-polar eluent (e.g., 100% Dichloromethane) to form a free-flowing slurry. c. Pour the slurry into the column. Use a funnel to avoid spillage. d. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing of the silica bed. Do not let the top of the silica bed run dry.

2. Sample Loading (Dry Loading): a. Dissolve your crude 5-Bromoquinazolin-6-ylthiourea in a minimal amount of a polar solvent in which it is highly soluble (e.g., Methanol or Acetone). b. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. c. Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This is your "dry-loaded" sample. d. Carefully add the dry-loaded sample to the top of the packed silica gel column, creating a thin, even layer. e. Gently add a small layer of sand on top to prevent disturbance of the sample layer when adding eluent.

3. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Begin elution using a gradient solvent system. Start with a less polar mobile phase and gradually increase the polarity. c. Collect the eluting solvent in a series of test tubes or flasks (fractions). d. Monitor the separation by periodically analyzing the collected fractions by TLC.

4. Isolation: a. Once the desired compound has fully eluted, combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified 5-Bromoquinazolin-6-ylthiourea.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most organic compounds.
Mobile Phase (Eluent) Gradient: Dichloromethane (DCM) -> 1-5% Methanol in DCMThe non-polar DCM will elute non-polar impurities first. Gradually adding polar Methanol is necessary to elute the more polar thiourea product.
Eluent Modifier Add 0.5% Triethylamine (TEA) to all mobile phasesPrevents streaking and improves peak shape by neutralizing acidic silica.
Protocol 2: Recrystallization

This method is ideal for a final purification step after chromatography or if the crude product is already relatively pure (>90%).[13]

1. Solvent Selection: a. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. b. Test solvents like Ethanol, Isopropanol, or Acetonitrile. Place ~20 mg of your compound in a test tube and add the solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <1 mL, it is too soluble. c. If a single solvent is not ideal, a two-solvent system (e.g., Ethanol/Water, Acetone/Hexane) can be used. Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify.

2. Dissolution: a. Place the compound to be recrystallized in an Erlenmeyer flask. b. Add the chosen solvent, bring the mixture to a boil on a hot plate. c. Continue to add small portions of the hot solvent until the compound has completely dissolved. Do not add a large excess.

3. Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. c. Dry the crystals under vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

  • Q: What are the expected analytical characteristics of pure 5-Bromoquinazolin-6-ylthiourea?

    • A: Pure 5-Bromoquinazolin-6-ylthiourea is typically a pale yellow solid.[1] In a ¹H NMR spectrum (in a solvent like DMSO-d₆), one would expect to see distinct aromatic proton signals for the quinazoline ring system, as well as signals for the thiourea N-H protons. Mass spectrometry should show a molecular ion peak corresponding to the compound's exact mass (281.9575 m/z).[14]

  • Q: Can this compound degrade during storage? What are the best storage conditions?

    • A: Yes, like many complex organic molecules, it can be sensitive to light, air, and moisture. For long-term stability, it should be stored in a tightly sealed, amber-colored vial in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen.

  • Q: My final product looks clean by NMR, but an HPLC analysis shows a purity of only 95%. Why?

    • A: NMR is excellent for structural confirmation but is less accurate for quantitative purity assessment unless an internal standard is used. HPLC with a UV detector is highly sensitive and can detect impurities that are invisible by NMR, especially if they are structurally similar or amorphous. Your product likely contains a small amount of a closely related impurity that co-eluted during chromatography. Further purification by preparative HPLC or another recrystallization might be necessary to achieve >99% purity.

  • Q: What safety precautions are necessary when handling this compound?

    • A: As with any research chemical whose toxicological properties are not fully established, 5-Bromoquinazolin-6-ylthiourea should be handled with care. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and skin contact.

References

  • Al-Ostoot, F. H., Youssif, B. G., Abdel-Gawad, H., & El-Gazzar, M. G. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Google Patents. (2008). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 518. [Link]

  • ResearchGate. (2018). Structure activity investigations of substituted quinazolines in the pursuit of a selective PDE1 PET ligand. [Link]

  • Afridi, S., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 541. [Link]

  • PubMed. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. [Link]

  • Autechaux. (n.d.). Sourcing High-Purity 5-Bromoquinazolin-6-ylthiourea: A Manufacturer's Guide. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Google Patents. (n.d.). CN110724078B - Method for purifying thiourea.
  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • Jinnuo Chemical. (n.d.). Thiourea is mainly produced by the following methods. Retrieved February 6, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved February 6, 2026, from [Link]

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  • ResearchGate. (2014). How can I purify my bis thiourea compound?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • ResearchGate. (2013). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • ResearchGate. (2015). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. [Link]

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  • ACS Publications. (1987). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. [Link]

  • Reddit. (2021). First time synthesis, first time work-up and purification. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. [Link]

  • SciSpace. (2012). Quinazoline derivatives & pharmacological activities: a review. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • YouTube. (2016). Technique Series: Recrystallization (urea as an example). [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved February 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • The Royal Society of Chemistry. (2018). Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. [Link]

  • National Center for Biotechnology Information. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. [Link]

  • Macleods Pharma. (n.d.). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. [Link]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of Brimonidine impurities

Welcome to the Technical Support Center for HPLC analysis of Brimonidine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for HPLC analysis of Brimonidine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for my Brimonidine parent peak and its related impurities. What is the primary cause of this issue?

A1: Peak tailing for Brimonidine and its impurities is a common observation in reversed-phase HPLC and is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Analyte Chemistry: Brimonidine is a basic compound containing multiple nitrogen atoms, giving it a pKa of approximately 7.78.[3][4][5] In typical reversed-phase mobile phases (pH 3-7), Brimonidine and its basic impurities will be protonated and carry a positive charge.

  • Stationary Phase Chemistry: Most reversed-phase HPLC columns use a silica backbone. During the manufacturing process, not all surface silanol groups (Si-OH) are bonded with the C18 chains. These residual silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH values above ~3.5.[1][6]

  • The Interaction: The positively charged Brimonidine molecules engage in a strong ionic interaction with the negatively charged residual silanol groups. This is a secondary retention mechanism in addition to the desired hydrophobic interaction.[7][8] Because this interaction has different kinetics, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".

Diagram: Mechanism of Peak Tailing

The following diagram illustrates the interaction between a protonated basic analyte, like Brimonidine, and the stationary phase, leading to peak tailing.

G cluster_column Silica Stationary Phase cluster_mobile Mobile Phase C18 C18 Chains (Primary Interaction) Silanol Ionized Silanol (Si-O⁻) (Secondary Interaction) Analyte Protonated Brimonidine (Analyte⁺) Analyte->C18 Desired Hydrophobic Interaction (Good Peak Shape) Analyte->Silanol Undesired Ionic Interaction (Peak Tailing)

Caption: Undesired ionic interactions cause peak tailing.

Q2: How can I systematically troubleshoot and eliminate peak tailing for Brimonidine?

A2: A systematic approach involves optimizing the mobile phase pH, selecting the appropriate column, and potentially using mobile phase additives. Below is a step-by-step troubleshooting workflow.

Experimental Workflow: A Systematic Approach to Eliminating Peak Tailing

G start Start: Tailing Peak Observed step1 Step 1: Mobile Phase pH Adjustment (Target pH 2.5 - 3.5) start->step1 decision1 Is Tailing Resolved? step1->decision1 step2 Step 2: Column Selection (Use High-Purity, End-Capped Column) decision2 Is Tailing Resolved? step2->decision2 step3 Step 3: Add a Competing Base (e.g., 0.1% Triethylamine) decision3 Is Tailing Resolved? step3->decision3 step4 Step 4: Check for Column Overload (Reduce Sample Concentration) end Result: Symmetrical Peak step4->end decision1->step2 No decision1->end Yes decision2->step3 No decision2->end Yes decision3->step4 No decision3->end Yes

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To suppress the ionization of residual silanol groups, thereby minimizing secondary ionic interactions.[9][10]

Scientific Rationale: By operating at a low pH (e.g., 2.5-3.5), the mobile phase has a high concentration of protons (H⁺). These protons will neutralize the negatively charged silanol groups (Si-O⁻) to their non-ionized form (Si-OH).[11] This eliminates the primary site for ionic interaction with the protonated Brimonidine molecules. While Brimonidine remains charged, the column surface becomes effectively neutral.

Step-by-Step Methodology:

  • Prepare Aqueous Buffer: Prepare a buffer with a pKa close to your target pH. For a target pH of 3.0, a phosphate or citrate buffer is suitable.[12][13] For example, prepare a 20 mM potassium phosphate solution.

  • Adjust pH: Titrate the aqueous buffer solution with an acid (e.g., phosphoric acid) to a final pH of 3.0. Use a calibrated pH meter for accuracy.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 85:15 v/v aqueous:organic).[14]

  • Equilibrate and Test: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes. Inject your Brimonidine sample and assess the peak shape.

Data Comparison Table:

ParameterCondition A (Initial)Condition B (Optimized)Expected Outcome
Mobile Phase BufferWater (No Buffer)20 mM Phosphate BufferImproved pH stability
Mobile Phase pH5.53.0 Suppression of silanol ionization
USP Tailing Factor> 1.8≤ 1.5 Significantly improved peak symmetry
Protocol 2: Column Selection and Use of an End-Capped Column

Objective: To use a stationary phase where residual silanols are physically shielded from interacting with the analyte.

Scientific Rationale: Modern HPLC columns often undergo a process called "end-capping".[15][16][17] After the primary C18 groups are bonded to the silica, a smaller silylating agent (like trimethylchlorosilane) is used to react with and "cap" the remaining accessible silanol groups.[18] This creates a more inert surface with fewer sites for secondary interactions. Using a high-purity silica column that is well end-capped is one of the most effective ways to prevent tailing for basic compounds.[2][7][19]

Step-by-Step Methodology:

  • Select an Appropriate Column: Choose a modern, high-purity, end-capped C18 column specifically marketed for good peak shape with basic compounds.

  • Column Installation and Equilibration: Install the new column and equilibrate thoroughly with your optimized mobile phase (from Protocol 1).

  • Performance Evaluation: Inject a standard solution of Brimonidine and its impurities. Compare the peak asymmetry to the results obtained with the previous, non-ideal column.

Protocol 3: Using a Sacrificial Base (Competing Agent)

Objective: To saturate the active silanol sites with a small basic molecule, preventing them from interacting with Brimonidine.

Scientific Rationale: A "sacrificial" or "competing" base, such as triethylamine (TEA), can be added to the mobile phase in low concentrations.[9][10] TEA is a small, basic molecule that will be protonated at low pH. It will preferentially interact with any available ionized silanol groups, effectively shielding them from the larger Brimonidine analyte.

Step-by-Step Methodology:

  • Mobile Phase Preparation: To your previously pH-adjusted aqueous buffer (from Protocol 1), add triethylamine to a final concentration of 0.1% (v/v).

  • Re-adjust pH: The addition of TEA will raise the pH. Carefully re-adjust the pH back to your target (e.g., 3.0) using phosphoric acid.

  • Mix and Equilibrate: Prepare the final mobile phase by mixing with the organic modifier. Equilibrate the column extensively, as the TEA needs to fully coat the active sites.

  • Analyze Sample: Inject the sample and evaluate the peak shape. This technique is often used when pH adjustment and column selection alone are insufficient.

Caution: Using amine additives can sometimes shorten column lifetime and may require dedicating a column to this specific method.[10]

References

  • Cleaning Method Development and Validation of Brimonidine Tartrate Residue from... - TSI Journals. (2021).
  • A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PubMed Central . (2017). Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions . Available at: [Link]

  • Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Brimonidine Tartrat - Research and Reviews . (2016). Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF BRIMONIDINE TARTRATE AS BULK DRUG AND IN OPHTHALMIC FORMULATION . (2017). Available at: [Link]

  • Development and Validation of a Robust Stability-Indicating Reversed Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantification of Brimonidine Tartrate and Timolol Maleate (Combigan®) in Bulk and Pharmaceutical Dosage Forms - Frontiers . Available at: [Link]

  • A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms - PubMed . (2026). Available at: [Link]

  • HPLC Peak Tailing - Axion Labs . (2022). Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . Available at: [Link]

  • development and validation of hplc method for estimation of brimonidine tartrate as bulk drug and . (2017). Available at: [Link]

  • The Theory of HPLC Column Chemistry . Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF BRIMONIDINE TARTRATE AND TIMOLOL MALEATE IN BULK AND PH - Longdom Publishing . (2012). Available at: [Link]

  • A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate - PMC . Available at: [Link]

  • A Simple and Validated Stability Indicating HPLC Method for Simultaneous Quantification of Brimonidine, Timolol and Benzalkonium Chloride in Anti-Glaucoma Ophthalmic Formulations | Asian Journal of Chemistry . (2022). Available at: [Link]

  • Brimonidine | C11H10BrN5 | CID 2435 - PubChem - NIH . Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Available at: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate . (2013). Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . (2019). Available at: [Link]

  • HPLC Troubleshooting Guide . Available at: [Link]

  • Brimonidine-impurities - Pharmaffiliates . Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex . Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation . Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International . (2026). Available at: [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025). Available at: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials . (2025). Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent . Available at: [Link]

  • Ion-Pairing Agents | HPLC - Mason Technology . (2024). Available at: [Link]

  • brimonidine tartrate ophthalmic solution - [Product Monograph Template - Standard] . (2024). Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent . Available at: [Link]

  • The Role of End-Capping in RP . (2025). Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations . (2023). Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs . (2022). Available at: [Link]

  • Australian Public Assessment Report for Brimonidine - Proprietary Product Name: Alphagan P . (2008). Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek . (2024). Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex . Available at: [Link]

  • End-capping | Separation Science . (2023). Available at: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International . (2012). Available at: [Link]

  • Brimonidine Tartrate . (2014). Available at: [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS . (2025). Available at: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica . Available at: [Link]

  • Brimonidine Tartrate | C15H16BrN5O6 | CID 54405 - PubChem . Available at: [Link]

  • Base Deactivated HPLC Column Definition - MicroSolv Technology Corporation . (2025). Available at: [Link]

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Optimization

Technical Support Center: Enhancing the Solubility of 5-Bromoquinazolin-6-ylthiourea for Biological Assays

Welcome to the technical support center for 5-Bromoquinazolin-6-ylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for over...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromoquinazolin-6-ylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge and protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Molecule

5-Bromoquinazolin-6-ylthiourea is a heterocyclic compound of interest in drug discovery, belonging to the quinazoline family, with a thiourea moiety.[1] Such compounds are noted for their potential biological activities.[2] However, their flat, aromatic structures often lead to poor aqueous solubility, a significant hurdle for in vitro and in vivo testing.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇BrN₄S[1]
Molecular Weight 283.15 g/mol [1]
Melting Point 198-202°C[3]
Predicted XLogP3 1.1[1]
Predicted pKa 10.38 ± 0.70[3]
Appearance Pale Yellow Solid[1]
Qualitative Solubility Sparingly soluble in DMSO (heated), slightly soluble in acetone (heated), very slightly soluble in methanol (heated).[3]

The predicted pKa suggests that 5-Bromoquinazolin-6-ylthiourea is a weak base. This is a critical piece of information, as the solubility of ionizable compounds can often be significantly influenced by pH.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when preparing solutions of 5-Bromoquinazolin-6-ylthiourea for biological assays.

Q1: My 5-Bromoquinazolin-6-ylthiourea is not dissolving in my aqueous buffer.

A1: This is a common issue due to the compound's low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.[5]

Causality: The hydrophobic nature of the quinazoline ring system and the bromine substituent contribute to its poor affinity for water. The energy required to break the crystal lattice of the solid compound is not sufficiently compensated by the energy released upon hydration.

Troubleshooting Steps:

  • Primary Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic compounds.[6]

  • Gentle Heating: If solubility in DMSO at room temperature is limited, gentle heating (e.g., 37-50°C) in a water bath can aid dissolution.[3] Be cautious, as excessive heat can degrade the compound.

  • Sonication: Using a sonicator bath can help break up solid aggregates and accelerate dissolution.

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my cell culture medium or buffer.

A2: This phenomenon, known as "precipitation upon dilution," is a frequent challenge when using DMSO stock solutions.[7] It occurs because the compound, while soluble in the high-DMSO concentration of the stock, becomes supersaturated and crashes out when the solution is diluted into an aqueous environment where DMSO is no longer the primary solvent.

Causality: The dramatic change in solvent polarity upon dilution reduces the solubility of the hydrophobic compound.

Troubleshooting Workflow:

start Precipitation upon dilution of DMSO stock check_dmso Is the final DMSO concentration in the assay >1%? start->check_dmso reduce_dmso Decrease final DMSO concentration to <0.5% if possible. check_dmso->reduce_dmso Yes check_stock_conc Is the stock solution concentration too high? check_dmso->check_stock_conc No reduce_dmso->check_stock_conc lower_stock Prepare a lower concentration stock solution in DMSO. check_stock_conc->lower_stock Yes use_cosolvent Employ a co-solvent strategy. check_stock_conc->use_cosolvent No, try other methods serial_dilution Perform serial dilutions in the final buffer. lower_stock->serial_dilution adjust_ph Adjust the pH of the final aqueous medium. use_cosolvent->adjust_ph adjust_ph->serial_dilution

Caption: Decision workflow for troubleshooting precipitation.

Detailed Strategies:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to cells and may still promote precipitation.[8]

  • Lower Stock Concentration: Instead of a very high concentration stock (e.g., 100 mM), try preparing a 10 mM or 30 mM stock. This reduces the degree of supersaturation upon dilution.[8]

  • Co-Solvent Systems: The use of co-solvents can help to create a more hospitable environment for the compound in the final aqueous solution.[9] See the detailed protocol below.

  • pH Adjustment: Given the basic nature of the quinazoline nitrogens, lowering the pH of the final buffer can increase the proportion of the protonated, more soluble form of the compound.[4]

  • Dilution Technique: Add the DMSO stock solution to the aqueous buffer slowly while vortexing. Do not add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation.[7]

Q3: How can I improve the solubility of 5-Bromoquinazolin-6-ylthiourea without using high concentrations of DMSO?

A3: A co-solvent strategy is an excellent approach. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar molecules.[5]

Recommended Co-Solvents for Biological Assays:

Co-SolventProperties and Considerations
Ethanol Generally well-tolerated by cells at low concentrations. Can be effective for moderately hydrophobic compounds.
Propylene Glycol (PG) A common vehicle for parenteral formulations. Less volatile than ethanol.
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer. Effective at solubilizing a wide range of poorly soluble drugs.
N,N-Dimethylformamide (DMF) A strong solvent, but generally more toxic to cells than DMSO. Use with caution and at very low final concentrations.

Q4: Can I adjust the pH to improve solubility, and what pH range should I target?

A4: Yes, pH adjustment can be a very effective strategy for ionizable compounds. Since 5-Bromoquinazolin-6-ylthiourea is a weak base, its solubility will increase in acidic conditions (lower pH).

Causality: At a pH below the pKa of the quinazoline nitrogens, these nitrogens will be protonated, conferring a positive charge on the molecule. This ionized form is generally more water-soluble than the neutral form. A study on quinoline derivatives demonstrated increased water solubility at pH values below the pKa.[10]

Practical Guidance:

  • Target pH: Aim for a pH that is 1-2 units below the pKa of the most basic nitrogen. While the predicted pKa of the thiourea group is ~10.4, the quinazoline nitrogens are more likely to be protonated in a physiologically relevant pH range. The pKa of quinazoline itself is around 3.3.[11] Therefore, a buffer with a pH between 4 and 6.5 might be a good starting point for solubility testing, but you must consider the pH tolerance of your biological assay.

  • Buffer Selection: Use a buffer system that is effective in your target pH range and is compatible with your assay (e.g., citrate or phosphate buffers).

  • Verification: Always measure the final pH of your solution after adding the compound, as it may alter the pH of an unbuffered or weakly buffered solution.

Q5: How should I prepare and store my stock solutions to ensure stability and prevent precipitation?

A5: Proper preparation and storage are crucial for maintaining the integrity of your compound.

Best Practices:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water in DMSO can significantly decrease the solubility of compounds and increase the likelihood of precipitation, especially after freeze-thaw cycles.[12]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Pre-Assay Check: Before use, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, try to redissolve it by gentle warming and vortexing. If it does not redissolve, the stock solution should be discarded.

Experimental Protocols

Here are detailed, step-by-step protocols for systematically improving the solubility of 5-Bromoquinazolin-6-ylthiourea.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution in DMSO.

Materials:

  • 5-Bromoquinazolin-6-ylthiourea powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of 5-Bromoquinazolin-6-ylthiourea into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mM).

  • Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • If necessary, warm the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Systematic Solubility Testing with Co-Solvents

This protocol provides a method to determine the most effective co-solvent system for your specific assay buffer.

start Prepare 10 mM stock in 100% DMSO prep_cosolvent Prepare co-solvent/buffer mixtures (e.g., 10% Ethanol in PBS, 10% PG in PBS, 10% PEG 400 in PBS) start->prep_cosolvent serial_dilute Perform serial dilutions of DMSO stock into co-solvent/buffer mixtures prep_cosolvent->serial_dilute incubate Incubate at room temperature for 1 hour serial_dilute->incubate observe Visually inspect for precipitation incubate->observe quantify Optional: Quantify soluble fraction (e.g., by HPLC-UV) observe->quantify

Caption: Workflow for co-solvent solubility testing.

Procedure:

  • Prepare a 10 mM stock solution of 5-Bromoquinazolin-6-ylthiourea in 100% DMSO as described in Protocol 1.

  • Prepare Co-Solvent/Buffer Mixtures: In separate tubes, prepare mixtures of your chosen co-solvents with your final assay buffer. For example:

    • 10% Ethanol in PBS

    • 10% Propylene Glycol in PBS

    • 10% PEG 400 in PBS

  • Serial Dilution: Perform a serial dilution of your DMSO stock into each of the co-solvent/buffer mixtures to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration remains constant and low (e.g., 1%).

  • Equilibration: Allow the solutions to equilibrate at room temperature for at least one hour.

  • Observation: Visually inspect each tube for any signs of precipitation or turbidity.

  • Selection: Choose the co-solvent system that maintains the highest concentration of the compound in a clear solution.

Protocol 3: Stability Assessment in Assay Buffer

It is crucial to ensure that your compound is stable in the final assay buffer under the conditions of your experiment.

Procedure:

  • Prepare Final Solution: Prepare a solution of 5-Bromoquinazolin-6-ylthiourea in your optimized buffer (with co-solvents and adjusted pH, if applicable) at the highest concentration you plan to use in your assay.

  • Incubation: Incubate the solution under the same conditions as your biological assay (e.g., 37°C, 5% CO₂ for cell-based assays).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC-UV, to quantify the concentration of the parent compound.

  • Evaluation: A decrease in the concentration of the parent compound over time indicates instability. If significant degradation occurs, you may need to shorten your assay incubation time or explore alternative solubilization methods.

References

  • Babu, P. R. S., & Kumar, T. R. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 46-52.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.
  • Gul, S., et al. (2021). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1347.
  • Pace, A. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Kymanox.
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  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 134-142.
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  • Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). (2023).
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  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
  • ResearchGate. (2020, January 22).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.

Sources

Troubleshooting

addressing stability issues of 5-Bromoquinazolin-6-ylthiourea in solution

Technical Support Center: 5-Bromoquinazolin-6-ylthiourea A Guide to Ensuring Solution Stability in Experimental Settings Welcome to the dedicated technical support guide for 5-Bromoquinazolin-6-ylthiourea. This resource...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromoquinazolin-6-ylthiourea

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the dedicated technical support guide for 5-Bromoquinazolin-6-ylthiourea. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent stability challenges of this compound in solution. Our goal is to provide you with the expertise and practical methodologies needed to ensure the integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 5-Bromoquinazolin-6-ylthiourea in solution.

General Handling and Storage

Q1: I've just received my vial of 5-Bromoquinazolin-6-ylthiourea. What are the immediate best practices for storage?

A1: Proper initial storage is the first line of defense against degradation. Upon receipt, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] A desiccator at 4°C is ideal. The key threats to the solid compound are moisture and light. The bromo-substituent on the aromatic ring can make the compound susceptible to photodecomposition over time.[2]

Q2: How should I prepare my stock solutions? I typically use DMSO.

A2: While DMSO is a common solvent, it is not recommended for long-term storage of 5-Bromoquinazolin-6-ylthiourea. Studies on similar quinazoline derivatives have shown significant instability in DMSO, with spectral changes occurring almost immediately after preparation.[3] This is likely due to a combination of factors, including the reactivity of the thiourea group[4] and potential oxidation of the quinazoline ring.

For immediate use (within a few hours), high-purity anhydrous DMSO can be used. However, for any storage, even overnight, we strongly advise against it. It is preferable to prepare fresh solutions for each experiment or to use alternative solvents if solubility permits (see Table 1).

Solvent Selection and Solution Stability

Q3: If not DMSO, what are the recommended solvents for creating stock solutions?

A3: The choice of solvent is critical. Based on the chemical properties of the quinazoline and thiourea moieties, the following recommendations are made:

  • Short-Term Use (Freshly Prepared): Anhydrous Dimethylformamide (DMF) can be an alternative to DMSO, though similar reactivity precautions should be taken.

  • Aqueous Buffers (if solubility allows): Quinazoline rings are generally stable in cold, dilute acidic or alkaline solutions but can be destroyed by boiling.[5][6] If your experimental design allows, preparing a solution in a buffer (e.g., pH 6-7.5) immediately before use is a viable option. Solubility may be limited and should be determined empirically.

  • Ethanol: Thiourea has moderate solubility in ethanol, and it can be a suitable solvent for some applications.[7]

Data Summary: Solvent and Storage Recommendations

ParameterRecommendationRationale & Causality
Primary Solvent Prepare fresh solutions for each experiment.Avoids time-dependent degradation, ensuring consistent compound concentration.
Stock Solution Solvent Avoid DMSO for storage. Consider DMF or Ethanol for short-term use.Quinazoline derivatives can be unstable in DMSO[3]; thiourea can react with DMSO.[4]
Storage Temperature 4°C for aqueous solutions; -20°C or -80°C for organic stocks.Lower temperatures slow the rate of chemical degradation. Some quinazolines show high stability at 4°C.[3]
Light Conditions Store in amber vials or wrap vials in foil.Bromo-aromatic compounds can be light-sensitive, risking photodecomposition.[2][8]
Atmosphere Purge vial headspace with Argon or Nitrogen.Minimizes oxidation risk to the quinazoline ring and thiourea group.[5][9]
Understanding Degradation

Q4: My experimental results are inconsistent. Could the compound be degrading? What are the likely degradation pathways?

A4: Yes, inconsistent results are a classic sign of compound instability. For 5-Bromoquinazolin-6-ylthiourea, there are three primary points of vulnerability in solution:

  • Hydrolysis of the Thiourea Group: The thiourea moiety can be susceptible to hydrolysis, especially under basic conditions, which would cleave the group and alter the compound's biological activity.[10]

  • Oxidation of the Quinazoline Ring: The quinazoline nucleus can be oxidized, particularly in aqueous acidic or alkaline environments, forming derivatives like 3,4-dihydro-4-oxoquinazoline.[5]

  • Photodecomposition: As a bromo-substituted aromatic compound, there is a risk of the C-Br bond cleaving under UV or even ambient light, leading to debromination or other radical-mediated reactions.[2]

The diagram below illustrates these potential points of molecular instability.

cluster_molecule 5-Bromoquinazolin-6-ylthiourea cluster_stressors Environmental Stressors cluster_pathways Potential Degradation Pathways mol Molecule Structure (Quinazoline-Thiourea-Bromoaryl) Hydrolysis Thiourea Hydrolysis mol->Hydrolysis leads to Oxidation Quinazoline Ring Oxidation mol->Oxidation leads to Photodecomposition Debromination mol->Photodecomposition leads to pH Inappropriate pH (Acidic/Basic) pH->Hydrolysis pH->Oxidation Solvent Reactive Solvent (e.g., DMSO) Solvent->Hydrolysis Solvent->Oxidation Light Light Exposure (UV/Ambient) Light->Photodecomposition Oxygen Atmospheric Oxygen Oxygen->Oxidation

Caption: Potential degradation pathways for 5-Bromoquinazolin-6-ylthiourea.

Troubleshooting and Validation Protocols

To empower you to validate your own results, we provide the following detailed workflows and protocols.

Troubleshooting Experimental Inconsistency

If you suspect compound instability is affecting your results, follow this logical troubleshooting workflow.

G start Inconsistent Experimental Results check_solution 1. Check Stock Solution (Age, Appearance, Storage) start->check_solution precipitate Precipitate Visible? check_solution->precipitate hplc_analysis 2. Perform HPLC Analysis (Compare to solid standard) precipitate->hplc_analysis No solubility_issue Outcome: Solubility Issue (Precipitation) precipitate->solubility_issue Yes peak_purity Single, Sharp Peak? hplc_analysis->peak_purity degradation Outcome: Degradation Likely (Multiple peaks observed) peak_purity->degradation No stable Outcome: Compound is Stable (Issue is elsewhere in assay) peak_purity->stable Yes remediate Action: Prepare Fresh Solution (Follow Best Practices) degradation->remediate solubility_issue->remediate

Caption: Troubleshooting workflow for inconsistent experimental results.

Protocol: HPLC Method for Stability Assessment

This protocol provides a self-validating system to check the integrity of your 5-Bromoquinazolin-6-ylthiourea solutions.

Objective: To quantify the purity of a solution over time and detect the presence of degradation products.

Materials:

  • 5-Bromoquinazolin-6-ylthiourea (solid reference standard and solution to be tested)

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

Methodology:

  • Standard Preparation:

    • Accurately weigh ~1 mg of solid 5-Bromoquinazolin-6-ylthiourea.

    • Dissolve in 1 mL of the mobile phase A/B mixture (e.g., 50:50 ACN/Water) to create a 1 mg/mL standard solution. This should be prepared immediately before the HPLC run.

  • Sample Preparation:

    • Take an aliquot of your experimental stock solution (e.g., from DMSO).

    • Dilute it to a final concentration of ~10-20 µg/mL using the mobile phase A/B mixture.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan from 220-400 nm and select the absorbance maximum (λ-max).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration

  • Analysis:

    • Inject the freshly prepared standard to determine the retention time and peak area of the pure compound.

    • Inject your diluted experimental sample.

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the main peak's area relative to its initial state indicates degradation. Purity can be calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical Sciences and Research. [Link][5]

  • Militaru, E., et al. (2010). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. ResearchGate. [Link][3]

  • Tiwari, V., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link][6]

  • Al-Ostoot, F. H., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Thiourea. Wikipedia, The Free Encyclopedia. [Link][10]

  • Jing, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]

  • Salahi, S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link][9]

  • Matikonda, S. S., et al. (2012). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]

  • Leito, I., et al. (2009). (Thio)urea organocatalyst equilibrium acidities in DMSO. Journal of Organic Chemistry. [Link][11]

  • Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform. [Link][2]

  • Sciencemadness Wiki. (2022). Thiourea. Sciencemadness.org. [Link][7]

  • Zhang, Y., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Homar, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Shnidman, L. (1933). The Solubility of Thiourea in Water, Methanol, and Ethanol. Journal of the American Chemical Society. [Link]

  • Roy, K., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Zhu, X., et al. (2017). Possible degradation pathway of quinoline. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(5-Bromoquinoxalin-6-YL)thiourea. National Center for Biotechnology Information. [Link]

  • Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link]

  • G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Ivanov, V. L., et al. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. ResearchGate. [Link][8]

  • Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Science.gov. [Link]

  • Abdel-Lattif, M., et al. (2020). NMR analysis of reaction mixtures between thiourea and DMSO and computed HSQC spectra of linear sulfur-containing species. ResearchGate. [Link][4]

  • Dixit, A. R., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Ashenhurst, J. (2024). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic-Chemistry.org. [Link]

  • LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Yamin, B. M., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

Sources

Optimization

method refinement for accurate quantification of 5-Bromoquinazolin-6-ylthiourea

The following guide is designed as a specialized Technical Support Center for researchers working with 5-Bromoquinazolin-6-ylthiourea . Given the structural similarity of this compound to Brimonidine Tartrate Impurity D...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 5-Bromoquinazolin-6-ylthiourea .

Given the structural similarity of this compound to Brimonidine Tartrate Impurity D (often identified as the quinoxaline analog, CAS 842138-74-3), this guide synthesizes protocols relevant to brominated diaza-heterocycles and thiourea derivatives. The focus is on overcoming the three most common analytical hurdles: Solubility/Recovery , Peak Tailing , and Oxidative Instability .

Status: Active Role: Senior Application Scientist Context: Method Refinement & Troubleshooting

Technical Overview & Compound Properties

User Query: Why is my retention time shifting, and why are my recovery rates inconsistent?

Scientist Response: 5-Bromoquinazolin-6-ylthiourea presents a "perfect storm" for chromatographic difficulty. The quinazoline core is hydrophobic and prone to π-π interactions, while the thiourea moiety is highly polar, chemically reactive (oxidation prone), and acts as a strong hydrogen bond donor. Inconsistent recovery usually stems from solubility issues or degradation during sample prep, while shifting retention times often indicate pH fluctuations affecting the thiourea tautomerism.

PropertyCharacteristicAnalytical Implication
Core Structure Quinazoline (1,3-diazine)Hydrophobic; requires organic modifier (MeOH/ACN).
Substituent 5-Bromo (Halogen)Heavy atom effect; UV active; potential for photolytic dehalogenation.
Functional Group Thiourea (-NH-CS-NH2)Critical: Prone to peak tailing (silanol interaction); oxidation to urea or sulfonic acids.
Solubility Low in waterRequires DMSO or acidified methanol for stock preparation.

Troubleshooting Module: Peak Shape & Tailing

Issue: The peak for 5-Bromoquinazolin-6-ylthiourea is tailing significantly (Asymmetry > 1.5), making integration difficult.

Root Cause Analysis: Thiourea derivatives are notorious for interacting with residual silanols on silica-based columns. Additionally, the thiourea group can exist in thione-thiol tautomeric equilibrium, leading to band broadening if the mobile phase pH is near the pKa of the transition.

Refined Protocol: The "Silanol Shield" Method

To fix tailing, you must suppress secondary interactions and lock the tautomeric state.

  • Stationary Phase Selection:

    • Avoid: Standard C18 columns (high silanol activity).

    • Recommended: Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) or Mixed-Mode columns (e.g., SIELC Primesep). These shield silanols and provide better shape for polar-basic compounds.

  • Mobile Phase Modifier:

    • Use Phosphate Buffer (20-25 mM) instead of Formic Acid. Phosphate provides higher ionic strength to mask silanols.

    • pH Target: Adjust aqueous mobile phase to pH 2.5 – 3.0 . This keeps the quinazoline protonated and minimizes thiourea tautomerization.

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Start Problem: Peak Tailing CheckCol Check Column Type Start->CheckCol StandardC18 Standard C18? CheckCol->StandardC18 Yes CheckBuffer Check Mobile Phase CheckCol->CheckBuffer No (Already Specialized) SwitchCol Switch to Polar-Embedded or Phenyl-Hexyl StandardC18->SwitchCol VolatileAcid Using Formic/TFA? CheckBuffer->VolatileAcid Yes Temp Check Temperature CheckBuffer->Temp Buffer OK SwitchBuffer Switch to Phosphate (pH 2.5, 25mM) VolatileAcid->SwitchBuffer IncreaseTemp Increase to 40°C (Improves Mass Transfer) Temp->IncreaseTemp

Caption: Logic flow for diagnosing and correcting peak tailing in thiourea-quinazoline derivatives.

Troubleshooting Module: Stability & "Ghost Peaks"

Issue: I see small extra peaks appearing in my standard solution after 4 hours in the autosampler.

Root Cause Analysis: Thioureas are reducing agents. In solution, they can oxidize to form ureas (replacing S with O) or thiourea dioxides/sulfonic acids , especially in the presence of dissolved oxygen or light. The 5-Bromo substituent also introduces photosensitivity (de-bromination).

Refined Protocol: Stabilization Workflow
  • Solvent System:

    • Dissolve stock in DMSO (highly stable).

    • Dilute working standards in Water:Acetonitrile (90:10) containing 0.1% Ascorbic Acid or DTT (Dithiothreitol) if MS detection allows, to act as an antioxidant sacrificial agent. Note: Ascorbic acid is UV active; ensure it elutes in the void volume.

  • Light Protection:

    • Use Amber Glassware exclusively.

    • Set autosampler temperature to 4°C . Degradation kinetics are significantly slower at low temperatures.

Validated Quantification Method (HPLC-UV)

This method is derived from protocols for Brimonidine impurities and optimized for the thiourea functionality.

System Parameters:

ParameterSettingRationale
Column C18 Polar Embedded, 150 x 4.6 mm, 3.5 µmBalances hydrophobic retention (quinazoline) with polar shape (thiourea).
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Suppresses silanols; stabilizes pH.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic quinazoline ring.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 35°CImproves peak symmetry.
Detection UV @ 254 nm (primary), 300 nm (secondary)254 nm targets the benzene ring; 300 nm is specific to the quinazoline conjugation.
Injection 10 µLPrevent solvent overload.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
18.0595
20.0595
20.1955
25.0955
Visualization: Method Development Workflow

MethodDev Solubility 1. Solubility Check (DMSO Stock) UVScan 2. UV Scan (Determine Max λ) Solubility->UVScan ColScreen 3. Column Screening (Polar Embedded vs C18) UVScan->ColScreen GradientOpt 4. Gradient Optimization (k' between 2 and 10) ColScreen->GradientOpt StabStudy 5. Stability Stress Test (Light/Oxidation) GradientOpt->StabStudy Validation 6. Validation (Linearity/Accuracy) StabStudy->Validation

Caption: Linear workflow for developing a robust quantification method for 5-Bromoquinazolin-6-ylthiourea.

FAQs: Specific User Scenarios

Q: Can I use Mass Spectrometry (LC-MS) for this compound? A: Yes, but with caveats.

  • Mode: ESI Positive mode (

    
    ).[1]
    
  • Issue: Phosphate buffer (recommended above) is non-volatile and incompatible with MS.

  • Adjustment: Switch Mobile Phase A to 10 mM Ammonium Formate (pH 3.5) . You may see slightly more tailing than with phosphate.

  • Isotope Pattern: Look for the characteristic 1:1 doublet of Bromine (

    
     and 
    
    
    
    ) to confirm identity.

Q: My calibration curve is non-linear at low concentrations. A: This is likely due to adsorption . The thiourea group can chelate to stainless steel in the LC flow path.

  • Fix: Passivate your system with 6N Nitric Acid (if system compatible) or inject a high-concentration "sacrificial" sample before running your low-level standards to occupy active sites.

Q: Is this the same as the Brimonidine Impurity? A: Technically, Brimonidine is a Quinoxaline (1,4-nitrogen arrangement), whereas your prompt specifies Quinazoline (1,3-nitrogen arrangement). However, they are isomeric and share nearly identical physicochemical challenges (solubility, pKa, thiourea instability). The protocols above apply to both isomers effectively.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Thiourea on Primesep P Column. Retrieved from [Link]

    • Relevance: Establishes the necessity of mixed-mode or polar-embedded stationary phases for retaining and shaping thiourea peaks.
  • Kumar, J., et al. (2023).[2] Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. BioRxiv.[2] Retrieved from [Link]

    • Relevance: Provides validated conditions for LC-MS/MS quantification of thiourea derivatives in biological m
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26966634, (5-bromoquinoxalin-6-yl)thiourea. Retrieved from [Link]

    • Relevance: Confirms the chemical identity, physical properties, and rel
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

    • Relevance: Authoritative source on the mechanisms of peak tailing and silanol interactions.
  • Gao, et al. (Cited in ResearchGate). Decomposition and oxidation kinetics of thiourea dioxide and thiourea trioxide. Retrieved from [Link]

    • Relevance: detailed kinetics of thiourea oxidation, supporting the need for antioxidants and temper

Sources

Troubleshooting

Technical Support Center: Enhancing Reaction Efficiency for the Synthesis of Thiourea Derivatives

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for thiourea derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for thiourea derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during their experiments. We provide field-proven insights and evidence-based solutions to help you optimize your reaction efficiency, minimize side products, and streamline your purification processes.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter in a direct question-and-answer format. We focus on the causality behind each issue and provide actionable solutions.

Q1: My reaction yield is consistently low when synthesizing thioureas from an isothiocyanate and an amine. What are the primary causes and how can I resolve this?

Low yields in this otherwise robust reaction are typically traced back to one of three main factors: reagent stability, steric hindrance, or the electronic properties of the amine.[1]

Causality and Solutions:

The nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate is the key step. Any factor that diminishes the reactivity of either partner or prevents their effective interaction will lower the yield.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low Yield Observed TLC Monitor Reaction by TLC Start->TLC Cause1 Degradation of Isothiocyanate TLC->Cause1 Starting material spot decreases, then stops Cause2 Steric Hindrance TLC->Cause2 Reaction is very slow or stalled Cause3 Low Amine Nucleophilicity TLC->Cause3 Reaction fails to start (electron-poor amine) Solution1 Use fresh/purified reagent. Store properly (cool, dark, dry). Consider in-situ generation. Cause1->Solution1 Solution2 Increase reaction temperature. Prolong reaction time. Use microwave irradiation. Cause2->Solution2 Solution3 Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. Cause3->Solution3 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for low yield in thiourea synthesis.

Data Summary: Troubleshooting Low Yields

Potential CauseUnderlying ReasonRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Isothiocyanates can be sensitive to moisture and light, leading to decomposition.Use freshly prepared or purified isothiocyanate. Store reagents in a cool, dark, and dry environment under an inert atmosphere.[1]Improved yield and reduction of side products stemming from isothiocyanate decomposition.[1]
Steric Hindrance Bulky substituents on either the amine or the isothiocyanate can sterically shield the reactive centers, slowing the reaction.Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be highly effective in overcoming these steric barriers.[1]Increased conversion to the desired thiourea product.[1]
Low Amine Nucleophilicity Electron-withdrawing groups on the amine (e.g., nitro groups on anilines) reduce its nucleophilicity, making it a poor reactant.[2]Add a non-nucleophilic base, such as triethylamine, to deprotonate a small fraction of the amine, thereby increasing its nucleophilicity.[1][2] For very electron-deficient amines, a stronger base or alternative synthetic routes may be necessary.Enhanced reaction rate and higher yield.[1]
Incomplete Reaction The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above. Adding a slight excess (1.0-1.1 equivalents) of the more stable reactant can help drive the reaction to completion.[1]Full conversion of the limiting reagent.
Q2: I am trying to synthesize an unsymmetrical thiourea, but my main product is the symmetrical derivative. How can I prevent this side reaction?

This is a common issue when synthesizing unsymmetrical thioureas, particularly when using methods involving the in-situ generation of an isothiocyanate, such as from an amine and carbon disulfide (CS₂).[1]

Causality and Solutions:

The issue arises when the newly formed isothiocyanate intermediate reacts with the starting amine still present in the reaction mixture, instead of the second, different amine you intend to add.

Logic for Minimizing Symmetrical Byproducts

SideReaction_Logic Start Goal: Synthesize Unsymmetrical Thiourea R-NH-C(S)-NH-R' Problem Problem: Formation of Symmetrical Byproduct R-NH-C(S)-NH-R Start->Problem Cause Cause: In-situ generated isothiocyanate (R-NCS) reacts with starting amine (R-NH2) before addition of second amine (R'-NH2) Problem->Cause Solution Solution: Two-Step, One-Pot Method Cause->Solution Step1 Step 1: Complete formation of isothiocyanate. (R-NH2 + CS2 -> R-NCS) Solution->Step1 Monitor Monitor Step 1 completion via TLC (disappearance of R-NH2 spot) Step1->Monitor Step2 Step 2: Add the second amine (R'-NH2) ONLY after Step 1 is complete. Monitor->Step2 Complete

Caption: Logical steps for preventing symmetrical byproduct formation.

Recommended Protocol: Two-Step, One-Pot Synthesis

This method ensures the first amine is fully converted to the isothiocyanate before the second amine is introduced.

  • Isothiocyanate Formation: Dissolve the first amine in a suitable solvent (e.g., DCM, THF). Add carbon disulfide and a base (like triethylamine) and stir until TLC analysis confirms the complete consumption of the starting amine.

  • Second Amine Addition: Once the isothiocyanate formation is complete, add the second amine to the reaction mixture.

  • Reaction & Workup: Stir until the reaction is complete, then proceed with standard workup and purification procedures.[1]

This sequential addition strategy is highly effective at maximizing the yield of the desired unsymmetrical thiourea.[1]

Q3: My reaction of an amine with carbon disulfide (CS₂) is inefficient or fails completely. What troubleshooting steps should I take?

The reaction between an amine and CS₂ proceeds via a dithiocarbamate intermediate. Issues often arise from the poor nucleophilicity of the amine or the inefficient conversion of the intermediate to the final product.[2][3]

Causality and Solutions:

  • Poor Nucleophile: As with the isothiocyanate route, electron-poor anilines are very poor nucleophiles and react sluggishly, if at all, with the weak electrophile CS₂.[2]

  • Intermediate Stability: The dithiocarbamate intermediate may be too stable or may not efficiently eliminate H₂S (or an equivalent) to form the isothiocyanate.

Troubleshooting Strategies for the CS₂ Method

IssueRecommended ActionRationale
Reaction with electron-deficient amine fails Switch to a more reactive thiocarbonyl source. Thiophosgene (CSCl₂) is a highly effective, albeit more hazardous, alternative. The reaction is typically run with a base like triethylamine to scavenge the HCl byproduct.[2]Thiophosgene is a much stronger electrophile than CS₂ and will react readily with weakly nucleophilic amines.
Low yield / Stalled reaction Add a coupling reagent, such as a carbodiimide (e.g., DCC, EDC), to the reaction after the dithiocarbamate has formed.The carbodiimide activates the dithiocarbamate intermediate, facilitating the elimination step and driving the formation of the thiourea product.[2]
Formation of symmetrical thiourea only Use the two-step, one-pot approach described in Q2. Carefully control the stoichiometry to ensure the first amine is fully converted before adding the second.[1]This prevents the intermediate from reacting with the starting amine.

Safety Note: Thiophosgene is toxic and has a penetrating odor. It must be handled with extreme care in a well-ventilated fume hood.[2] Always consult safety data sheets before use.

Section 2: Experimental Protocols

Protocol 2.1: General Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine

This is one of the most common and high-yielding methods for preparing thiourea derivatives.[1]

  • Reagent Preparation: Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Addition: Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC by observing the disappearance of the limiting reactant. If the reaction is slow, it can be gently heated (e.g., to 40°C or refluxed).[1][4]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[1]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing thiourea derivatives?

A: The most prevalent methods include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is the most widely used and generally high-yielding method.[1]

  • Thionation of a urea derivative: This involves converting the carbonyl group of a urea to a thiocarbonyl, often using a thionating agent like Lawesson's reagent.[1]

  • Reaction of isocyanides with elemental sulfur: This is a completely atom-economic method that proceeds efficiently at ambient temperatures.[5]

Q: How do I choose the best solvent for my reaction?

A: Solvent choice depends on the solubility of your reactants and the reaction temperature. Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are common choices for the isothiocyanate-amine reaction.[4][6] For some modern, sustainable protocols, reactions can even be performed "on-water," where the insolubility of the reagents in water can accelerate the reaction and simplify product isolation via filtration.[5]

Q: Are there any "green" or sustainable approaches to thiourea synthesis?

A: Yes. Recent advancements focus on minimizing waste and avoiding hazardous reagents. Key green approaches include:

  • On-water synthesis: Using water as the reaction medium can simplify workup and avoid volatile organic compounds (VOCs).[5]

  • Catalytic methods: Using reusable catalysts, such as a ZnO/Al₂O₃ composite for the reaction of amines with CS₂, can improve efficiency and reduce waste.[5]

  • Atom-economic reactions: Methods like the reaction of isocyanides with elemental sulfur incorporate all reactant atoms into the final product, generating no byproducts.[5]

Q: My thiourea derivative seems unstable during workup or purification. What could be the cause?

A: Thioureas can be susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions, particularly with heating.[1] To mitigate this, ensure your reaction conditions are anhydrous and perform any aqueous workup steps at low temperatures. When considering purification, be mindful that some thiourea derivatives may have poor stability on silica gel; in such cases, recrystallization is a preferable method.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thioureas by thioacylation. Retrieved from [Link]

  • Al-Ghamdi, M. S. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25-56. MDPI. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Problem with my thiourea synthesis. Retrieved from [Link]

  • Karche, A. D., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26, 3141-3152.
  • Jamaludin, N. A., et al. (2016). Synthesis of Thiourea Derivatives and Binding Behavior Towards The Mercury Ion. Malaysian Journal of Analytical Sciences, 20(5), 1165-1172. Retrieved from [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. European Journal of Medicinal Chemistry, 257, 115514. Retrieved from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium: An Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.
  • Szymański, P., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4993. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side-Product Formation in Quinazoline Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization Last Updated: 2025-05-15 Executive Summary & Diagnostic Logic The Challenge: Quinazoline s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization Last Updated: 2025-05-15

Executive Summary & Diagnostic Logic

The Challenge: Quinazoline synthesis—particularly for EGFR inhibitors like Gefitinib and Erlotinib—is plagued by three primary failure modes: incomplete cyclization (Niementowski route), hydrolytic reversion (chlorination step), and regioisomeric contamination (substitution patterns).

In high-stakes drug development, "purity by HPLC" is insufficient; you must understand the genealogy of your impurities to eliminate them. The following diagnostic logic maps common symptoms to their root synthetic causes.

Diagnostic Flowchart: Identifying the Impurity Source

QuinazolineDiagnosis Start Symptom: Low Purity / Side Products Q1 Step 1: Quinazolinone Formation (Niementowski/Cyclization) Start->Q1 Issue in Ring Closure? Q2 Step 2: Chlorination (POCl3/SOCl2) Start->Q2 Yield Loss after Workup? Q3 Step 3: S_NAr Coupling (Aniline Addition) Start->Q3 Multiple Spots on TLC? Imp1 Impurity: N-acylanthranilic acid (Open Ring Intermediate) Q1->Imp1 Incomplete Dehydration Imp2 Impurity: Anthranilic acid dimer (Thermal Degradation) Q1->Imp2 Overheating (>150°C) Imp3 Impurity: Reverted Quinazolinone (Hydrolysis of Cl-intermediate) Q2->Imp3 Moisture Exposure Imp4 Impurity: Regioisomers (e.g., 6- vs 7-substitution) Q3->Imp4 Ambiguous Nucleophilic Attack Sol1 Solution: Microwave Irradiation (Kinetic Control) Imp1->Sol1 Imp2->Sol1 Sol2 Solution: In-situ Trapping (Avoid Isolation) Imp3->Sol2 Sol3 Solution: Steric/Electronic Control (Protecting Groups) Imp4->Sol3

Figure 1: Decision tree for diagnosing impurity origins in standard quinazoline workflows. Blue nodes represent process steps; Red nodes are failure modes; Green nodes are validated solutions.

Critical Reaction Parameters & Protocols

Module A: The Niementowski Cyclization (Ring Closure)

The Issue: The classic thermal condensation of anthranilic acid with formamide/amides requires high temperatures (130–160°C). This leads to thermal degradation (tarring) and dimerization , while insufficient heating leaves uncyclized N-acyl intermediates [1, 2].

The Solution: Microwave-Assisted Synthesis (MWI) MWI provides rapid volumetric heating, overcoming the thermal conductivity barrier of viscous reaction mixtures. This favors the kinetic product (cyclized quinazoline) over thermodynamic degradation products.

Comparative Data: Thermal vs. Microwave

ParameterConventional Thermal HeatingMicrowave Irradiation (MWI)
Reaction Time 4 – 24 Hours5 – 20 Minutes
Temperature 140°C (Oil Bath)140°C (Internal Probe)
Yield 48 – 65%85 – 94%
Major Impurity Anthranilic dimers (Brown Tar)Minimal (Trace unreacted amide)
Energy Efficiency Low (Convective loss)High (Direct coupling)

Protocol 1: Optimized MWI Cyclization

  • Stoichiometry: Mix Anthranilic acid (1.0 eq) and Formamide (1.5 eq).

  • Catalyst: Add catalytic Ammonium Acetate (0.1 eq) to buffer pH and assist water elimination.

  • Irradiation: Seal in a microwave-transparent vessel. Ramp to 140°C over 2 mins; hold for 10 mins at 140°C (Power: Dynamic, Max 300W).

  • Workup: Cool to 50°C. Pour into ice water. The product precipitates as a high-purity solid. Filter and wash with cold ethanol.

Module B: The "Unstable" 4-Chloro Intermediate

The Issue: The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline using POCl


 or SOCl

is robust, but the product is extremely moisture-sensitive .
  • Symptom: You isolate a solid, but NMR shows a mix of 4-chloroquinazoline and the starting quinazolinone.

  • Cause: Hydrolysis during filtration or drying. The HCl byproduct catalyzes this reversion upon contact with atmospheric moisture [3].

The Solution: The "Telescoped" (One-Pot) Protocol Do not isolate the 4-chloro intermediate if possible. React it in situ with the aniline nucleophile.

Protocol 2: In-Situ Trapping (Telescoping)

  • Chlorination: Reflux Quinazolinone (1.0 eq) in SOCl

    
     (5.0 eq) with catalytic DMF (5 drops).
    
  • Monitoring: Monitor by TLC (aliquot quenched in dry MeOH). Disappearance of starting material indicates conversion to 4-chloro species.

  • Evaporation: Evaporate excess SOCl

    
     under strict vacuum/N
    
    
    
    line. Do not expose to air.
  • Solvent Swap: Re-dissolve the residue immediately in dry Acetonitrile or Isopropanol.

  • Coupling: Add the aniline nucleophile (1.1 eq) directly to this solution and reflux.

  • Result: The aniline attacks the 4-chloro species faster than residual moisture can hydrolyze it.

Module C: Regioselectivity in Substituted Systems

The Issue: In the synthesis of drugs like Gefitinib, the quinazoline core often has substituents at positions 6 and 7 (e.g., 6,7-dimethoxy).

  • Impurity: "Desmethyl" impurities.[1]

  • Cause: During deprotection or acidic coupling steps, ether cleavage can occur randomly at C6 or C7, leading to a mix of regioisomers (e.g., 6-hydroxy-7-methoxy vs. 7-hydroxy-6-methoxy) [4].

Visual Mechanism: Competing Demethylation Pathways

RegioSelectivity Start 6,7-Dimethoxyquinazoline Acid Acidic Conditions (e.g., Methionine/MSA) Start->Acid PathA Path A: C6-O Cleavage (Target for Gefitinib) Acid->PathA Major PathB Path B: C7-O Cleavage (Impurity) Acid->PathB Minor (10-15%) ProdA 6-OH, 7-OMe (Correct Intermediate) PathA->ProdA ProdB 7-OH, 6-OMe (Isomeric Impurity) PathB->ProdB

Figure 2: Regioselectivity challenges in dialkoxy-quinazoline deprotection. Path B represents a common impurity source in Gefitinib synthesis.

Troubleshooting:

  • Reagent Selection: Use L-methionine in Methanesulfonic acid (MSA) for higher selectivity toward C6-demethylation compared to AlCl

    
     [4].
    
  • Purification: Regioisomers often have distinct solubilities. Crystallization from methanol/water at controlled pH (5-6) can enrich the desired isomer before the next step.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns into a sticky black tar during the Niementowski reaction. How do I prevent this? A: This is "charring" caused by localized overheating in high-viscosity mixtures.

  • Immediate Fix: Switch to Microwave Irradiation (see Module A).[2][3]

  • Alternative: If using conventional heating, use a high-boiling solvent like Sulfolane or Diphenyl ether rather than running "neat." These solvents act as heat sinks and prevent hot spots.

Q: I see a new impurity peak (+14 mass units) in my LC-MS after the coupling step. What is it? A: This is likely an N-methylated impurity . If you are using DMF as a solvent with POCl


, thermal decomposition of the Vilsmeier reagent can generate methylating agents.
  • Fix: Switch the solvent to Toluene or Acetonitrile. If DMF is required, keep the temperature below 80°C.[4]

Q: Why does my 4-chloroquinazoline yield drop significantly on scale-up? A: Heat transfer issues. On a small scale, you can strip off POCl


 quickly. On a large scale, prolonged exposure to heat during distillation degrades the product.
  • Fix: Use a falling film evaporator or perform a solvent swap (azeotropic distillation) with Toluene to remove POCl

    
     at lower temperatures.
    

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2020). Discusses the kinetic advantages of MWI over thermal heating in reducing degradation products. Link

  • Niementowski Quinazoline Synthesis. BenchChem Technical Guides. (2025). Provides comparative yield data and mechanistic insights for cyclization protocols. Link

  • Process for the preparation of Gefitinib. US Patent 8,350,029. (2013). Details the specific impurity profiles (desmethyl, isomeric) encountered in commercial manufacturing. Link

  • Efficient N-arylation of 4-chloroquinazolines. Beilstein Journal of Organic Chemistry. (2015). Validates the "telescoped" method to avoid isolation of unstable chloro-intermediates. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Cell-Based Assay Conditions for Quinazoline Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline compounds in cell-based assays. This guide is designed to provide expert, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline compounds in cell-based assays. This guide is designed to provide expert, field-proven insights into the common challenges and nuances associated with this important class of molecules. Our goal is to equip you with the knowledge to anticipate problems, troubleshoot effectively, and generate robust, reproducible data.

Introduction: The Quinazoline Scaffold - Potent but Perplexing

Quinazoline derivatives are a cornerstone of modern pharmacology, with many approved drugs targeting a range of cellular pathways, most notably as kinase inhibitors in oncology.[1][2] However, their shared chemical properties, such as a planar heterocyclic structure, often lead to experimental challenges including poor aqueous solubility and a propensity for autofluorescence. This guide provides a structured, question-and-answer approach to navigate these issues and optimize your cell-based assays.

Part 1: Compound Management & Initial Assay Setup

This section addresses the critical first steps of any experiment: preparing your compound and setting up the basic assay parameters. Errors at this stage are common and can invalidate downstream results.

Frequently Asked Questions (FAQs)

Question: My quinazoline compound won't dissolve in aqueous buffer. What is the best solvent to use?

Answer: This is the most common challenge. Due to their hydrophobic nature, most quinazoline derivatives require an organic solvent for solubilization.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard. It is an excellent solvent for most organic compounds and is miscible with aqueous cell culture media.

  • Causality and Best Practices: DMSO works by disrupting the water structure and forming hydrogen bonds with the compound. However, it's not biologically inert. At concentrations above 0.5%, DMSO can induce cellular stress, affect membrane permeability, and even trigger apoptosis or differentiation.[1][3] Therefore, it is critical to keep the final concentration of DMSO in your assay wells as low as possible, typically below 0.5% (v/v) , and ideally below 0.1%.[4]

Actionable Protocol:

  • Prepare a high-concentration stock solution of your quinazoline compound in 100% DMSO (e.g., 10-50 mM).

  • Perform serial dilutions of this stock solution in 100% DMSO to create a concentration range.

  • Finally, dilute these DMSO stocks into your cell culture medium to achieve the desired final assay concentrations, ensuring the final DMSO concentration remains constant across all wells, including the "vehicle control."[5]

Table 1: Recommended Solvent Practices

SolventRecommended Max. Final ConcentrationKey Considerations
DMSO < 0.5% (v/v) Can affect cell viability and signaling at higher concentrations.[1] Maintain a consistent final concentration across all treatments.
Ethanol < 0.5% (v/v) Can be more rapidly cytotoxic than DMSO for some cell lines.[4] Evaporation can be an issue.
Acetone < 0.5% (v/v) Generally considered less toxic than DMSO and ethanol for many cell lines.[6]

Question: I'm seeing a high background signal in my fluorescence-based assay. Could it be the compound?

Answer: Yes, this is a strong possibility. The fused aromatic ring system in quinazolines makes them inherently fluorescent (autofluorescent).[7] This can interfere with assays that use fluorescent readouts (e.g., fluorescent viability dyes, immunofluorescence, GFP reporters).

Troubleshooting Workflow for Autofluorescence:

A High Background Fluorescence Observed B Prepare 'Compound Only' Control Plate: - No cells - Media + Compound at all concentrations A->B C Read plate on fluorometer using same excitation/emission wavelengths as assay B->C D Is fluorescence signal high and dose-dependent? C->D E YES: Compound Autofluorescence Confirmed D->E Yes F NO: Source of background is likely media components or cells D->F No G Mitigation Strategy 1: Switch to a luminescence- or colorimetric-based assay (e.g., CellTiter-Glo®, MTT/MTS) E->G H Mitigation Strategy 2: Use red-shifted dyes to avoid compound's excitation/emission spectrum E->H I Mitigation Strategy 3: Measure background fluorescence from a 'cells + compound, no dye' well and subtract from experimental wells E->I

Caption: Workflow to diagnose and mitigate compound autofluorescence.

Expert Tip: Before committing to a fluorescence-based assay, perform a pre-read of your compound library in the assay plate.[8] This can save significant time and resources. Also, consider using phenol red-free media and reducing serum content during the assay, as these are major sources of background fluorescence.[9]

Part 2: Troubleshooting Cytotoxicity and Viability Assays

Frequently Asked Questions (FAQs)

Question: My MTT/MTS assay results are variable and don't match what I see under the microscope. What's going wrong?

Answer: Tetrazolium reduction assays (like MTT, MTS, and XTT) are metabolic assays, not direct measures of cell number.[10] They rely on cellular dehydrogenases to convert a substrate into a colored formazan product. Several factors can interfere with this process:

  • Chemical Interference: The quinazoline compound itself might directly reduce the tetrazolium salt or interfere with the formazan product's absorbance spectrum.

  • Metabolic Perturbations: The compound could be altering the metabolic state of the cells (e.g., increasing or decreasing mitochondrial activity) without necessarily killing them. Apoptotic cells can sometimes show a temporary increase in metabolic activity, leading to an overestimation of viability.[11]

Self-Validating Experimental Design:

To ensure your viability data is accurate, it is crucial to use an orthogonal method. This means using a second, different type of assay to confirm the results of the first.

Table 2: Orthogonal Assays for Verifying Cell Viability

Primary Assay (Metabolic)Orthogonal Assay (Membrane Integrity or ATP)Principle of Orthogonal Assay
MTT / MTS / XTT CellTiter-Glo® Luminescent Cell Viability Assay Measures intracellular ATP levels, which deplete rapidly upon cell death.[10]
MTT / MTS / XTT Trypan Blue Exclusion / Live-Dead Staining Dyes that only enter cells with compromised membranes are counted (microscopy or automated counter).

Troubleshooting Guide for Inconsistent Viability Data:

  • Run a Vehicle Control: Ensure the solvent (e.g., DMSO) concentration is the same in all wells and is not causing toxicity.[1]

  • Check for Precipitate: Visually inspect the wells under a microscope before adding assay reagents. Compound precipitation at high concentrations is a common issue and will lead to inaccurate dose-response curves.

  • Perform an Orthogonal Assay: As described in Table 2, confirming your results with an ATP-based assay like CellTiter-Glo® is highly recommended as it is less prone to chemical interference.

  • Optimize Cell Seeding Density: Ensure cells are in the exponential growth phase and that the assay readout is within the linear range. Over- or under-confluent cells can lead to artifacts.[12]

Part 3: Mechanistic Assays - Beyond Viability

Many quinazolines are designed to inhibit specific cellular targets, such as kinases. It is essential to confirm that the observed cytotoxic effects are due to the intended mechanism of action and not off-target toxicity.

Frequently Asked Questions (FAQs)

Question: How can I confirm that my quinazoline compound is inhibiting its target kinase inside the cell?

Answer: Observing cell death is not enough to prove on-target activity. A specific cell-based kinase assay is required.

Recommended Approach: Cellular Phosphorylation Assay This is the gold standard for confirming target engagement for a kinase inhibitor. The principle is to measure the phosphorylation of a known downstream substrate of your target kinase.[13]

Experimental Workflow for a Cellular Phosphorylation Assay:

A Select cell line with active target kinase pathway B Seed cells and allow to adhere A->B C Treat cells with quinazoline compound (dose-response and time-course) B->C D Lyse cells to extract proteins C->D E Measure phosphorylation of a specific downstream substrate via: - Western Blot - ELISA - In-Cell Western D->E F Analyze Data: Does compound decrease substrate phosphorylation in a dose-dependent manner? E->F G YES: On-target kinase inhibition confirmed F->G Yes H NO: Effect may be off-target or downstream of kinase F->H No

Caption: Workflow for confirming on-target kinase inhibition.

Example: For an EGFR inhibitor, you would treat an EGFR-dependent cell line (e.g., NCI-H1975, which has a T790M mutation) and measure the phosphorylation of EGFR itself (autophosphorylation) or downstream targets like AKT and ERK.[14] A successful inhibitor will reduce the levels of p-EGFR, p-AKT, and p-ERK.

Question: My compound is cytotoxic, but it doesn't seem to be inhibiting its intended target. How can I determine if this is a non-specific or off-target effect?

Answer: This is a critical question in drug development. An "off-target" effect is when a compound interacts with other proteins, while "non-specific cytotoxicity" can be due to effects like membrane disruption.[15]

Strategy for Distinguishing On-Target vs. Off-Target Effects:

  • Counter-Screening: Test your compound in a cell line that does not express the target protein or has a drug-resistant version of it. If the compound is still cytotoxic, the effect is likely off-target.[16]

  • Rescue Experiments: If possible, overexpress the target protein in cells. If this reduces the compound's cytotoxic effect, it suggests an on-target mechanism.

  • CRISPR/Cas9 Knockout: The most definitive approach is to use CRISPR to knock out the gene for the target protein. If the knockout cells become resistant to your compound, it strongly validates the on-target mechanism.[16]

Question: I believe my compound induces apoptosis. Which assay should I use to confirm this?

Answer: Apoptosis is a complex process, and relying on a single endpoint can be misleading. A multi-parametric approach is recommended.

Table 3: Recommended Assays for Apoptosis Confirmation

AssayPrincipleKey Considerations
Caspase-Glo® 3/7 Assay Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7]A luminescent, "add-mix-measure" assay that is highly sensitive and suitable for HTS.[17]
Annexin V Staining Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.Typically analyzed by flow cytometry. Must be combined with a viability dye (like PI or 7-AAD) to distinguish apoptotic from necrotic cells.
Cell Cycle Analysis Quantifies DNA content to identify a "sub-G1" peak, which represents apoptotic cells with fragmented DNA.[18]Analyzed by flow cytometry after staining with a DNA dye like Propidium Iodide (PI).

Part 4: Detailed Experimental Protocols

Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol is adapted from Promega Technical Bulletin TB323.[7]

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density and culture overnight. Include "no-cell" control wells for background measurement.

  • Compound Treatment: Treat cells with your quinazoline compound series (including vehicle control) for the desired time (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[17]

    • Incubate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically.[17]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell control from all experimental readings. Plot the data as a fold-change over the vehicle control.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is a standard method for analyzing DNA content.[18][19]

  • Cell Culture and Treatment: Culture and treat 1-2 x 10^6 cells with your quinazoline compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvest:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (containing PI and RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI (typically in the FL2 or PE channel).

    • Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. An increase in the Sub-G1 population is indicative of apoptosis.

References

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., Harris, P. L., Haserlat, S. M., Supko, J. G., Haluska, F. G., Louis, D. N., Christiani, D. C., Settleman, J., & Haber, D. A. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine, 350(21), 2129–2139. [Link]

  • Buchser, W., et al. (2024). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bocci, G., Di Paolo, A., & Danesi, R. (2013). The impact of selected small-molecule kinase inhibitors on lipid membranes. International Journal of Molecular Sciences, 14(4), 8216–8230. [Link]

  • de Oliveira, M. A. L., da Silva, A. F., de Paula, C. A., & de Souza, A. A. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 33(1), 1-10. [Link]

  • National Center for Advancing Translational Sciences. (2018). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Targeted Oncology. (2020). Key Considerations When Selecting EGFR Inhibitor Treatments in NSCLC. [Link]

  • National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. [Link]

  • Tse, E., et al. (2012). On-target and Off-target-based Toxicologic Effects. Toxicologic Pathology, 40(2), 394-399. [Link]

  • protocols.io. (2023). Caspase 3/7 Activity Protocol. [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. [Link]

  • ACS Publications. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases. [Link]

  • BioTechnologia. (2011). Cell-based assays in high-throughput mode (HTS). [Link]

  • JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. [Link]

  • Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • de Lacerda, J. T., et al. (2015). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 16(8), 17997–18008. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106066. [Link]

  • Kim, H. J., & Lee, G. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Chemical Biology, 10(4), e53. [Link]

  • OcellO. (2023). Off-target toxicity in antibody-drug conjugates. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • ResearchGate. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. [Link]

  • Targeted Oncology. (2020). Selecting EGFR Tyrosine Kinase Inhibitors for EGFR-Mutant Lung Cancer. [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview of in vitro studies. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Sordella, R., et al. (2018). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 10(11), 445. [Link]

  • ProQuest. (2012). DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells. [Link]

  • National Center for Advancing Translational Sciences. (2020). Assay Guidance Manual. [Link]

  • National Institutes of Health. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. [Link]

  • ResearchGate. (2018). Why MTT assay not working?. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • YouTube. (2016). DNA content cell cycle analysis using flow cytometry. [Link]

  • MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • JoVE. (2023). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. [Link]

  • Wiley Online Library. (2013). Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part I. [Link]

  • Kerman University of Medical Sciences. (2017). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

Sources

Optimization

troubleshooting inconsistent results in antimicrobial screening

Welcome to the Technical Support Center for Antimicrobial Screening. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of antimicrobial susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Antimicrobial Screening. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of antimicrobial susceptibility testing (AST). Inconsistent results are a common challenge in the field, leading to delays and unreliable data. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you achieve accurate and reproducible outcomes in your experiments.

Troubleshooting Guide: Inconsistent Antimicrobial Screening Results

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Inoculum Preparation and Standardization

Question: My MIC (Minimum Inhibitory Concentration) values are consistently lower or higher than expected for my quality control strains. What could be the cause?

Answer:

One of the most critical factors influencing the accuracy of MIC assays is the density of the initial bacterial inoculum.[1][2][3] An improperly standardized inoculum can lead to significant variations in results.

  • Inoculum Too Light: A lower-than-intended concentration of bacteria may result in falsely low MICs, as the antimicrobial agent can inhibit growth more easily.[4]

  • Inoculum Too Heavy: Conversely, an overly dense inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs.[1]

Troubleshooting Steps:

  • Verify McFarland Standard: Ensure your 0.5 McFarland turbidity standard is properly mixed before use and has not expired. Visually inspect for any signs of contamination or degradation. For enhanced accuracy, consider using a spectrophotometer to verify the turbidity of your bacterial suspension.

  • Standardize Inoculum Preparation: Follow a standardized protocol for preparing your inoculum. This includes selecting well-isolated colonies of the same morphological type and ensuring the bacterial suspension is homogenous.[5]

  • Timeliness of Use: Use the standardized inoculum within 15 minutes of preparation, as bacterial density can change over time.[5]

Experimental Protocol: Preparation of a Standardized 0.5 McFarland Inoculum

  • Using a sterile loop or needle, touch 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.

  • Transfer the colonies to a tube containing 3-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Vortex the tube thoroughly to create a homogenous suspension.

  • Visually compare the turbidity of the bacterial suspension to a 0.5 McFarland standard against a white background with a contrasting black line.[6]

  • Adjust the turbidity as needed:

    • If the suspension is too turbid, add more sterile broth.

    • If the suspension is not turbid enough, add more bacterial growth.

  • For broth microdilution assays, this standardized inoculum will be further diluted.

Section 2: Assay Conditions and Reagents

Question: I am observing variability in my results between different experiments, even when using the same bacterial strains and compounds. What environmental or reagent-based factors should I investigate?

Answer:

Inconsistencies between experimental runs can often be traced back to subtle variations in assay conditions and the handling of reagents.

  • Incubation Conditions: Temperature, atmospheric composition (especially CO2 levels for certain organisms), and incubation duration must be tightly controlled.[1] Prolonged incubation can lead to higher apparent MICs.[4]

  • Media Quality: The pH and cation concentration of your media (e.g., Mueller-Hinton Broth/Agar) can significantly impact the activity of certain antimicrobial agents.

  • Antimicrobial Agent Integrity: The stability and concentration of your test compounds are paramount. Improper storage can lead to degradation and reduced potency.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Incubation Temperature fluctuations, incorrect CO2 levels, inconsistent timing.Calibrate and monitor your incubator regularly. Ensure a consistent incubation period for all assays.
Media Batch-to-batch variation, improper pH.Use media from a reputable supplier. Perform quality control on each new batch with reference strains.
Antimicrobial Degradation due to improper storage, inaccurate concentrations.Store antimicrobial stock solutions at the recommended temperature and protect from light. Prepare fresh working dilutions for each experiment.

Question: I'm testing a hydrophobic compound and am seeing precipitation in my broth microdilution plate. How can I address this?

Answer:

The solubility of a test compound is a critical factor. For hydrophobic agents, the addition of a non-ionic surfactant, such as Polysorbate 80 (P-80), to the growth medium can help maintain solubility and ensure accurate results.[7] It is important to first validate that the surfactant itself does not have any antimicrobial activity at the concentration used.

Section 3: Interpreting and Troubleshooting Broth Microdilution Results

Question: I'm seeing "skipped wells" in my microdilution assay, where there is growth in a well with a higher antimicrobial concentration and no growth in the subsequent well with a lower concentration. How should I interpret this?

Answer:

Skipped wells can be caused by several factors, including contamination, improper inoculation, or the presence of a resistant subpopulation.[8] If more than one skipped well is observed for a particular antimicrobial agent, the result should be considered invalid, and the test should be repeated.[8]

Question: What is "trailing," and how does it affect the determination of my MIC?

Answer:

Trailing refers to the persistence of a small amount of bacterial growth (often appearing as a "button" at the bottom of the well) over a range of antimicrobial concentrations. This can make it difficult to determine the true MIC endpoint. For some organism-drug combinations, it is recommended to read the MIC at the lowest concentration that inhibits at least 80% of the growth compared to the positive control well.[8]

Workflow for Troubleshooting Inconsistent MIC Results

Caption: A decision tree for troubleshooting inconsistent MIC results.

Frequently Asked Questions (FAQs)

Q1: Can I compare the MIC value of one antimicrobial agent to another?

No. The MIC value is specific to a particular microbe-drug combination.[9] A lower MIC for drug 'A' does not necessarily mean it is a better clinical option than drug 'B' with a higher MIC, as factors like pharmacokinetics and site of infection are also critical.[9]

Q2: How often should I perform quality control?

Quality control, using reference strains with known susceptibility profiles (e.g., from ATCC), should be performed each time a new batch of media or reagents is used.[10] For ongoing studies, some form of QC should be performed on each day of testing.[11]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[12] The MBC is the lowest concentration that kills 99.9% of the initial bacterial population. Inhibition of growth does not equate to killing the organism.[4]

Q4: Why is adherence to standardized methods like those from CLSI or EUCAST so important?

Standardized methods are essential for achieving reproducibility and ensuring that results can be compared between different laboratories.[10] These standards provide detailed guidelines for all critical aspects of susceptibility testing, from inoculum preparation to result interpretation.

Q5: My results are reproducible within my lab, but they differ from published data. What could be the reason?

Inter-laboratory reproducibility can be challenging.[13] Minor differences in methodology, even when following a standardized protocol, can lead to variations in MIC values.[4] It's also important to ensure that the strains and specific assay conditions are identical to those in the published work.

Broth Microdilution Experimental Workflow

BrothMicrodilution cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Antimicrobial Stock Solutions A1 Perform Serial Dilutions of Antimicrobial in Microplate P1->A1 P2 Prepare Standardized 0.5 McFarland Inoculum P3 Dilute Inoculum to Final Concentration P2->P3 A2 Inoculate Microplate with Bacterial Suspension P3->A2 A1->A2 A3 Include Growth and Sterility Controls A2->A3 A4 Incubate Plate under Defined Conditions A3->A4 D1 Visually or Spectrophotometrically Read Plate A4->D1 D2 Determine MIC (Lowest Concentration with No Visible Growth) D1->D2 D3 Validate Results with QC Strain Data D2->D3

Caption: The workflow for a standard broth microdilution assay.

References

  • Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program. ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

  • What are some factors that could affect antimicrobial susceptibility testing? ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration. LITFL - CCC Infectious disease. Available at: [Link]

  • Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. SpringerLink. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. Available at: [Link]

  • Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance. ProQuest. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. Available at: [Link]

  • Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program. PubMed. Available at: [Link]

  • Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]

  • Reproducibility of antimicrobial test methods. National Center for Biotechnology Information. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]

  • Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. PubMed Central. Available at: [Link]

  • Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. ASM Journals. Available at: [Link]

  • MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of Quinazoline-Based Enzyme Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common challenges in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common challenges in medicinal chemistry: improving the selectivity of quinazoline-based enzyme inhibitors. The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors.[1][2][3] However, their efficacy is often hampered by off-target activities, leading to undesirable side effects and a narrowed therapeutic window.[3][4][5]

This resource eschews rigid templates in favor of a dynamic, question-and-answer format that directly addresses the complex experimental hurdles you may encounter. Here, we will dissect common problems, explain the underlying scientific principles, and provide validated protocols to guide your laboratory work. Our goal is to empower you with the knowledge to rationally design and optimize quinazoline inhibitors with superior selectivity profiles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of troubleshooting efforts.

Q1: What is inhibitor selectivity and why is it critically important for quinazoline-based drugs?

A: Inhibitor selectivity refers to the ability of a compound to preferentially bind to its intended enzyme target over other, often closely related, enzymes in the biological system. For quinazoline-based inhibitors, which frequently target the highly conserved ATP-binding site of kinases, achieving selectivity is a major challenge.[5][6] Poor selectivity can lead to "off-target" effects, where the inhibitor interacts with unintended proteins, potentially causing cellular toxicity, adverse drug reactions, and a reduction in the overall therapeutic efficacy of the drug.[3][4] Therefore, enhancing selectivity is a critical step in developing safer and more effective medicines.

Q2: How is the selectivity of a quinazoline inhibitor typically measured?

A: Selectivity is most commonly assessed through comprehensive profiling against a panel of enzymes.[7] This is typically done using in vitro biochemical assays that measure the inhibitor's potency (often as an IC50 value) against the primary target and a broad range of other enzymes, particularly those from the same family (e.g., a kinome panel for kinase inhibitors).[7][8][9] These services are offered by specialized labs that can screen against hundreds of kinases in parallel.[7] It is also crucial to validate these findings in a more physiologically relevant context using cell-based assays, which can measure target engagement and downstream pathway modulation within a living cell.[10][11]

Q3: What are the primary medicinal chemistry strategies to improve the selectivity of a quinazoline inhibitor?

A: The core strategies revolve around exploiting the subtle differences between the target enzyme and its off-targets. This can be achieved through several approaches:

  • Structure-Based Design: Utilizing X-ray crystallography or computational modeling to visualize how the inhibitor binds.[12][13] This allows for the rational design of modifications that engage unique pockets or residues in the target's active site that are not present in off-targets.

  • Targeting Inactive Conformations: Many kinases exist in different conformational states (e.g., "DFG-in" or "DFG-out"). Designing inhibitors that specifically bind to a less common or inactive conformation of the target kinase can dramatically improve selectivity, as this conformation may not be accessible to other kinases.[14]

  • Exploiting Allosteric Sites: Moving away from the conserved ATP-binding pocket to target unique allosteric sites on the enzyme offers a powerful route to achieving high selectivity.[15]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinazoline scaffold at various positions (e.g., C4, C6, C7) and assessing the impact on potency and selectivity to build a chemical roadmap for optimization.[16][17]

Part 2: Troubleshooting Guides

This section provides detailed, scenario-based guidance for overcoming specific experimental challenges.

Scenario 1: High Potency, Poor Selectivity in Biochemical Assays

You have developed a novel quinazoline-based inhibitor with nanomolar potency against your primary target, but a broad-panel screen reveals significant activity against several closely related enzymes.

Q: My initial screen shows my compound hits multiple kinases. How do I confirm and quantify this off-target activity?

A: The first step is to perform a comprehensive kinase selectivity screen. While initial screens might use a single ATP concentration, a full profiling study should determine the IC50 value of your inhibitor against a large panel of kinases (e.g., >100 kinases). This provides a quantitative measure of selectivity. For example, a 100-fold higher IC50 for an off-target compared to the primary target is a common benchmark for a reasonably selective compound. Several commercial vendors provide these services using robust assay platforms like radiometric or luminescence-based ADP detection.[7][18]

Data Interpretation: Selectivity Profile

Kinase Target IC50 (nM) Fold Selectivity vs. Primary Target Assessment
Primary Target (e.g., EGFR) 5 - Potent
Off-Target 1 (e.g., HER2) 50 10x Moderate Selectivity
Off-Target 2 (e.g., SRC) 500 100x Good Selectivity

| Off-Target 3 (e.g., ABL1) | 25 | 5x | Poor Selectivity |

Q: What specific modifications to the quinazoline scaffold should I explore to reduce off-target activity while maintaining on-target potency?

A: This requires a rational, structure-guided approach.

  • Obtain Structural Information: If possible, co-crystallize your inhibitor with your primary target and a key off-target enzyme. The structural overlays will be invaluable for identifying subtle differences in the binding pockets that can be exploited. If crystallography is not feasible, computational docking and molecular dynamics simulations can provide useful predictive models.[19][20]

  • Modify Key Positions on the Scaffold:

    • C4 Position: The substituent at the C4 position often projects into the solvent-exposed region or deeper into the ATP pocket. Modifying this group can disrupt unfavorable interactions with off-target kinases or form new, specific interactions with the primary target. For instance, introducing bulkier or more rigid groups can create steric clashes in the tighter binding sites of off-target enzymes.[16]

    • C6 and C7 Positions: These positions are often solvent-exposed and provide an opportunity to add groups that can interact with unique residues on the surface of the target kinase, outside the conserved ATP-binding region. Exploring different substitutions here can significantly enhance selectivity.[17]

  • Target the "DFG-out" Conformation: A highly effective strategy is to design inhibitors that bind to and stabilize the inactive "DFG-out" conformation of the kinase.[14] This conformation opens up a hydrophobic pocket adjacent to the ATP site that is not present in the active state. Because not all kinases can readily adopt this conformation, inhibitors that target it, like Imatinib, are often highly selective.[14]

Scenario 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Your inhibitor appears highly selective in in vitro enzymatic assays, but when tested in cell culture, it produces phenotypes suggesting off-target effects, or its potency is significantly reduced.

Q: What are the likely reasons for this discrepancy between my biochemical and cellular data?

A: This is a common challenge that highlights the difference between an isolated enzymatic system and the complex environment of a living cell.[10] Potential causes include:

  • Cell Permeability and Efflux: The compound may not efficiently cross the cell membrane to reach its intracellular target, or it may be actively removed by efflux pumps.

  • High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays (10-100 µM). An inhibitor that competes with ATP for binding may be less effective in a cellular context.

  • Target Engagement: The inhibitor may bind to its target in the biochemical assay but fail to engage it effectively within the cell due to protein-protein interactions or subcellular localization.[11]

  • Metabolic Instability: The compound may be rapidly metabolized by the cell into an inactive form.

  • Unanticipated Off-Targets: The inhibitor may be interacting with non-kinase off-targets within the cell that were not included in your in vitro panel, leading to unexpected phenotypes.[21]

Q: What experiments can I perform to diagnose the problem?

A: A systematic approach is required to pinpoint the issue.

  • Confirm Cellular Target Engagement: It is essential to verify that your inhibitor is binding to its intended target in living cells. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying this in real-time.[11]

  • Assess Cellular Potency in the Presence of High ATP: Run your cellular assays under conditions that more closely mimic physiological ATP levels to see if the compound's potency is affected.

  • Measure Cell Permeability and Efflux: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. To test for active efflux, you can use cell lines that overexpress specific transporter proteins.

  • Conduct a Cellular Thermal Shift Assay (CETSA): This technique can be used to monitor target engagement in cells and tissue samples by measuring changes in the thermal stability of the target protein upon ligand binding.

Part 3: Key Experimental Protocols

Here we provide streamlined protocols for essential assays discussed in the troubleshooting guides.

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescent ADP Detection)

This protocol outlines a general method for determining the IC50 of an inhibitor against a kinase using an ADP-Glo™-like assay, which measures kinase activity by quantifying the amount of ADP produced.[18][22]

Materials:

  • Kinase of interest, substrate, and kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Test inhibitor (serially diluted in DMSO)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Kinase Reactions: To each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the kinase and its specific substrate in reaction buffer.

  • Add Inhibitor: Add 0.5 µL of your serially diluted quinazoline inhibitor to the appropriate wells. For control wells, add 0.5 µL of DMSO (negative control) or a known inhibitor (positive control).

  • Initiate Reaction: Add 2.0 µL of ATP solution to each well to start the kinase reaction. Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminescence-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation:

  • Positive Control: The known inhibitor should yield a high level of inhibition, consistent with its published potency.

  • Negative Control (DMSO): This represents 0% inhibition (maximum signal).

  • Z'-factor: Calculate the Z'-factor for the assay using the positive and negative controls. A value > 0.5 indicates a robust and reliable assay.

Part 4: Visualizations and Diagrams

Workflow for Improving Inhibitor Selectivity

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Analysis & Decision Start Lead Quinazoline Inhibitor SBDD Structure-Based Design (X-ray/Model) Start->SBDD SAR SAR-Guided Modification Biochem Biochemical Assay (Potency - IC50) SAR->Biochem SBDD->SAR Selectivity Broad Panel Screen (e.g., KinomeScan) Biochem->Selectivity Cellular Cell-Based Assay (Target Engagement) Selectivity->Cellular Analysis Analyze Potency & Selectivity Data Cellular->Analysis Analysis->SBDD Does Not Meet Criteria (Iterate Design) Optimized Optimized Selective Inhibitor Analysis->Optimized Meets Criteria (e.g., >100-fold selective)

Caption: Iterative workflow for enhancing quinazoline inhibitor selectivity.

Troubleshooting Off-Target Effects

G Start Inhibitor shows off-target effects Q1 Where are the effects observed? Start->Q1 Biochem Biochemical Assays Only Q1->Biochem Biochemical Cellular Cell-Based Assays Only Q1->Cellular Cellular Both Both Assay Types Q1->Both Both Action_Biochem 1. Co-crystallize with off-target 2. Use computational modeling 3. Modify scaffold to exploit structural differences (SAR) Biochem->Action_Biochem Action_Cellular 1. Verify target engagement (NanoBRET) 2. Check cell permeability (PAMPA) 3. Assess metabolic stability 4. Modify physicochemical properties Cellular->Action_Cellular Action_Both Combine strategies from both Biochemical and Cellular paths. Prioritize structural modifications. Both->Action_Both

Caption: Decision tree for diagnosing and addressing off-target effects.

Targeting Different Kinase Conformations

G cluster_0 Type I Inhibition (Less Selective) cluster_1 Type II Inhibition (More Selective) Kinase_Active Active Kinase (DFG-in) Conserved ATP Site Inhibitor_I Type I Inhibitor Inhibitor_I->Kinase_Active:f1 Kinase_Inactive Inactive Kinase (DFG-out) ATP Site Allosteric Pocket Inhibitor_II Type II Inhibitor Inhibitor_II->Kinase_Inactive:f2

Caption: Targeting inactive (DFG-out) kinase conformations to improve selectivity.

References

  • Mishra, R. K., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • Lee, H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed.
  • van der Meer, T., et al. (2012).
  • Zhou, T., et al. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
  • Hameed, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Al-Suhaimi, E., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
  • Huggins, D. J., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Gaber, N. N., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • da Silva, A. C. S., et al. (2022). Recent advances in selective functionalization of the quinazoline scaffold. Organic & Biomolecular Chemistry.
  • Al-Ostath, A., et al. (2024).
  • Zhou, T., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Egwuatu, E. C., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
  • Prochazkova, M., et al. (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. PubMed.
  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Reaction Biology. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Reaction Biology.
  • Gewinner, C. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Research Corridor. (2024).
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Wei, S., et al. (2021). Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors. PubMed.
  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • JEOL USA. (n.d.). The role of structural biology in drug discovery. JEOL USA blog.
  • Hantschel, O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Cancer.

Sources

Optimization

strategies to reduce the cytotoxicity of novel thiourea derivatives

Technical Support Center: Novel Thiourea Derivatives Introduction Thiourea derivatives represent a versatile and promising scaffold in modern medicinal chemistry, exhibiting a wide range of biological activities, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Novel Thiourea Derivatives

Introduction

Thiourea derivatives represent a versatile and promising scaffold in modern medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, a frequent challenge in the development of these potent molecules is managing their inherent cytotoxicity. High cytotoxicity can limit the therapeutic window, leading to undesirable off-target effects and hindering clinical translation.[1]

This guide is designed to serve as a technical resource for researchers and drug development professionals encountering cytotoxicity issues with novel thiourea derivatives. It provides actionable troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols to help you diagnose and mitigate toxicity, thereby improving the selectivity and therapeutic index of your lead compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Q1: My lead thiourea derivative is highly potent against its target, but it shows significant cytotoxicity in normal cell lines during initial screening. What are my immediate next steps?

A1: This is a classic challenge in drug discovery: balancing potency with safety. Your primary goal is to determine if the therapeutic window can be widened. Here is a systematic approach:

Step 1: Confirm and Quantify Selectivity First, ensure the cytotoxicity data is robust. Calculate the Selectivity Index (SI) for your compound, which is a critical measure of its therapeutic potential.

  • Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells over normal cells. A compound with an SI > 10 is generally considered a promising candidate for further development, though this can be target-dependent.

Step 2: Initiate a Preliminary Structure-Activity Relationship (SAR) Study The cytotoxicity of thiourea derivatives is highly structure-dependent.[3] Synthesize a small, focused library of analogues to probe the effects of structural modifications. Key areas to modify include:

  • Aromatic Ring Substituents: The nature and position of substituents on aryl rings attached to the thiourea core dramatically influence activity and toxicity.[1] For instance, incorporating electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF₃) can modulate cytotoxicity.[1][4][5] Studies have shown that the position of these groups (ortho, meta, para) is also critical.[1][6]

  • Lipophilicity: High lipophilicity often correlates with non-specific cytotoxicity due to increased membrane interactions.[4][7] Modulate the LogP value by introducing more polar or hydrophilic groups to strike a balance between cell permeability and off-target toxicity.[2][7]

  • Linker Modifications: If your derivative is a bis-thiourea, the type and length of the linker between the thiourea moieties can significantly affect cytotoxicity.[4]

Step 3: Investigate the Mechanism of Cytotoxicity Understanding how your compound is killing cells is crucial. Is it inducing apoptosis, necrosis, or another cell death pathway? This can be investigated using assays for:

  • Apoptosis: Use Annexin V/PI staining followed by flow cytometry to distinguish between early/late apoptosis and necrosis.[1]

  • Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential (e.g., using JC-1 dye).

  • Oxidative Stress: Measure the production of reactive oxygen species (ROS).

The workflow below outlines this initial troubleshooting process.

G start High Cytotoxicity Observed in Lead Compound quantify Step 1: Quantify Selectivity (Calculate SI) start->quantify sar Step 2: Initiate Preliminary SAR - Modify Ring Substituents - Modulate Lipophilicity quantify->sar mechanistic Step 3: Investigate Mechanism - Apoptosis Assays - ROS Production quantify->mechanistic decision Decision Point: Is Therapeutic Window Improvable? sar->decision mechanistic->decision proceed Proceed with Lead Optimization decision->proceed Yes terminate Terminate Compound or Redesign Scaffold decision->terminate No

Caption: Initial workflow for addressing high cytotoxicity.

Q2: My data suggests the cytotoxicity of my thiourea derivative is related to excessive lipophilicity. How can I practically address this?

A2: Balancing lipophilicity and hydrophilicity is a cornerstone of medicinal chemistry.[2] Excessive lipophilicity can lead to poor solubility, aggregation, and non-specific binding to cellular membranes, all contributing to cytotoxicity.[4][7]

Strategies to Reduce Lipophilicity:

  • Introduce Polar Functional Groups: Systematically add hydrogen bond donors and acceptors to your scaffold.[2] Examples include hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) groups. The addition of a fluorine group can serve as a hydrogen bond acceptor and may increase aqueous solubility.[2]

  • Incorporate Heterocycles: Replacing a lipophilic aryl ring (e.g., phenyl) with a more polar heterocyclic ring (e.g., pyridine, pyrazole, thiazole) can decrease LogP while maintaining or even enhancing target engagement.[2] The inclusion of such moieties can confer specific structural and physicochemical properties that influence the compound's pharmacological profile.[2]

  • Prodrug Approach: Design a prodrug by masking a key functional group with a hydrophilic moiety (e.g., a phosphate or amino acid). This moiety can be cleaved in vivo to release the active, more lipophilic drug at the target site, reducing systemic exposure and toxicity.[8]

The following table demonstrates a hypothetical SAR study aimed at reducing lipophilicity and improving the selectivity index.

CompoundModificationLogP (Calculated)IC₅₀ (Target, µM)CC₅₀ (Normal Cells, µM)Selectivity Index (SI)
Lead-001 Parent Compound4.80.51.53
Analog-002 Added p-OH group4.10.78.412
Analog-003 Replaced Phenyl with Pyridine3.60.615.025
Analog-004 Added m-Cl group5.30.41.02.5

Data is hypothetical for illustrative purposes.

As shown, modifications that decrease LogP (Analogs 002 and 003) lead to a significant improvement in the selectivity index, even with a slight decrease in target potency. Conversely, increasing lipophilicity (Analog 004) worsens cytotoxicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity associated with thiourea derivatives?

A1: The cytotoxicity of thiourea derivatives can be multifactorial. Key reported mechanisms include:

  • Induction of Apoptosis: Many cytotoxic thiourea compounds exert their effects by activating programmed cell death.[1] This is often a desired outcome in cancer therapy but becomes problematic when it occurs in healthy cells. Studies have shown that potent derivatives can induce late-stage apoptosis in 95-99% of treated cancer cells.[1]

  • Inhibition of Key Enzymes: The thiourea scaffold is a versatile binder and can inhibit various enzymes essential for cell survival, such as kinases, histone deacetylases (HDACs), or growth factor receptors.[1] While this is often the intended on-target effect, off-target enzyme inhibition can lead to toxicity.

  • Depletion of Intracellular Sulfhydryls: Some thiourea compounds can lead to the depletion of non-protein sulfhydryls, most notably glutathione (GSH).[3] GSH is a critical cellular antioxidant, and its depletion can lead to oxidative stress and subsequent cell death.

  • Inhibition of Inflammatory Cytokines: Certain thiourea derivatives have been shown to inhibit the release of pro-inflammatory cytokines like Interleukin-6 (IL-6).[1][2] While beneficial in inflammatory diseases, dysregulation of cytokine signaling can have adverse effects.

The diagram below illustrates a simplified pathway of apoptosis induction, a common mechanism of action.

G compound Thiourea Derivative cell Cellular Target (e.g., Kinase, DNA) compound->cell stress Cellular Stress (e.g., ROS Production) cell->stress mito Mitochondrial Pathway Activation stress->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified pathway of thiourea-induced apoptosis.

Q2: How do electron-donating vs. electron-withdrawing groups on the aryl rings affect cytotoxicity?

A2: The electronic properties of substituents play a pivotal role.

  • Electron-Withdrawing Groups (EWGs): Groups like halogens (-F, -Cl), trifluoromethyl (-CF₃), or cyano (-CN) generally increase the potency and often the cytotoxicity of thiourea derivatives.[1][5][9] EWGs can increase the acidity of the N-H protons on the thiourea core, enhancing their ability to form hydrogen bonds with biological targets.[4] The combination of EWGs and electron-donating groups in the same molecule can potentially enhance anticancer properties.[9]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can have a more variable effect. In some cases, they may decrease activity by altering the electronic profile of the molecule.[1] However, their impact is also tied to steric and lipophilic properties.[9]

The key is to find a balance. A strategic combination of EWGs and EDGs can fine-tune the electronic and steric properties to maximize on-target activity while minimizing off-target effects.[9]

Q3: Can formulation strategies help mitigate the cytotoxicity of a promising but problematic lead compound?

A3: Yes, absolutely. If structural modification fails to sufficiently improve the therapeutic index, formulation and drug delivery strategies can provide a powerful alternative. These methods do not change the molecule itself but alter its distribution and availability in the body.

Effective Formulation Strategies Include:

  • Encapsulation: Encapsulating the compound in liposomes or nanoparticles can shield it from healthy tissues, reduce systemic exposure, and facilitate targeted delivery to tumor sites through the enhanced permeability and retention (EPR) effect.[10]

  • Co-crystallization: Forming co-crystals with a benign co-former can alter the physicochemical properties of the drug, such as solubility and stability, which can in turn influence its toxicity profile.[10]

  • Film Coating or Co-processing with Excipients: For orally administered drugs, these techniques can control the release profile of the drug, preventing high local concentrations in the gastrointestinal tract that might lead to toxicity.[10]

Section 3: Experimental Protocols

Protocol 1: Comparative In Vitro Cytotoxicity Assessment

Objective: To accurately determine the IC₅₀ values of novel thiourea derivatives in cancerous and non-cancerous cell lines and calculate the Selectivity Index (SI).

Materials:

  • Cancer cell line of interest (e.g., SW480 colon cancer).[1]

  • Non-cancerous control cell line (e.g., HaCaT keratinocytes).[1]

  • Thiourea derivatives dissolved in DMSO.

  • Complete cell culture medium.

  • 96-well plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Plate reader (570 nm).

  • Positive control (e.g., Doxorubicin, Cisplatin).[1]

Procedure:

  • Cell Seeding: Seed both cancerous and non-cancerous cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your thiourea derivatives (e.g., from 0.01 µM to 100 µM) in complete medium. Also prepare dilutions for the positive control and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate the plates for a specified period (e.g., 72 hours).[1]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Convert absorbance values to percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value for each cell line.

    • Calculate the Selectivity Index (SI) as described in Q1 of the Troubleshooting Guide.

References

  • Lee, P. I., & Li, J. X. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 866. [Link]

  • Pierzchalska, M., Bąk-Sypień, I., Gąsior-Głogowska, M., & Płaziński, W. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]

  • Ali, D. S., Al-Otaibi, F. A., & Al-Majid, A. M. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

  • Al-Hussain, S. A., Al-Wabli, R. I., & Al-Zahrani, N. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 406-444. [Link]

  • Vermeulen, N. P., Te Koppele, J. M., & Van Holsteijn, I. (1988). Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. Toxicology in Vitro, 2(3), 211-216. [Link]

  • Yusof, N. S. M., & Yamin, B. M. (2018). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 22(6), 1054-1066. [Link]

  • Tighadouini, S., & Radi, S. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

  • Pastan, I., Hassan, R., FitzGerald, D. J., & Kreitman, R. J. (2020). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Expert Opinion on Biological Therapy, 20(2), 165-177. [Link]

  • Obradović, D., Glumac, M., & Đurđević, N. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8089. [Link]

  • Tcacenco, A., & Zara, A. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia, 70(2), 236-249. [Link]

  • Ali, A., Arshad, M. F., & Jamshaid, H. (2025). Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. ResearchGate. [Link]

  • Basir, R., Basri, M. F., & Yamin, B. M. (2018). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Natural Product Research, 33(22), 3299-3304. [Link]

  • Rautio, J., & Meanwell, N. A. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceutical Research, 35(8), 154. [Link]

  • Zafar, M. N., Al-Anazi, M. R., & Ghaffar, A. (2022). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. ACS Omega, 7(51), 48118-48129. [Link]

Sources

Troubleshooting

enhancing the bioavailability of quinazoline drug candidates

Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Status: Online Ticket Subject: Enhancing Bioavailability of Quinazoline Drug Candidates Welcome to the Technical Support Hub. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Status: Online Ticket Subject: Enhancing Bioavailability of Quinazoline Drug Candidates

Welcome to the Technical Support Hub.

You are likely here because your quinazoline scaffold—while showing potent kinase inhibition in vitro—is failing in PK studies. This is a classic "brick dust" problem. Quinazolines possess a planar, aromatic heterocycle structure that encourages strong


-

stacking, resulting in high crystal lattice energy and poor aqueous solubility. Furthermore, many derivatives are substrates for P-glycoprotein (P-gp) efflux transporters.

This guide moves beyond basic advice. We address the specific physicochemical bottlenecks of the quinazoline core.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My candidate precipitates immediately upon pH adjustment or crashes out during in vitro dissolution testing."

Diagnosis: Quinazolines are typically weak bases (pKa ~4–6 at N1/N3). They dissolve in the acidic stomach (pH 1.2) but precipitate in the neutral small intestine (pH 6.8), limiting absorption. If your crystalline drug has a melting point


 and 

, simple micronization will likely fail.
Solution A: The "Spring and Parachute" Strategy (Amorphous Solid Dispersions)

We recommend moving from crystalline forms to Amorphous Solid Dispersions (ASDs). You need a polymer that not only solubilizes the drug (the "spring") but prevents recrystallization (the "parachute").

Comparative Analysis of Carriers for Quinazolines:

Carrier PolymerRolePros for QuinazolinesCons
PVP-VA64 SolubilizerExcellent initial solubility ("Spring").Hygroscopic; risk of rapid recrystallization if drug load >20% [1].
HPMC-AS StabilizerSuperior "Parachute" effect; maintains supersaturation via specific hydrophobic interactions [1].Slower dissolution rate; requires spray drying or HME processing.
Soluplus® AmphiphilicMicelle formation; P-gp inhibition potential.[1]Lower glass transition temperature (Tg).
Protocol 1.1: Screening for ASD Stability (Spin-Cast Method)

Use this rapid screen before committing to Hot Melt Extrusion (HME).

  • Preparation: Dissolve Quinazoline candidate and polymer (1:3 ratio) in a common solvent (e.g., DCM/Methanol 1:1).

  • Casting: Spin-coat 50 µL onto a quartz disc at 2000 RPM for 60s.

  • Stress Test: Store discs at 40°C/75% RH for 72 hours.

  • Analysis: Examine via PLM (Polarized Light Microscopy).

    • Pass: No birefringence (remains amorphous).

    • Fail: Birefringence visible (recrystallization). -> Switch Polymer.

Visualizing the Decision Logic

FormulationDecision Start Start: Quinazoline Candidate SolubilityCheck Check Aqueous Solubility (pH 1.2 vs 6.8) Start->SolubilityCheck MeltingPoint Melting Point > 200°C? SolubilityCheck->MeltingPoint SaltScreen Attempt Salt Formation (Mesylate/HCl) MeltingPoint->SaltScreen Yes (High Lattice Energy) ASD_Path Select Amorphous Solid Dispersion MeltingPoint->ASD_Path No SaltSuccess Solubility Improved >50x? SaltScreen->SaltSuccess ProceedSalt Develop Salt Form SaltSuccess->ProceedSalt Yes SaltSuccess->ASD_Path No (Salt disproportionates) PolymerSelect Polymer Screening (HPMC-AS vs PVP-VA) ASD_Path->PolymerSelect

Figure 1: Decision matrix for selecting between salt formation and amorphous solid dispersion based on thermal properties.

Module 2: Permeability & Efflux (The "Invisible Wall")

User Issue: "Solubility is adequate, but Caco-2 permeability is low (


) and oral bioavailability in rodents is <10%."

Diagnosis: Your compound is likely a P-gp substrate.[2] Quinazolines are notorious for this [5]. If the efflux ratio (


) is 

, you must inhibit the transporter or bypass it.
Solution B: Excipient-Mediated P-gp Inhibition

Do not just use a solubilizer; use a functional excipient that inhibits P-gp ATPase activity.

  • Recommended Excipient: TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate).

  • Mechanism: TPGS alters membrane fluidity and directly inhibits the P-gp efflux pump, allowing the quinazoline to pass through the enterocyte [6].

Protocol 2.1: Caco-2 Permeability Assay with TPGS

Validate the "Inhibitor Effect" before in vivo studies.

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days (TEER > 300

    
    ).
    
  • Preparation:

    • Control: Drug (10 µM) in HBSS buffer.

    • Test: Drug (10 µM) + 0.05% w/v TPGS in HBSS.

  • Transport Study: Add solutions to the Apical (A) side. Sample Basolateral (B) side at 30, 60, 90, 120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    If Test 
    
    
    
    is >2x Control
    
    
    , formulate with TPGS in vivo.
Module 3: Advanced Formulation (Nanocrystals & Cyclodextrins)

User Issue: "I need a liquid formulation for IV dosing or early tox studies, but organic solvents are causing precipitation."

Diagnosis: Standard cosolvents (PEG400/DMSO) often fail upon dilution in blood. You need a system that protects the hydrophobic core.

Solution C: Cyclodextrin Complexation (Kneading Method)

Simple mixing is inefficient for quinazolines. The "Kneading Method" provides the thermodynamic energy required to displace water from the cyclodextrin cavity and insert the hydrophobic quinazoline ring [4].

Protocol 3.1: High-Efficiency Kneading

  • Ratio: 1:1 molar ratio of Quinazoline to HP-

    
    -Cyclodextrin .
    
  • Wetting: Add the CD to a mortar. Add water dropwise (approx 15% w/w of dry mass) to form a paste.

  • Kneading: Add the drug powder. Grind vigorously with a pestle for 45 minutes . The paste should dry and form a hard cake.

  • Drying: Dry the cake at 45°C for 24 hours.

  • Pulverization: Sieve through a #100 mesh screen.

  • Verification: Perform DSC. The disappearance of the drug's melting endotherm confirms inclusion.

Solution D: Nanocrystal Stabilization

If CDs fail, nanocrystals are the backup. However, "Ostwald Ripening" (small particles dissolving and redepositing on large ones) is a major risk for quinazolines [2].

Stabilizer Selection: Use a dual-stabilizer system.

  • Primary: Poloxamer 188 (Steric stabilization).

  • Secondary: SDS (Electrostatic stabilization).

Visualizing the Nanocrystal Workflow

NanocrystalFlow RawAPI Raw Quinazoline (Micronized) Slurry Suspension (Drug + Poloxamer 188) RawAPI->Slurry Milling High Energy Wet Milling (0.1mm ZrO2 Beads) Slurry->Milling Shear Force Cooling Temp Control (<10°C to stop growth) Milling->Cooling Recycle Loop Recovery Nanosuspension (d50 < 200nm) Milling->Recovery Final Harvest Cooling->Milling

Figure 2: Top-down wet milling process for generating stable quinazoline nanocrystals.

References
  • Sun, Y., et al. (2012). "Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications." Journal of Pharmaceutical Sciences.

  • Möschwitzer, J. P. (2013). "Drug nanocrystals in the commercial pharmaceutical development process." International Journal of Pharmaceutics.

  • Brough, C., & Williams, R. O. (2013).[3] "Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery." International Journal of Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Amin, M. L. (2013). "P-glycoprotein Inhibition for Optimal Drug Delivery." Drug Target Insights.

  • Guo, Y., et al. (2013). "The effects of TPGS on P-glycoprotein-mediated drug efflux in Caco-2 cells." Pharmaceutical Research.

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 5-Bromoquinazolin-6-ylthiourea quantitation

Content Type: Publish Comparison Guide Subject: Comparative Validation of HPLC-UV vs. LC-MS/MS for Brimonidine Impurity D Executive Summary 5-Bromoquinazolin-6-ylthiourea (CAS: 842138-74-3), pharmacopeially designated as...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Comparative Validation of HPLC-UV vs. LC-MS/MS for Brimonidine Impurity D

Executive Summary

5-Bromoquinazolin-6-ylthiourea (CAS: 842138-74-3), pharmacopeially designated as Brimonidine Impurity D , is a critical process-related intermediate in the synthesis of the antiglaucoma agent Brimonidine Tartrate. As a thiourea derivative fused to a quinazoline core, it presents unique analytical challenges:

  • Chemical Instability: The thiourea moiety is susceptible to oxidative desulfurization (forming the urea analog) or cyclization under basic conditions.

  • Regulatory Thresholds: As a potential structural alert for genotoxicity (thiourea class), quantitation often requires limits of detection (LOD) far below standard HPLC-UV capabilities (ppm level vs. % level).

This guide objectively compares two validated workflows—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine process control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level genotoxic impurity (GTI) screening.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of method depends strictly on the Analytical Target Profile (ATP) : are you controlling synthesis yield (Macro) or ensuring patient safety (Micro)?

FeatureMethod A: HPLC-UV (Routine QC) Method B: LC-MS/MS (Trace Analysis)
Primary Application Raw material assay, Process yield, API purity (>0.05%).Genotoxic impurity screening (<10 ppm), Cleaning validation.
Detection Principle UV Absorbance @ 254 nm (Quinazoline chromophore).Electrospray Ionization (ESI+) MRM Transitions.
Sensitivity (LOD) ~0.01% (100 ppm).~0.5 ppm (ng/mL range).
Selectivity Moderate; relies on chromatographic resolution (

).
High; mass-filtration eliminates matrix interference.
Robustness High; tolerant to buffer concentration changes.Moderate; sensitive to matrix effects and ion suppression.
Cost/Run Low ($).High (

$).[1][2][3]

Expert Insight: For routine batch release of Brimonidine API, HPLC-UV is sufficient if Impurity D is controlled above 0.05%. However, if the synthesis route carries a risk of residual thiourea in the final dosage form, LC-MS/MS is mandatory to validate clearance below the Threshold of Toxicological Concern (TTC).

Critical Analytical Logic (The "Why" Behind the Protocol)

Solubility & Stability (The Thiourea Factor)

Thioureas are notoriously sticky and prone to oxidation.

  • Diluent Choice: Do not use pure acetonitrile. Use DMSO:Methanol (1:9) for stock solutions to ensure complete solubilization without inducing oxidative degradation.

  • pH Control: Quinazolines are weak bases (

    
    ). Mobile phases must be buffered (pH 3.0–4.5) to protonate the ring nitrogen, preventing peak tailing and ensuring interaction with the stationary phase.
    
Diagram: Analytical Decision Workflow

The following logic gate determines the required validation path based on regulatory limits.

AnalyticalWorkflow Start Sample: Brimonidine API Batch Decision Required Limit of Quantitation? Start->Decision HighLevel > 0.05% (ICH Q3A) Decision->HighLevel Routine Impurity TraceLevel < 20 ppm (GTI/TTC) Decision->TraceLevel Genotoxic Risk HPLC Method A: HPLC-UV (C18 Column, pH 3.0) HighLevel->HPLC LCMS Method B: LC-MS/MS (HILIC or C18, MRM) TraceLevel->LCMS Validation Validation Parameters: Specificity, Linearity, Accuracy HPLC->Validation LCMS->Validation

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Detailed Experimental Protocols

Protocol A: HPLC-UV (The Workhorse)

Best for: Purity analysis of the intermediate itself or high-level impurity monitoring.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Why? High surface area carbon load withstands the basic quinazoline tailing.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% B (Wash)

  • Detection: UV @ 248 nm (Lambda max for Brimonidine series) or 254 nm .

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Protocol B: LC-MS/MS (The Specialist)

Best for: Quantitation of Impurity D at ppm levels in the final drug substance.

  • Instrument: Sciex Triple Quad 6500+ or Thermo TSQ Altis.

  • Ionization: ESI Positive Mode (Quinazoline nitrogen protonates easily).

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm). Why? Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds in low ionic strength MS buffers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • MRM Transitions (Must be experimentally optimized):

    • Precursor: m/z 283.0 (

      
      ) / 285.0 (
      
      
      
      )
    • Quantifier: m/z 283.0 → 224.0 (Loss of -NCS group).

    • Qualifier: m/z 283.0 → 143.0 (Quinazoline ring fragment).

Validation Framework (Self-Validating System)

To ensure Trustworthiness , the validation must follow ICH Q2(R2). Below are the specific acceptance criteria for 5-Bromoquinazolin-6-ylthiourea.

Specificity (Stress Testing)

You must prove the method can distinguish Impurity D from its degradation products.

  • Experiment: Expose 5-Bromoquinazolin-6-ylthiourea to:

    • Oxidation: 3%

      
       for 2 hours. Expectation: Formation of the urea analog (Loss of Sulfur, -32 amu).
      
    • Base: 0.1N NaOH for 4 hours. Expectation: Cyclization to tricyclic species.

  • Acceptance: Peak purity angle < Peak purity threshold (for UV) or no interference in MRM channels.

Linearity & Range
  • HPLC-UV Range: 0.05% to 120% of target concentration.

    • Criteria:

      
      .
      
  • LC-MS/MS Range: 1.0 ng/mL to 100 ng/mL.

    • Criteria: Weighted regression (

      
      ) often required due to heteroscedasticity in MS data.
      
Accuracy (Recovery)
  • Protocol: Spike Brimonidine API with Impurity D at three levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance:

    • HPLC-UV: 98.0% – 102.0%.

    • LC-MS/MS: 85.0% – 115.0% (Wider limits acceptable for trace analysis).

Solution Stability (Critical Control Point)
  • Risk: Thioureas degrade in solution over time.

  • Validation Step: Inject the standard solution every 4 hours for 24 hours.

  • Pass Criteria: Cumulative %RSD of peak area

    
    . If it fails, define a "Freshly Prepared" restriction in the SOP.
    

Visualizing the Impurity Fate

Understanding where this impurity comes from helps in controlling it. It is the precursor to the final cyclization step in Brimonidine synthesis.

SynthesisPath Precursor 5-Bromo-6-amino- quinoxaline ImpurityD 5-Bromoquinazolin- 6-ylthiourea (Impurity D) Precursor->ImpurityD Formation Reagent + Thiophosgene/ Thiocyanate Brimonidine Brimonidine Tartrate (API) ImpurityD->Brimonidine Synthesis Cyclization + Ethylenediamine (Cyclization)

Figure 2: Synthesis pathway highlighting 5-Bromoquinazolin-6-ylthiourea as the direct precursor to Brimonidine.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0. "Brimonidine Tartrate Monograph: Impurity D." Council of Europe. (2023).

  • LGC Standards. "5-Bromoquinazolin-6-ylthiourea (Brimonidine Impurity D) Reference Standard Data Sheet." LGC Standards.

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines. (2023).

  • PubChem. "1-(5-Bromoquinoxalin-6-yl)thiourea Compound Summary."[4] National Library of Medicine.

  • ChemicalBook. "5-Bromoquinazolin-6-ylthiourea Properties and Safety." ChemicalBook.

Sources

Comparative

Comparative Profiling of Quinazoline Derivatives: Anticancer Efficacy &amp; Mechanistic Insights

[1] Executive Summary: The Quinazoline Renaissance The quinazoline scaffold remains a cornerstone in oncology drug discovery, primarily due to its privileged structure that mimics the adenine pocket of ATP. While first-g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Quinazoline Renaissance

The quinazoline scaffold remains a cornerstone in oncology drug discovery, primarily due to its privileged structure that mimics the adenine pocket of ATP. While first-generation derivatives like Gefitinib and Erlotinib revolutionized the treatment of EGFR-driven non-small cell lung cancer (NSCLC), the rapid emergence of resistance mutations (e.g., T790M) has necessitated the evolution of this class.

This guide moves beyond basic pharmacology to provide a comparative analysis of novel quinazoline derivatives—specifically 4-anilinoquinazolines versus emerging hybrid architectures (e.g., Quinazoline-Chalcones). We analyze their structure-activity relationships (SAR), comparative IC50 data, and validated screening protocols to support your lead optimization workflows.

Mechanistic Architecture: Dual-Targeting Strategies

To understand the efficacy differences, we must visualize the intervention points. Traditional quinazolines function as competitive ATP inhibitors. However, newer derivatives are designed as "dual-inhibitors," targeting both the EGFR kinase domain and downstream effectors like Tubulin or VEGFR-2 to bypass resistance mechanisms.

Figure 1: EGFR Signaling & Quinazoline Intervention Nodes

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS-GTP EGFR->RAS Activation ATP ATP Binding Pocket ATP->EGFR Phosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->ATP Competitive Inhibition RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Apoptosis Apoptosis / Cell Cycle Arrest Nucleus->Apoptosis Downregulation Tubulin Microtubule Polymerization Tubulin->Apoptosis Disruption Hybrid_Quin Novel Hybrid Derivatives Hybrid_Quin->ATP Primary Target Hybrid_Quin->Tubulin Secondary Target

Caption: Mechanistic pathway showing standard competitive inhibition at the ATP pocket and dual-action intervention by novel hybrid derivatives.

Comparative Performance Analysis

The following data synthesizes recent experimental findings comparing established drugs against novel synthetic derivatives. Note the shift in potency against resistant cell lines when hybrid pharmacophores are utilized.[1]

Table 1: Comparative IC50 Values (µM) Across Cancer Cell Lines
Compound ClassSpecific DerivativeA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Mechanism Note
Standard Control Gefitinib 15.2 ± 1.125.4 ± 2.0> 50Rev. EGFR Inhibition
Standard Control Erlotinib 12.8 ± 0.933.2 ± 1.514.5 ± 1.2Rev. EGFR Inhibition
4-Anilino Hybrid Compound 7i [1]2.25 2.81 --Enhanced H-bonding (L85/D86)
Quinazolinone Compound 101 [2]--0.34 --Dual EGFR/Tubulin Inhibitor
Schiff Base Compound 1 [3]--6.24--Apoptosis induction (ROS)
Chalcone Hybrid Compound 64 [4]5.0 (Caco-2)2.5--Synergistic DNA intercalation

Key Insight: The Compound 7i derivative demonstrates a >5-fold increase in potency against A549 cells compared to Gefitinib. This is attributed to its extended structure interacting with the "Region B" residues (L85, D86) of the EGFR kinase domain, a region often unexploited by first-generation drugs. Furthermore, Compound 101 shows sub-micromolar activity against MCF-7, validating the strategy of fusing quinazoline with tubulin-targeting moieties.

Structure-Activity Relationship (SAR) Deep Dive

To design effective derivatives, one must adhere to specific substitution rules validated by recent QSAR studies.

The "Privileged" Quinazoline Core
  • Position C4 (Anilino Group): Critical for hydrophobic interaction with the ATP binding pocket.

    • Optimization: Substitution with 3-chloro-4-fluoroaniline enhances halogen bonding and metabolic stability.

  • Position C6 & C7 (Solubilizing Tail):

    • Role: These positions point towards the solvent front.

    • Optimization: Adding morpholine or piperazine groups (as seen in Gefitinib) drastically improves water solubility and pharmacokinetic profiles. Bulky groups here can also induce allosteric hindrance in mutated receptors.

  • Linker Strategy (Hybrids):

    • Observation: Direct fusion of Chalcone or Urea moieties at C6 often results in "dual-warhead" compounds that retain kinase affinity while gaining DNA intercalating properties.

Experimental Validation Framework

Reliable data depends on rigorous protocols. Below is a standardized workflow for screening these derivatives, optimized for reproducibility in high-throughput settings.

Figure 2: Drug Screening Workflow

Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro Docking Molecular Docking (PDB: 1M17) Synthesis Chemical Synthesis (Yield Optimization) Docking->Synthesis ADMET ADMET Prediction MTT Cytotoxicity Screen (MTT/SRB Assay) Synthesis->MTT Kinase EGFR Kinase Inhibition Assay MTT->Kinase Hits < 10µM Lead Lead Kinase->Lead IC50 < 100nM

Caption: Integrated workflow from computational design to enzymatic validation.

Protocol: Optimized MTT Cytotoxicity Assay

Standardized for adherent cell lines (e.g., A549, MCF-7).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at 4°C in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).[2]

Procedure:

  • Seeding: Plate cells at density

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Replace media with 100 µL fresh media containing graded concentrations of the quinazoline derivative (0.1 – 100 µM). Include Vehicle Control (0.1% DMSO max) and Positive Control (e.g., Doxorubicin).

  • Exposure: Incubate for 48h or 72h. Critical: Maintain consistent exposure times for comparative validity.

  • Labeling: Add 10 µL MTT reagent per well. Incubate for 4h until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 15 min at room temperature.

  • Quantification: Measure absorbance at 570 nm (reference filter 630 nm).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal dose-response).
    

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (MDPI).

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry.

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids. RSC Advances.

  • Cell Viability Assays - MTT Assay Protocol. Assay Guidance Manual (NCBI).

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Comparative

A Comparative Guide to the Cross-Validation of HPLC Methods for Brimonidine Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. B...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. Brimonidine, a selective alpha-2 adrenergic agonist used in the treatment of glaucoma and rosacea, is no exception.[1][2] The accurate quantification of impurities in brimonidine active pharmaceutical ingredients (APIs) and finished drug products requires robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose.[3][4]

This guide provides an in-depth comparison of two distinct HPLC methods for the analysis of brimonidine impurities: a traditional Reversed-Phase (RP-HPLC) method and a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method. We will delve into the experimental rationale, present a comprehensive cross-validation protocol, and offer supporting data to guide researchers in selecting the most appropriate method for their specific needs.

The Criticality of Impurity Profiling for Brimonidine

Impurities in drug substances can originate from various stages, including synthesis, degradation, and storage.[3] These impurities, even at trace levels, can impact the drug's safety and efficacy.[3] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate the development and validation of analytical procedures for impurity testing.[5][6][7]

Methodologies Under Comparison

This guide will compare two prominent HPLC-based approaches for brimonidine impurity analysis:

  • Method A: Reversed-Phase HPLC (RP-HPLC): A widely used, robust method that separates compounds based on their hydrophobicity.

  • Method B: Ultra-High-Performance Liquid Chromatography (UHPLC): An evolution of HPLC that utilizes smaller particle size columns to achieve faster analysis times and higher resolution.[8][9]

The selection of an HPLC method is dictated by the physicochemical properties of the analyte and its potential impurities. Brimonidine, with its polar nature, presents a challenge for traditional reversed-phase chromatography.[10][11] To enhance retention and achieve adequate separation, ion-pairing agents are often incorporated into the mobile phase.[12] These agents form neutral complexes with the ionized analyte, increasing its affinity for the non-polar stationary phase.[12][13]

UHPLC, with its smaller particle columns (typically <2 µm), offers significant advantages in terms of speed and efficiency.[9] The increased surface area of the stationary phase leads to improved resolution and sensitivity, which is particularly beneficial for detecting and quantifying low-level impurities.[9][14]

Cross-Validation Protocol: A Framework for Trustworthiness

To ensure that an analytical method is suitable for its intended purpose, a thorough validation is required. When comparing two or more methods, a cross-validation study is performed to demonstrate their equivalence.[15] The validation parameters assessed are based on the ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][16][17]

Caption: A flowchart illustrating the key stages of the cross-validation process for analytical methods.

Detailed Experimental Protocols
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.01 M Ammonium acetate buffer (pH 5.0)[18][19]

  • Mobile Phase B: Methanol[18][19]

  • Gradient: 60% B to 80% B over 20 minutes

  • Flow Rate: 1.5 mL/min[18][19]

  • Detection: UV at 254 nm[18][19]

  • Column Temperature: Ambient

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.05 M Phosphate buffer (pH 3.5)[20]

  • Mobile Phase B: Acetonitrile[20]

  • Gradient: 30% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 246 nm[10][11]

  • Column Temperature: 40°C

Comparative Data Analysis

The following tables summarize the hypothetical yet representative data obtained from the cross-validation of the two HPLC methods for the analysis of key brimonidine impurities.

ParameterImpurity AImpurity BImpurity C
Method A (RP-HPLC)
Range (µg/mL)0.1 - 100.1 - 100.1 - 10
Correlation Coefficient (r²)0.99910.99890.9993
Method B (UHPLC)
Range (µg/mL)0.05 - 100.05 - 100.05 - 10
Correlation Coefficient (r²)0.99980.99960.9997
  • Insight: Both methods demonstrate excellent linearity within their respective ranges, as indicated by the correlation coefficients approaching 1.[10] The UHPLC method, however, shows a slightly wider linear range, extending to lower concentrations.

Spiked LevelImpurity AImpurity BImpurity C
Method A (RP-HPLC)
50%98.5%99.1%98.8%
100%100.2%100.5%99.7%
150%101.1%100.9%101.3%
Method B (UHPLC)
50%99.2%99.8%99.5%
100%100.1%100.3%100.0%
150%100.8%100.6%100.9%
  • Insight: Both methods exhibit high accuracy, with recovery values falling within the typical acceptance criteria of 98-102%.[21][22] The UHPLC method shows slightly better recovery at the lower concentration levels.

Precision TypeImpurity AImpurity BImpurity C
Method A (RP-HPLC)
Repeatability (n=6)1.2%1.5%1.3%
Intermediate Precision (n=6)1.8%2.1%1.9%
Method B (UHPLC)
Repeatability (n=6)0.8%1.0%0.9%
Intermediate Precision (n=6)1.3%1.5%1.4%
  • Insight: The UHPLC method demonstrates superior precision, with lower RSD values for both repeatability and intermediate precision.[23] This indicates a higher degree of consistency and reliability in the measurements.

ParameterImpurity AImpurity BImpurity C
Method A (RP-HPLC)
LOD (µg/mL)0.030.040.03
LOQ (µg/mL)0.10.120.1
Method B (UHPLC)
LOD (µg/mL)0.010.0150.01
LOQ (µg/mL)0.030.050.03
  • Insight: The UHPLC method is significantly more sensitive, with lower LOD and LOQ values.[23] This is a critical advantage for the detection and quantification of trace-level impurities.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration boundaries Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Accuracy tested within this range Range->Precision Precision tested within this range Robustness Robustness Accuracy->Robustness Maintained under varied conditions LOD LOD Precision->LOD Based on signal-to-noise Precision->Robustness Maintained under varied conditions LOQ LOQ LOD->LOQ LOQ > LOD

Caption: Interdependencies of analytical method validation parameters as per ICH guidelines.

Discussion and Recommendations

Both the RP-HPLC and UHPLC methods are capable of providing accurate and precise results for the analysis of brimonidine impurities. The choice between the two will largely depend on the specific requirements of the laboratory and the stage of drug development.

  • RP-HPLC (Method A) is a cost-effective and robust method suitable for routine quality control in a manufacturing environment where high throughput is not the primary concern. Its longer run time is a trade-off for its established reliability.

  • UHPLC (Method B) offers significant advantages in terms of speed, resolution, and sensitivity. The substantially shorter run time allows for higher sample throughput, making it ideal for research and development, high-throughput screening, and in-depth impurity profiling. The enhanced sensitivity is crucial for detecting and quantifying potentially genotoxic impurities that may be present at very low levels.

References

  • Longdom Publishing. Development and Validation of HPLC Method for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Bulk and Pharmaceutical Dosage Form. [Link]

  • ResearchGate. Development of RP-HPLC method for simultaneous determination of brimonidine tartrate and brinzolamide by QbD approach and its validation. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. RP-HPLC Method Development for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Ophthalmic Preparation. [Link]

  • ResearchGate. (PDF) Development and Validation of HPLC Method for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Bulk and Pharmaceutical Dosage Form. [Link]

  • Enzyme. ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]

  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2). [Link]

  • Frontiers. A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate. [Link]

  • Springer. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed Central. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. [Link]

  • Scribd. RP-HPLC Method for Brimonidine Tartrate. [Link]

  • R Discovery. Isolation and characterization of thermal degradation impurity in brimonidine tartrate by HPLC, LC–MS/MS, and 2DNMR. [Link]

  • ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. [Link]

  • Pharmaffiliates. Brimonidine Tartrate and its Impurities. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. Typical Chromatogram of Brimonidine by HPLC (20 μg/mL). [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • LCGC International. A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Veeprho. Brimonidine Tartrate Impurity 3 | CAS 1217439-06-9. [Link]

  • Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

  • AMSbiopharma. Outsourcing as a biotech: How analytical CROs drive efficiency, compliance, and speed in drug development. [Link]

  • ResearchGate. Method validation parameters of the HPLC method. [Link]

  • Inovine Meetings LLC. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • Therapeutic Goods Administration (TGA). auspar-brimonidine-as-tartrate-150123.docx. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazoline Derivatives

For drug development professionals, researchers, and scientists, the quinazoline scaffold represents a cornerstone in medicinal chemistry. Its versatile structure is a recurring motif in a multitude of clinically approve...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the quinazoline scaffold represents a cornerstone in medicinal chemistry. Its versatile structure is a recurring motif in a multitude of clinically approved drugs and investigational molecules, demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] The efficacy of these derivatives often hinges on their precise interaction with specific enzyme targets. Understanding and predicting these interactions at a molecular level is paramount for rational drug design.

This guide provides an in-depth framework for conducting comparative molecular docking studies of quinazoline derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating workflow. Our focus will be on generating reliable, comparative data that can guide lead optimization and elucidate structure-activity relationships (SAR).

The Rationale: Why Quinazolines and Why Docking?

The quinazoline core is considered a "privileged scaffold" because its bicyclic aromatic structure provides a rigid framework that can be readily functionalized at multiple positions.[4] This allows for the precise orientation of substituents to engage with key amino acid residues within an enzyme's active site. Many quinazoline-based drugs function as ATP-competitive inhibitors of kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

Key enzyme targets for quinazoline derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overexpression is a hallmark of many epithelial cancers. Quinazoline-based tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib are established anti-EGFR therapies.[4][5][6]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammatory pathways and carcinogenesis.[7][8][9]

  • Phosphodiesterase 7 (PDE7): A target for inflammatory diseases due to its role in regulating immune cells.[10]

  • Other Kinases: Including Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for angiogenesis and cell cycle regulation, respectively.[11]

Molecular docking is a computational technique that predicts the preferred orientation (or "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function or binding energy.[12] When applied comparatively across a series of derivatives, it becomes a powerful tool to:

  • Predict the binding affinity of novel compounds.

  • Understand how subtle chemical modifications impact target engagement.

  • Generate hypotheses about the Structure-Activity Relationship (SAR).

  • Prioritize compounds for synthesis and in vitro testing.

A Self-Validating Experimental Workflow for Comparative Docking

The trustworthiness of any in silico experiment rests on a meticulously validated protocol. The following workflow incorporates a critical validation step to ensure the chosen docking parameters can reliably reproduce experimentally observed binding modes.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Virtual Screening PDB 1. Select & Download Receptor Structure (PDB) PrepReceptor 2. Prepare Receptor (Remove water, add H+, assign charges) PDB->PrepReceptor PrepLigands 3. Prepare Ligands (2D to 3D, energy minimization) PrepReceptor->PrepLigands Grid 4. Define Binding Site (Grid Generation) PrepLigands->Grid Redock 5. Redock Co-crystallized Ligand Grid->Redock RMSD 6. Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Grid Refine Grid/Parameters Docking 7. Dock Quinazoline Derivatives Decision->Docking Protocol Validated Analysis 8. Analyze Poses & Scores Docking->Analysis SAR 9. Derive SAR & Prioritize Analysis->SAR

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

Phase 1: Preparation

  • Receptor Structure Acquisition:

    • Action: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

    • Causality: The choice of PDB entry is critical. Prioritize structures with high resolution (<2.5 Å), bound to a ligand similar to the quinazoline scaffold, and with minimal missing residues in the active site. This ensures the structural integrity of the binding pocket.

  • Receptor Preparation:

    • Action: Using software like Schrödinger Maestro, UCSF Chimera, or AutoDock Tools, process the raw PDB file. This involves removing crystallographic water molecules, adding hydrogen atoms, repairing missing side chains, and assigning partial charges using a force field (e.g., OPLS, AMBER).

    • Causality: This step corrects for the limitations of X-ray crystallography and prepares a chemically correct protein structure. Proper protonation states of residues like Histidine, Aspartate, and Glutamate are essential for accurate prediction of hydrogen bonds.

  • Ligand Preparation:

    • Action: Sketch the 2D structures of your quinazoline derivatives. Convert them to 3D structures and perform energy minimization using a suitable force field.

    • Causality: Energy minimization finds a low-energy, stable conformation for each ligand. Docking a high-energy, strained conformer would yield unrealistic and unreliable binding predictions.

Phase 2: Protocol Validation (The Trustworthiness Pillar)

  • Binding Site Definition:

    • Action: Define the docking search space by generating a grid box centered on the active site. The co-crystallized ligand from the PDB structure is the most reliable guide for positioning this grid.[10]

    • Causality: The grid confines the docking algorithm's search to the relevant binding pocket, saving computational time and preventing the algorithm from finding irrelevant, low-energy poses on the protein surface.

  • Redocking the Native Ligand:

    • Action: This is the cornerstone of protocol validation. Extract the co-crystallized ("native") ligand from the PDB file and dock it back into the prepared receptor using your intended docking settings.[7][11]

    • Causality: This experiment tests whether your chosen software, settings, and grid placement can accurately reproduce a known, experimentally determined binding pose.

  • Validation via RMSD Calculation:

    • Action: Superimpose the pose of your redocked ligand onto the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

    • Causality: A successful validation is generally indicated by an RMSD value below 2.0 Å.[11] This provides confidence that the docking protocol is reliable for predicting the binding modes of structurally similar compounds, i.e., your quinazoline derivatives. If the RMSD is high, you must revisit and refine the grid parameters or docking settings.

Phase 3: Virtual Screening

  • Docking the Quinazoline Derivatives:

    • Action: Using the validated protocol, dock the entire library of prepared quinazoline derivatives into the receptor's active site. Employing different precision modes, such as Standard Precision (SP) for initial screening and Extra Precision (XP) for refining the best hits, can be an effective strategy.[10]

  • Analysis of Poses and Scores:

    • Action: Analyze the output. The primary quantitative metric is the docking score (e.g., GlideScore, AutoDock binding energy in kcal/mol), which estimates the ligand's binding affinity.[5][10] Qualitatively, visualize the top-ranked poses for each derivative.

    • Causality: A lower (more negative) docking score generally indicates a more favorable binding interaction. However, the score should not be viewed in isolation. Visual inspection is crucial to ensure the predicted interactions are chemically sensible (e.g., hydrogen bonds with appropriate donors/acceptors, favorable hydrophobic contacts).

Data Interpretation: A Comparative Case Study on EGFR

To illustrate the power of this approach, let's consider a hypothetical comparative study of quinazoline derivatives designed as EGFR inhibitors. The binding of many quinazoline inhibitors to the EGFR kinase domain is anchored by a critical hydrogen bond to the backbone nitrogen of Methionine-793 (Met793) in the hinge region.

Table 1: Comparative Docking Results for Hypothetical Quinazoline Derivatives against EGFR (PDB: 1XKK)

Compound IDKey Substituent (R)Docking Score (kcal/mol)H-bonds to Met793Other Key Interactions
Control (Erlotinib) 3-ethynylphenyl-10.5YesHydrophobic pocket (Leu718, Val726)
QZ-01 Phenyl-8.2YesHydrophobic pocket (Leu718)
QZ-02 4-methoxyphenyl-9.1YesHydrophobic pocket, H-bond with Thr790
QZ-03 3-hydroxyphenyl-9.5YesH-bond with Asp855 (DFG motif)
QZ-04 3-aminophenyl-8.5YesPotential ionic clash with Asp855
Deriving Structure-Activity Relationships (SAR)

From the data in Table 1, we can derive valuable SAR insights:

  • Core Interaction: All compounds maintain the essential hydrogen bond with Met793, confirming the quinazoline scaffold is correctly positioned.

  • Impact of Substituents:

    • Comparing QZ-01 to the Control , the removal of the ethynyl group reduces hydrophobic interactions, resulting in a weaker docking score.

    • QZ-02 shows that adding a methoxy group at the para-position may enable a new hydrogen bond with the gatekeeper residue Thr790, improving the score over the simple phenyl group of QZ-01.

    • QZ-03 suggests that a hydroxyl group can engage with the DFG motif's aspartate residue, significantly improving the binding affinity. This presents a strong hypothesis for lead optimization.

    • QZ-04 demonstrates a potential negative interaction. The basic amine might have an unfavorable electrostatic interaction with the acidic Asp855, leading to a poorer score than QZ-03.

G cluster_sar SAR Hypothesis Generation cluster_interactions Predicted Interactions cluster_outcome Predicted Outcome QZ_Core Quinazoline Core (H-bond to Met793) Substituent Substituent 'R' (Modulates Affinity) Hydrophobic Hydrophobic Group (e.g., Phenyl) -> Engages Hydrophobic Pocket Substituent->Hydrophobic HBD H-bond Donor/Acceptor (e.g., -OH, -OCH3) -> Forms New H-bonds Substituent->HBD Ionic Charged Group (e.g., -NH2) -> Potential Ionic Interactions Substituent->Ionic Affinity Improved Binding Affinity (Lower Score) Hydrophobic->Affinity HBD->Affinity Clash Potential Steric/Ionic Clash (Worse Score) Ionic->Clash

Caption: Logical flow of SAR analysis based on substituent effects.

Beyond Docking: Advanced Computational Scaffolding

While powerful, molecular docking provides a static snapshot of the binding event. For a more dynamic and accurate picture, especially for high-priority hits, consider these complementary techniques:

  • Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and key interactions.[1][10]

  • Binding Free Energy Calculations (MM/GBSA or MM/PBSA): These methods provide a more rigorous estimation of binding free energy than standard docking scores by incorporating solvent effects.[10]

  • Quantitative Structure-Activity Relationship (QSAR): For larger datasets, 3D-QSAR models can be built to correlate the structural features of the quinazoline derivatives with their predicted (or experimental) activity, offering a predictive tool for designing new compounds.[12][13]

Ultimately, the goal of any computational study is to guide real-world experiments. The most potent hypotheses generated from these comparative docking studies must be validated through chemical synthesis and subsequent in vitro biological assays to confirm the in silico predictions.[12]

Conclusion

Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline for quinazoline-based inhibitors. By adopting a rigorous, self-validating workflow, researchers can move beyond simple score-based rankings to a deeper understanding of the molecular interactions driving biological activity. This detailed structural insight allows for the rational design of next-generation derivatives with enhanced potency and selectivity, accelerating the journey from computational hit to clinical candidate.

References

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  • Title: synthesis, cytotoxic evaluation and molecular docking study of novel quinazoline derivatives as parp-1 inhibitors. Source: ResearchGate URL: [Link]

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  • Title: Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Source: Taylor & Francis Online URL: [Link]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: ResearchGate URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Source: MDPI URL: [Link]

  • Title: Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Source: MDPI URL: [Link]

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Comparative

Evaluating the Efficacy of 5-Bromoquinazolin-6-ylthiourea Against Known Anticancer Drugs: A Comparative Guide for Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for evaluating the potential anticancer effi...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for evaluating the potential anticancer efficacy of a novel compound, 5-Bromoquinazolin-6-ylthiourea, against established anticancer drugs. While direct experimental data on this specific molecule is not yet publicly available, its structural components—a quinazoline core and a thiourea moiety—are well-recognized pharmacophores in oncology research, suggesting a promising avenue for investigation.[1][2][3][4][5] This document will therefore serve as a detailed roadmap for researchers, scientists, and drug development professionals to systematically assess its potential.

Introduction to the Compound and Comparators

1.1. The Investigational Compound: 5-Bromoquinazolin-6-ylthiourea

5-Bromoquinazolin-6-ylthiourea is a synthetic organic compound that intriguingly combines two key structural motifs. The quinazoline ring is a foundational scaffold in a number of FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, which are known to target epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Quinazoline derivatives exhibit a broad spectrum of anticancer activities, acting as multi-target agents, inducing apoptosis, and inhibiting tubulin polymerization.[1][3] The thiourea group is also a significant contributor to anticancer activity, with derivatives demonstrating the ability to overcome drug resistance and modulate various signaling pathways involved in cancer progression.[2][4][7] The presence of a bromine atom can further enhance the biological activity of the molecule.

While currently documented as an impurity of the antiglaucoma drug Brimonidine, the unique combination of these functional groups in 5-Bromoquinazolin-6-ylthiourea warrants a thorough investigation into its potential as a novel anticancer agent.[8][9][10]

1.2. Established Anticancer Drugs for Comparison

To robustly evaluate the efficacy of 5-Bromoquinazolin-6-ylthiourea, a direct comparison with clinically relevant and mechanistically diverse anticancer drugs is essential. For the scope of this guide, we will consider the following comparators:

  • Doxorubicin: A well-established chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and transcription.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Gefitinib: An EGFR tyrosine kinase inhibitor, representing a targeted therapy approach, particularly relevant given the quinazoline core of our investigational compound.

Proposed In Vitro Efficacy Evaluation

A tiered approach to in vitro testing will provide a comprehensive understanding of the compound's cytotoxic and mechanistic properties.

2.1. Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's ability to inhibit cancer cell growth and proliferation across a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Bromoquinazolin-6-ylthiourea, Doxorubicin, Paclitaxel, and Gefitinib for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

Cell Line5-Bromoquinazolin-6-ylthioureaDoxorubicinPaclitaxelGefitinib
MCF-7 5.20.80.01>100
A549 8.91.20.0515.6
HCT-116 3.50.50.02>100

Note: These are hypothetical values for illustrative purposes.

2.2. Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay is crucial.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][12][13]

Diagram 1: Apoptosis Assay Workflow

G A Cancer Cell Culture B Treatment with Test Compounds (IC50 concentrations, 24h) A->B C Cell Harvesting and Washing B->C D Staining with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E F Data Interpretation: - Live Cells - Early Apoptotic - Late Apoptotic/Necrotic E->F

Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining.

Mechanistic Investigations

Understanding the mechanism of action is critical for further drug development. Based on the quinazoline scaffold, investigating the inhibition of key signaling pathways is a logical next step.

Diagram 2: Potential Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Drug 5-Bromoquinazolin-6-ylthiourea Drug->EGFR Potential Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by 5-Bromoquinazolin-6-ylthiourea.

Proposed In Vivo Efficacy Evaluation

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a more complex biological system.

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).[14]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of the mice.[14]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) and then randomize the mice into treatment groups.[15]

  • Compound Administration: Administer 5-Bromoquinazolin-6-ylthiourea and the comparator drugs (e.g., Paclitaxel) to the respective groups via an appropriate route (e.g., intraperitoneal or oral). Include a vehicle control group.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.

Table 2: Hypothetical Tumor Growth Inhibition in A549 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control -0
5-Bromoquinazolin-6-ylthiourea 50 mg/kg55
Paclitaxel 10 mg/kg70

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial evaluation of 5-Bromoquinazolin-6-ylthiourea as a potential anticancer agent. By comparing its performance against well-characterized drugs like Doxorubicin, Paclitaxel, and Gefitinib, researchers can gain valuable insights into its potency, mechanism of action, and potential clinical utility. The proposed in vitro and in vivo experiments provide a solid foundation for a go/no-go decision in the early stages of drug discovery and development. Should the compound demonstrate significant and selective anticancer activity, further studies, including detailed toxicology, pharmacokinetic profiling, and investigation in orthotopic and patient-derived xenograft (PDX) models, would be warranted.[16][17]

References

  • ResearchGate. (2025, August 6). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study.
  • PMC - NIH. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.
  • PMC. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.
  • ECHEMI. 5-Bromoquinazolin-6-ylthiourea Formula.
  • ChemicalBook. (2025, January 27). 5-Bromoquinazolin-6-ylthiourea | 842138-74-3.
  • NIH. (2023, September 3). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells.
  • PMC - NIH. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PMC - PubMed Central. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives.
  • Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. (2019, April 4).
  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • PMC - NIH. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • NIH. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • PMC - PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Thermo Fisher Scientific - RU. Apoptosis Protocols.
  • NIH. (2012, March 2). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • PMC - PubMed Central. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14).
  • Blog. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • University of South Florida. Apoptosis Protocols - USF Health.
  • Abcam. Cell viability assays.
  • NIH. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • ResearchGate. (2026, January 3). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Reaction Biology. Xenograft Models For Drug Discovery.
  • JNCI: Journal of the National Cancer Institute | Oxford Academic. Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.
  • LGC Standards. 5-Bromoquinazolin-6-ylthiourea.
  • Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY.
  • PLOS One. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • A comprehensive guide to apoptosis detection. (2025, July 6).

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Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Quinazoline-Thiourea Hybrid Analogues

Focus: Dual EGFR/VEGFR Tyrosine Kinase Inhibition for Anticancer Therapy Executive Summary This technical guide analyzes the medicinal chemistry of quinazoline-thiourea hybrids , a class of small molecules designed to ov...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Dual EGFR/VEGFR Tyrosine Kinase Inhibition for Anticancer Therapy

Executive Summary

This technical guide analyzes the medicinal chemistry of quinazoline-thiourea hybrids , a class of small molecules designed to overcome the limitations of first-generation EGFR inhibitors (e.g., Gefitinib). By fusing the ATP-competitive quinazoline core with a flexible, hydrogen-bond-donating thiourea pharmacophore, researchers have achieved dual-targeting capabilities (EGFR and VEGFR-2) and improved potency against resistant mutations (e.g., T790M). This guide provides a comparative SAR analysis, mechanistic insights, and validated experimental protocols.

Part 1: Rationale & Design Strategy

The Hybrid Pharmacophore Approach The rationale involves merging two bioactive scaffolds to target multiple oncogenic pathways simultaneously, reducing drug resistance.

  • The Quinazoline Core (Head): Mimics the adenine ring of ATP, anchoring the molecule into the kinase hinge region (e.g., Met793 in EGFR).

  • The Thiourea Linker (Body): Acts as a flexible "hinge" capable of forming dual hydrogen bonds (donor/acceptor) with residues like Asp855 or Thr854, while optimizing the orientation of the tail.

  • The Terminal Aromatic Ring (Tail): Occupies the hydrophobic pocket II or the solvent-exposed region, allowing for modulation of lipophilicity and pharmacokinetic properties.

Part 2: Comparative SAR Analysis

The following analysis synthesizes data from multiple studies comparing novel analogues against standard-of-care TKIs (Tyrosine Kinase Inhibitors).

SAR Trends by Position
Structural RegionModificationImpact on BioactivityMechanistic Reason
C4-Position (Quinazoline) Aniline/Phenylamino Essential Fits into the hydrophobic pocket I; essential for ATP-competitive binding.[1]
Meta-Br or Meta-ClHigh PotencyIncreases lipophilicity and halogen bonding within the pocket.
Linker Thiourea (-NH-CS-NH-) Superior to Urea The Sulfur atom increases lipophilicity (LogP) and membrane permeability compared to the Urea oxygen.
Terminal Phenyl Ring Electron-Withdrawing Groups (EWG) Increased Potency Substituents like -CF3, -F, or -NO2 at the para position enhance acidity of thiourea NHs, strengthening H-bonds with the receptor.
Electron-Donating Groups (EDG)Decreased PotencyGroups like -OCH3 or -CH3 often reduce potency unless positioned to interact with specific solvent-front residues.
C6/C7 Positions Morpholine/Ether chains Improved PK Solubilizing groups here improve oral bioavailability without disrupting the hinge binding.
Quantitative Performance Comparison (Representative Data)

Data synthesized from comparative studies (e.g., Zhang et al., Hamad et al.) against A549 (Lung Cancer) and MCF-7 (Breast Cancer) cell lines.

Compound ClassTarget SelectivityIC50 (EGFR WT)IC50 (VEGFR-2)Cytotoxicity (A549)Advantage
Gefitinib (Control) EGFR Selective~3 - 5 nM>1000 nM~15 - 20 µMClinical Standard
Sorafenib (Control) VEGFR/Raf Selective>100 nM~30 - 90 nM~3 - 5 µMAnti-angiogenic
Quinazoline-Thiourea (4-F) Dual EGFR/VEGFR8 - 12 nM 60 - 80 nM ~2 - 4 µM Balanced dual inhibition
Quinazoline-Thiourea (4-CF3) Dual EGFR/VEGFR2 - 5 nM 40 - 50 nM < 1 µM Superior potency vs. Gefitinib
Quinazoline-Thiourea (4-OMe) Weak EGFR>100 nM>200 nM> 20 µMLoss of H-bond strength

Key Insight: Analogues with electron-withdrawing groups (4-CF3) on the terminal ring often outperform Gefitinib in cytotoxicity assays because they simultaneously starve the tumor of blood supply (VEGFR inhibition) while blocking proliferation (EGFR inhibition).

Part 3: Mechanism of Action & Signaling

The quinazoline-thiourea scaffold functions as a Type I ATP-competitive inhibitor.

Binding Mode Visualization

The diagram below illustrates the dual-binding mechanism within the EGFR ATP-binding pocket.

EGFR_Binding_Mechanism Quinazoline_Core Quinazoline N1 & N3 Met793 Met793 (Hinge Region) Quinazoline_Core->Met793 H-Bond (Acceptor) Thiourea_Linker Thiourea (-NH-CS-NH-) Thr790 Thr790 (Gatekeeper) Thiourea_Linker->Thr790 Water-mediated H-Bond Glu762 Glu762 / Lys745 Thiourea_Linker->Glu762 H-Bond (Donor) Terminal_Ring Terminal Phenyl (Hydrophobic) Hydrophobic_Pocket Hydrophobic Pocket II Terminal_Ring->Hydrophobic_Pocket Van der Waals / π-π Stacking Inhibition Blockade of ATP Binding (Prevents Autophosphorylation) Met793->Inhibition Hydrophobic_Pocket->Inhibition

Figure 1: Molecular docking interaction map showing critical anchor points of the Quinazoline-Thiourea scaffold within the EGFR active site.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard validated methodologies.

Chemical Synthesis Workflow

Objective: Synthesis of 1-(4-(quinazolin-4-ylamino)phenyl)-3-phenylthiourea derivatives.

Reagents:

  • 4-Chloroquinazoline

  • p-Phenylenediamine (or substituted anilines)

  • Phenyl isothiocyanate derivatives

  • Solvents: Isopropanol (iPrOH), Ethanol (EtOH), DMF.

Protocol:

  • Nucleophilic Substitution (Step A):

    • Dissolve 4-chloroquinazoline (1.0 eq) and p-phenylenediamine (1.1 eq) in iPrOH (10 mL/mmol).

    • Critical Step: Reflux at 85°C for 4–6 hours. Monitoring by TLC (System: DCM/MeOH 9:1) is required to ensure complete consumption of the starting chloride.

    • Cool to room temperature.[2] Filter the precipitate (yellow solid), wash with cold diethyl ether, and dry. Yield typically 80-90%.[3]

  • Thiourea Formation (Step B):

    • Dissolve the intermediate amine (from Step A) in anhydrous DMF.

    • Add the appropriate substituted phenyl isothiocyanate (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Validation: Pour into ice water. The precipitate is filtered and recrystallized from EtOH.

    • Characterization: Confirm structure via 1H-NMR (look for two singlet signals for thiourea -NH- at ~9.0–10.0 ppm) and HRMS.

Synthesis_Workflow Start Start: 4-Chloroquinazoline Step1 Step 1: + Diamine / Reflux iPrOH (Nucleophilic Aromatic Substitution) Start->Step1 Intermed Intermediate: 4-Amino-quinazoline Step1->Intermed Step2 Step 2: + Aryl Isothiocyanate / DMF (Addition Reaction) Intermed->Step2 Purify Purification: Ice Water Ppt + Recrystallization Step2->Purify Final Product: Quinazoline-Thiourea Hybrid Purify->Final

Figure 2: Step-wise synthetic pathway for generating the hybrid scaffold.

In Vitro Kinase Inhibition Assay (HTRF Method)

Objective: Determine IC50 against EGFR and VEGFR-2.[1][4][5]

  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start conc: 10 µM).

  • Enzyme Mix: Incubate EGFR (0.2 ng/µL) or VEGFR-2 enzyme in kinase buffer (50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT) with the compound for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at Km concentration) and the peptide substrate (biotinylated-poly-Glu-Tyr). Incubate for 60 minutes at 25°C.

  • Detection: Stop reaction with EDTA. Add HTRF detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signals on a microplate reader (e.g., EnVision).

  • Calculation: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Part 5: Conclusion & Future Outlook

Quinazoline-thiourea hybrids represent a significant advancement over "pure" quinazoline inhibitors. The SAR data confirms that the thiourea linker is not merely a spacer but an active pharmacophore that enhances binding affinity through additional hydrogen bonding and improves the ability to target VEGFR-2.

Key Takeaway for Drug Developers:

  • Optimization Focus: Future optimization should focus on the C6/C7 positions of the quinazoline ring to improve water solubility, which remains the primary liability of this scaffold.

  • Clinical Potential: The dual-targeting mechanism suggests these compounds are best suited for solid tumors with high angiogenic dependence (e.g., Renal Cell Carcinoma, NSCLC).

References

  • Zhang, S., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules, 22(10), 1673.

  • Wang, J., et al. (2013). "Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors." International Journal of Molecular Sciences, 14(12), 23563–23580.

  • Hamad, M., et al. (2015). "Design, synthesis, molecular modeling and anti-breast cancer activity of novel quinazolin-4-one derivatives." Medicinal Chemistry Research, 24, 2993–3007.[6]

  • El-Azab, A.S., et al. (2010). "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study." European Journal of Medicinal Chemistry, 45(9), 4188–4198.

  • JoVE Science Education Database. "Facile Preparation of 4-Substituted Quinazoline Derivatives." Journal of Visualized Experiments.

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Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Anti-Inflammatory Agents

< Introduction: The Dual Pillars of Anti-Inflammatory Drug Discovery The journey of a novel anti-inflammatory agent from a laboratory concept to a clinical reality is a meticulous process, critically dependent on a robus...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Dual Pillars of Anti-Inflammatory Drug Discovery

The journey of a novel anti-inflammatory agent from a laboratory concept to a clinical reality is a meticulous process, critically dependent on a robust preclinical evaluation. This evaluation rests on two foundational pillars: in vitro and in vivo efficacy testing. While in vitro assays provide a controlled environment to dissect molecular mechanisms, in vivo models offer a holistic view of a drug's performance within a complex biological system.[1][2] This guide provides a comprehensive comparison of these methodologies, offering insights into experimental design, data interpretation, and the crucial translation of findings from the bench to preclinical models. Understanding the strengths and limitations of each approach is paramount for making informed decisions in the drug development pipeline.[2][3]

Part 1: The In Vitro Crucible - Mechanistic Insights and High-Throughput Screening

In vitro models are indispensable for the initial screening and mechanistic characterization of anti-inflammatory compounds.[4] They offer a rapid, cost-effective, and ethically sound approach to identify promising candidates and elucidate their modes of action.[1][2]

Key In Vitro Assays for Anti-Inflammatory Efficacy

A multi-pronged approach employing a battery of cell-based and biochemical assays is essential for a thorough in vitro evaluation.

1. Cellular Models of Inflammation:

  • Lipopolysaccharide (LPS)-Stimulated Macrophages: Primary macrophages or cell lines like RAW 264.7 are stimulated with LPS, a component of gram-negative bacteria, to mimic an inflammatory response. This induces the production of pro-inflammatory cytokines and mediators.

  • Peripheral Blood Mononuclear Cells (PBMCs): Freshly isolated PBMCs provide a more physiologically relevant model, containing a mix of immune cells.[5] They can be stimulated with various agents like phytohaemagglutinin (PHA) or LPS to assess the immunomodulatory effects of test compounds.[5]

  • Reconstructed Human Epidermal Tissues: These 3D models are valuable for evaluating topical anti-inflammatory agents, as they can release pro-inflammatory mediators like IL-1α and IL-8 upon stimulation.[6]

2. Cytokine Release Assays:

A cornerstone of anti-inflammatory research, these assays quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β released from cells upon stimulation.[7][8] A reduction in cytokine levels in the presence of a test compound indicates its anti-inflammatory potential.[6]

dot

Caption: Workflow for a typical in vitro cytokine release assay.

3. NF-κB Signaling Pathway Analysis:

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9][10] Assays that measure the inhibition of NF-κB activation, such as reporter gene assays or Western blotting for key signaling proteins, provide direct evidence of a compound's mechanism of action.[11][12]

dot

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

4. Cyclooxygenase (COX) Activity Assays:

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are crucial for prostaglandin synthesis.[13][14] In vitro assays can measure the specific inhibitory activity of a novel compound against these enzymes.[15][16]

Experimental Protocol: In Vitro LPS-Induced Cytokine Release in Murine Macrophages

This protocol outlines a standard method for assessing the anti-inflammatory effects of a novel agent on LPS-stimulated macrophages.

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel anti-inflammatory agent or a vehicle control for 1 hour.

  • LPS Stimulation: Add LPS (100 ng/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Data Presentation: Comparative In Vitro Efficacy of Novel Agents

The following table provides an example of how to present and compare the in vitro efficacy of two novel anti-inflammatory agents (Compound A and Compound B) against a known standard, Dexamethasone.

CompoundTargetIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 Inhibition
Compound A NF-κB Pathway 0.5 0.8
Compound B COX-2 5.2 7.5
Dexamethasone Glucocorticoid Receptor 0.01 0.02

Part 2: The In Vivo Arena - Assessing Systemic Efficacy and Safety

While in vitro studies are crucial for initial screening, they cannot fully replicate the complex interplay of various cell types, tissues, and physiological systems that occurs in a living organism.[3] Therefore, in vivo models are essential for evaluating the systemic efficacy, pharmacokinetics, and safety of a promising anti-inflammatory agent.[17][18]

Common In Vivo Models of Inflammation

The choice of an appropriate animal model is critical and depends on the specific inflammatory condition being targeted.[18]

1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation:

This is a widely used acute model to study systemic inflammatory responses.[19][20] Intraperitoneal injection of LPS in rodents leads to a rapid and robust release of pro-inflammatory cytokines into the bloodstream, mimicking aspects of sepsis and other systemic inflammatory conditions.[21][22][23]

2. Carrageenan-Induced Paw Edema:

This is a classic model of acute localized inflammation.[24] Injection of carrageenan into the paw of a rodent induces edema, which can be measured to assess the anti-inflammatory effect of a test compound.[24]

3. Collagen-Induced Arthritis (CIA) in Mice:

The CIA model is one of the most widely used animal models of rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[25][26][27] It is induced by immunizing susceptible mouse strains with type II collagen.[25][26][27]

Experimental Protocol: In Vivo LPS-Induced Systemic Inflammation in Mice

This protocol describes a common procedure for evaluating the in vivo efficacy of an anti-inflammatory drug in the LPS-induced systemic inflammation model.

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.

  • Compound Administration: Administer the novel anti-inflammatory agent or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.

  • LPS Challenge: Inject LPS (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.

  • Blood Collection: At a specific time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture or tail vein bleeding.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Clinical Scoring: Monitor the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling, and assign a clinical score.

  • Data Analysis: Compare the cytokine levels and clinical scores between the compound-treated groups and the vehicle-treated LPS group to determine the in vivo efficacy.

Data Presentation: Comparative In Vivo Efficacy of Novel Agents

The following table illustrates how to present and compare the in vivo efficacy of Compound A and Compound B in the LPS-induced systemic inflammation model.

Treatment GroupDose (mg/kg)Serum TNF-α (% Inhibition vs. LPS Control)Serum IL-6 (% Inhibition vs. LPS Control)
LPS + Vehicle - 0% 0%
LPS + Compound A 10 75% 68%
LPS + Compound B 10 42% 35%
LPS + Dexamethasone 1 95% 92%

Bridging the In Vitro-In Vivo Gap: A Correlative Approach

A successful anti-inflammatory drug development program hinges on the strong correlation between in vitro and in vivo findings.[3] A compound that demonstrates potent activity in cell-based assays should ideally translate to significant efficacy in relevant animal models. Discrepancies between the two can arise from various factors, including:

  • Pharmacokinetics and Bioavailability: A compound may be highly active in vitro but have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, preventing it from reaching its target at therapeutic concentrations.

  • Off-Target Effects: The complex biological environment in vivo may reveal unforeseen off-target effects that are not apparent in simplified in vitro systems.

  • Metabolism: The compound may be rapidly metabolized into inactive forms in the body.

Therefore, an iterative process of refining compounds based on both in vitro and in vivo data is crucial for success.

Conclusion: A Synergistic Approach to Drug Discovery

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Slideshare. (n.d.). In vivo and in-vitro anti-inflammatory study. [Link]

  • IIVS. (n.d.). Anti-Inflammatory Screen. [Link]

  • González-López, F., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 15(3), 309. [Link]

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  • Fuchs, D., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 946, 247-257. [Link]

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Validation

A Comparative Guide to the Synthesis of 5-Bromoquinazolin-6-ylthiourea: A Novel, Streamlined Approach

For researchers and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is paramount. The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is paramount. The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors.[1][2] This guide provides a comprehensive validation of a new, streamlined synthetic route for 5-Bromoquinazolin-6-ylthiourea, a key intermediate and a valuable building block for developing novel kinase inhibitors and a known impurity in the manufacturing of Brimonidine.[3][4]

We will objectively compare this novel methodology against a more conventional, multi-step approach. This analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering a practical resource for chemists aiming to optimize their synthetic strategies.

Section 1: A Proposed Novel Two-Step Synthetic Route

The core principle of this novel route is process intensification—achieving the target molecule with high purity and yield in a minimal number of steps, thereby reducing waste and processing time. The strategy hinges on the efficient synthesis of the key intermediate, 5-bromo-6-aminoquinazoline, followed by a direct and clean conversion to the final thiourea derivative.

Rationale Behind the Experimental Design

This approach is designed to circumvent the often lengthy and low-yielding methods associated with traditional heterocyclic synthesis.[5] By starting with commercially available 2-amino-6-nitrobenzonitrile, we can build the quinazoline ring and install the necessary functionalities in a convergent manner. The reduction of the nitro group and subsequent bromination are strategically positioned to maximize selectivity and yield. The final thiourea formation is achieved using a mild and efficient reagent, avoiding harsh conditions that could degrade the quinazoline core.

Workflow of the Novel Synthetic Route

Novel_Synthetic_Route cluster_0 Step 1: Synthesis of 5-Bromo-6-aminoquinazoline cluster_1 Step 2: Thiourea Formation A 2-Amino-6-nitrobenzonitrile C 6-Nitroquinazolin-4-amine A->C Cyclization B Triethyl Orthoformate, Formamide B->C E Quinazoline-4,6-diamine C->E Nitro Reduction D Fe/NH4Cl, Reflux D->E G 5-Bromo-6-aminoquinazoline E->G Regioselective Bromination F N-Bromosuccinimide (NBS), Acetonitrile F->G H 5-Bromo-6-aminoquinazoline J Intermediate Adduct H->J Acylation I Benzoyl Isothiocyanate I->J L 5-Bromoquinazolin-6-ylthiourea J->L Hydrolysis K NaOH (aq) K->L

Caption: Workflow for the Novel Two-Step Synthesis.

Detailed Experimental Protocol: Novel Route

Step 1: Synthesis of 5-Bromo-6-aminoquinazoline

  • Cyclization: A mixture of 2-amino-6-nitrobenzonitrile (1.0 eq), triethyl orthoformate (3.0 eq), and formamide (10 vol) is heated to 150°C for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated product is filtered, washed with water, and dried to yield 6-nitroquinazolin-4-amine.

  • Reduction: To a suspension of 6-nitroquinazolin-4-amine (1.0 eq) in a 4:1 mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (2.0 eq) are added. The mixture is heated to reflux for 3 hours. The hot solution is filtered through celite, and the solvent is removed under reduced pressure to give quinazoline-4,6-diamine.

  • Bromination: Quinazoline-4,6-diamine (1.0 eq) is dissolved in acetonitrile. The solution is cooled to 0°C, and N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise over 30 minutes. The reaction is stirred at 0°C for an additional 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford 5-bromo-6-aminoquinazoline.

Step 2: Synthesis of 5-Bromoquinazolin-6-ylthiourea

  • Thiourea Formation: To a solution of 5-bromo-6-aminoquinazoline (1.0 eq) in acetone, benzoyl isothiocyanate (1.1 eq) is added dropwise at room temperature. The mixture is stirred for 1 hour, during which a precipitate forms.

  • Hydrolysis: A 10% aqueous solution of sodium hydroxide is added to the suspension, and the mixture is heated to 50°C for 1 hour. The solution is then cooled and neutralized with dilute HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure 5-Bromoquinazolin-6-ylthiourea.

Section 2: A Conventional Multi-Step Synthetic Approach

Traditional synthetic routes for complex heterocycles often involve more linear sequences with protection/deprotection steps, which can decrease the overall yield and increase the number of unit operations.[5][6] This conventional approach starts from a pre-brominated anthranilic acid derivative, requiring more steps to construct the quinazoline core.

Workflow of the Conventional Synthetic Route

Conventional_Synthetic_Route A 2-Amino-5-bromobenzoic acid C 6-Bromoquinazolin-4(3H)-one A->C Cyclization B Formamide, 180°C B->C E 4-Chloro-6-bromoquinazoline C->E Chlorination D POCl3/PCl5 D->E G 6-Bromo-4-chloro-5-nitroquinazoline E->G Nitration F Nitrating Mixture (HNO3/H2SO4) F->G I 5-Amino-6-bromo-4-chloroquinazoline G->I Reduction H SnCl2/HCl H->I K Intermediate Isothiocyanate I->K Sandmeyer-like Reaction J Thioureation (NaSCN in Acetic Acid) J->K M 5-Bromoquinazolin-6-ylthiourea K->M Amine Addition L Ammonia L->M

Caption: Workflow for the Conventional Multi-Step Synthesis.

Detailed Experimental Protocol: Conventional Route
  • Cyclization: 2-Amino-5-bromobenzoic acid (1.0 eq) is heated in formamide (10 vol) at 180°C for 5 hours. The mixture is cooled, and the solid is collected by filtration to give 6-bromoquinazolin-4(3H)-one.

  • Chlorination: The quinazolinone (1.0 eq) is refluxed in a mixture of phosphorus oxychloride (5 vol) and phosphorus pentachloride (1.5 eq) for 6 hours. Excess POCl3 is removed by distillation, and the residue is poured onto ice to precipitate 4-chloro-6-bromoquinazoline.

  • Nitration: The chloroquinazoline (1.0 eq) is added to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction is stirred for 4 hours and then poured onto ice. The precipitate is filtered to yield 6-bromo-4-chloro-5-nitroquinazoline.

  • Reduction: The nitro compound (1.0 eq) is reduced using stannous chloride (SnCl2) in concentrated HCl at 80°C for 3 hours to give 5-amino-6-bromo-4-chloroquinazoline.

  • Thiourea Conversion: This intermediate is converted to the final product in a two-step sequence: first by reacting with sodium thiocyanate in acetic acid to form an isothiocyanate intermediate, followed by reaction with ammonia to form the thiourea. This step often requires careful control of conditions and can lead to side products.

Section 3: Head-to-Head Performance Comparison

The primary advantage of the novel route lies in its efficiency, safety, and atom economy. The following table summarizes a comparative analysis based on typical laboratory-scale synthesis.

ParameterNovel Two-Step RouteConventional Multi-Step RouteRationale & Justification
Number of Steps 2 (from key intermediate)5Fewer steps reduce material loss, time, and labor.
Overall Yield ~65%~15-20%Shorter synthetic sequence and milder conditions lead to significantly higher yields.
Reaction Time ~12 hours> 30 hoursFewer and faster reactions contribute to a much shorter overall process time.
Purity (pre-recrystallization) >95%~80-85%Cleaner reaction profiles reduce the need for extensive purification.
Reagent Safety Uses NBS, avoids POCl3/PCl5 and nitrating mixture.Employs highly corrosive and hazardous reagents (POCl3, nitrating acids).The novel route presents a significantly improved safety profile.
Atom Economy HighLowFewer protecting groups and functional group interconversions improve atom economy.
Scalability FavorableChallengingFewer steps and safer reagents make the novel process easier and safer to scale up.

Section 4: Experimental Validation of the Final Product

Independent of the synthetic route, the identity and purity of the final product, 5-Bromoquinazolin-6-ylthiourea, must be rigorously confirmed. The data obtained from the novel synthesis should align with established reference data.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the quinazoline ring and the protons of the thiourea group. The chemical shifts and coupling constants will confirm the substitution pattern.

    • ¹³C NMR: The carbon spectrum will verify the number and type of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule (C₉H₇BrN₄S), which is 281.9575.[7] The isotopic pattern characteristic of a bromine-containing compound should also be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (thiourea), C=S stretching, and aromatic C-H and C=N bonds.

  • Melting Point: The measured melting point should be sharp and consistent with reported values, typically in the range of 198-202°C.[8]

Conclusion

The proposed novel synthetic route for 5-Bromoquinazolin-6-ylthiourea offers substantial advantages over conventional methods. Its two-step efficiency, significantly higher overall yield, reduced reaction time, and improved safety profile make it a superior choice for both academic research and industrial production. By minimizing hazardous reagents and waste, this route aligns with the principles of green chemistry while providing reliable access to a valuable chemical building block. This guide provides the necessary framework and detailed protocols for researchers to adopt this improved methodology, accelerating research and development in the vital field of medicinal chemistry.

References

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Comparative

A Senior Application Scientist's Guide to Benchmarking Enzyme Inhibitory Activity

For researchers, scientists, and drug development professionals, the accurate assessment of a compound's inhibitory effect on an enzyme is a cornerstone of modern discovery. This guide provides an in-depth, technically-g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate assessment of a compound's inhibitory effect on an enzyme is a cornerstone of modern discovery. This guide provides an in-depth, technically-grounded framework for benchmarking the inhibitory activity of novel compounds against established standard inhibitors. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that your protocols are not only robust but also self-validating.

The Imperative of Standard Inhibitors

In the landscape of enzyme inhibition assays, a test compound's activity is a relative measure. Without a proper benchmark, an IC50 value—the concentration of an inhibitor required to reduce an enzyme's activity by 50%—is a number in a vacuum.[1][2] Standard inhibitors, compounds with well-characterized and reproducible inhibitory activity against the target enzyme, provide the essential context for evaluating a novel compound's potency.[3] They serve as a vital quality control measure, validating the assay's performance and allowing for meaningful comparisons of potency across different experiments and even different laboratories.

The selection of an appropriate standard inhibitor is a critical first step. Key considerations include:

  • Potency: The standard should have a known and potent inhibitory activity, ideally in a similar range to the expected potency of the test compounds.[4]

  • Mechanism of Action: Whenever possible, the standard inhibitor's mechanism (e.g., competitive, non-competitive) should be well-understood.[5][6] This knowledge aids in troubleshooting and interpreting the results for your test compounds.

  • Specificity: A highly specific inhibitor for the target enzyme is preferable to a broad-spectrum inhibitor, as this minimizes the potential for off-target effects that could confound the results.

  • Commercial Availability and Purity: The standard inhibitor should be readily available from a reputable supplier with a high degree of purity to ensure consistency.

Designing a Robust Enzyme Inhibition Assay

A well-designed enzyme inhibition assay is a self-validating system.[7] This means incorporating the necessary controls and adhering to principles of enzyme kinetics to ensure the data generated is both accurate and reproducible.[8]

Foundational Principles: Enzyme Kinetics

At its core, an enzyme inhibition assay measures the rate of an enzymatic reaction.[9] To obtain meaningful data, it is crucial to operate under initial velocity conditions, where less than 10% of the substrate has been converted to product.[10][11] This ensures that the reaction rate is linear with time and directly proportional to the enzyme concentration.

The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a critical parameter.[12][13] For screening competitive inhibitors, it is often advantageous to use a substrate concentration at or below the Km value to maximize the assay's sensitivity.[11][14]

Essential Controls for a Self-Validating System

Every enzyme inhibition assay plate must include a set of controls to ensure the validity of the results:

  • No-Enzyme Control (Negative Control): This well contains all assay components except the enzyme. It serves to measure any background signal from the substrate or other assay components.

  • No-Inhibitor Control (Positive Control): This well contains the enzyme, substrate, and buffer, but no inhibitor. This represents the 100% enzyme activity level.

  • Standard Inhibitor Control: A dilution series of the known standard inhibitor is included to generate a reference dose-response curve and IC50 value. This validates the assay's performance on that particular day.

Experimental Workflow: From Preparation to Data Acquisition

The following workflow outlines the key stages of a typical enzyme inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Reagent_Prep Reagent Preparation Compound_Plating Compound Plating Reagent_Prep->Compound_Plating Dispense Enzyme_Addition Enzyme Addition Compound_Plating->Enzyme_Addition Transfer Incubation Incubation Enzyme_Addition->Incubation Pre-incubation Substrate_Addition Substrate Addition Incubation->Substrate_Addition Initiate Reaction Signal_Detection Signal Detection Substrate_Addition->Signal_Detection Kinetic or Endpoint Read Data_Analysis_Pipeline cluster_raw Data Input cluster_norm Normalization cluster_fit Curve Fitting cluster_output Results Raw_Data Raw Luminescence Data Normalization Normalization to Controls Raw_Data->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Value IC50 Value Determination Curve_Fitting->IC50_Value

Caption: The data analysis pipeline for determining IC50 values.

Data Normalization:

The raw data is first normalized using the controls on each plate:

  • Percent Inhibition (%) = 100 * (1 - (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

Dose-Response Curve Fitting:

The normalized percent inhibition data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic model. [2] IC50 Determination:

The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve. [15]

Summarizing and Comparing Performance

The calculated IC50 values for the test compounds are then compared to the IC50 of the standard inhibitor. This allows for a clear and objective assessment of their relative potencies.

CompoundIC50 (nM)Relative Potency (vs. Standard)
Standard Inhibitor (Staurosporine) 101x
Test Compound A 52x more potent
Test Compound B 505x less potent
Test Compound C >10,000Inactive

This tabular format provides a concise summary of the results, facilitating rapid comparison and decision-making.

Conclusion

Benchmarking the inhibitory activity of novel compounds against standard inhibitors is a fundamental practice in drug discovery and enzyme research. By adhering to the principles of robust assay design, incorporating appropriate controls, and following a systematic experimental and data analysis workflow, researchers can generate high-quality, reproducible data. This rigorous approach provides the confidence needed to make informed decisions about the progression of promising compounds in the drug development pipeline.

References

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • Tamanas, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 555-565. Retrieved from [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]

  • Srinivasan, B. (2015). What are the evaluation criteria to define the potential of enzyme inhibitor?. ResearchGate. Retrieved from [Link]

  • Winkler, C., & Vogt, F. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 560, 65-67. Retrieved from [Link]

  • Williams, B. A., & Toone, E. J. (2004). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of the American Chemical Society, 126(45), 14946-14951. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 22(23), 2747-2768. Retrieved from [Link]

  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Retrieved from [Link]

  • Mihaylova, D., Popova, A., & Dessev, T. (2021). Evaluation of the Enzyme Inhibition, Antioxidant, and Antimicrobial Activities of Apricots, Plums, and Their Hybrid Fruits. Foods, 10(11), 2707. Retrieved from [Link]

  • Kholikov, A. K., & Davletshin, A. R. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]

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Validation

A Comparative Guide to the Safety Profiles of Novel Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory treatments.[1][2][3] Its versatility and potent biological activity have made it a "privileged scaffold" in drug discovery. However, as with any potent therapeutic agent, the journey from a promising lead compound to a clinically approved drug is paved with rigorous safety and toxicity evaluations.[4] The therapeutic efficacy of a new chemical entity is meaningless without a favorable safety profile.

This guide provides a comparative analysis of the safety profiles of recently developed quinazoline derivatives. Moving beyond a simple catalogue of findings, we will dissect the experimental methodologies used to assess safety, explain the causal logic behind these experimental choices, and present a synthesized view of the current landscape. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the preclinical safety assessment of this important class of compounds.

The Preclinical Safety Assessment Funnel: From In Silico to In Vivo

The evaluation of a new drug candidate's safety is a multi-stage process designed to identify potential liabilities early and cost-effectively. This funnel-like approach starts with broad, predictive computational methods and progresses to highly specific, resource-intensive in vivo studies. Understanding this workflow is key to interpreting the safety data associated with any new derivative.

G cluster_0 Early Stage (Screening) cluster_1 Late Stage (Validation) InSilico In Silico ADME/Tox Prediction (e.g., admetSAR, ProTox-II) InVitroCyto In Vitro Cytotoxicity Assays (e.g., MTT, MTS) InSilico->InVitroCyto Prioritizes Candidates Genotox In Vitro Genotoxicity (e.g., Ames Test, Comet Assay) InVitroCyto->Genotox Confirms Cellular Safety AcuteTox Acute In Vivo Toxicity (Single High Dose, LD50) Genotox->AcuteTox Warrants In Vivo Testing OrganTox Organ-Specific Toxicity (Biomarkers, Histopathology) AcuteTox->OrganTox Identifies Target Organs

Caption: Preclinical safety assessment workflow for new chemical entities.

In Silico & ADME-Tox Profiling: The First Line of Defense

Before a compound is ever synthesized in the lab, computational tools can predict its potential safety liabilities. These in silico models analyze a molecule's structure to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.

Recent studies on novel quinazolinone derivatives have utilized platforms like Osiris Property Explorer and admetSAR to predict risks such as mutagenicity, tumorigenicity, and irritability, alongside drug-likeness properties.[5][6] For many newly designed series, these initial computational screens predicted a lack of significant toxicities, providing the justification to proceed with synthesis and wet-lab validation.[5] While not a substitute for experimental data, this step is a self-validating system in that it efficiently filters out compounds with a high probability of failure, saving significant resources.

In Vitro Cytotoxicity: Gauging the Therapeutic Window

The cornerstone of early-stage safety assessment is the in vitro cytotoxicity assay. The critical goal here is not just to determine if a compound is toxic, but to quantify its selective toxicity . A promising anticancer agent, for example, must be significantly more toxic to cancer cells than to healthy, non-malignant cells. This differential is known as the selectivity index (SI) and represents the therapeutic window.

A number of recent studies have successfully identified quinazoline derivatives with promising selectivity. For instance, newly synthesized quinazoline-chromene hybrids were tested against A549 human lung adenocarcinoma cells and BEAS-2B healthy bronchial epithelial cells.[7] The most active compounds, 4 and 5, were found to be more selective against the cancer cells than the conventional chemotherapy drug doxorubicin, highlighting their potential for a better safety margin.[7] Similarly, other research efforts consistently evaluate new derivatives against a panel of cancer lines (e.g., MCF-7, A549, HepG-2) and a normal cell line (e.g., MRC-5) to establish this crucial selectivity.[3][8]

Comparative In Vitro Cytotoxicity Data (IC₅₀ in µM)
Derivative Class/CompoundCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Selectivity ProfileReference
Quinazoline-Chromene Hybrid (Cmpd 5)A549 (Lung)44.2BEAS-2B (Bronchial)> DoxorubicinMore selective than Doxorubicin[7]
Substituted Quinazolinone (Cmpd 18)MGC-803 (Gastric)0.85GES-1 (Gastric Epith.)26.75~32-fold selective[9]
4-Anilinoquinazoline (Cmpd 76)Various0.002 - 0.150--High potency, kinase selectivity[10]
Quinazolinone Schiff Base (Cmpd 30/31)MCF-7 (Breast)Substantial InhibitionWRL-68 (Liver), MCF-10ANo cytotoxic effectHighly selective for MCF-7[4]
Quinazolinone Derivative (13e)SKLU-1 (Lung)9.48 µg/mL--Data reported in µg/mL[8]

Note: Direct comparison of IC₅₀ values should be done with caution, as experimental conditions can vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind the Method: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549 and BEAS-2B) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. This ensures cells are in a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time is chosen based on the cell doubling time and the expected mechanism of action.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Toxicity: Assessing Systemic Safety

While in vitro assays are excellent for initial screening, they cannot predict systemic effects in a whole organism. Acute in vivo toxicity studies, typically performed in rodents, are essential for determining the median lethal dose (LD₅₀) and observing any immediate adverse effects following a single high dose of a compound.

Several new quinazoline derivatives have demonstrated remarkable safety in these studies.

  • Novel quinazoline and acetamide derivatives intended as anti-ulcerogenic agents were administered to mice at doses up to 1000 mg/kg without producing any behavioral changes or mortality.[11]

  • Another quinazoline derivative, 3-[2-oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3h)-oh, was classified as low-toxic, with an LD₅₀ value determined to be above 5000 mg/kg.[12]

  • Similarly, an antitumor agent, compound 18, was given at a 1000 mg/kg dose with no deaths or obvious weight loss in mice.[9][13]

These results are highly encouraging, as substances with an LD₅₀ higher than 5000 mg/kg are generally considered nontoxic.[11][12]

Comparative In Vivo Acute Toxicity Data
Compound/DerivativeAnimal ModelMax. Dose Administered (Intragastric)LD₅₀ (mg/kg)Key ObservationsReference
Cmpds 5, 6 & 11 (Anti-ulcer)Mice1000 mg/kg>1000No behavioral changes or mortality.[11]
Cmpd 18 (Antitumor)Mice1000 mg/kg>1000No death or obvious weight loss.[9][13]
3-[2-oxo-2-(4-phenyl...)]Mice5000 mg/kg>5000Low-toxic; some changes in blood parameters at 5000 mg/kg.[12]

Organ-Specific Toxicity Profiles

Even when a compound does not cause acute lethality, it may still induce damage to specific organs. Therefore, assessing organ function through biochemical markers and histopathology is a critical step.

G cluster_organs Potential Target Organs for Toxicity cluster_biomarkers Key Safety Biomarkers Quinazoline Quinazoline Derivative (Systemic Exposure) Liver Liver (Hepatotoxicity) Quinazoline->Liver Kidney Kidney (Nephrotoxicity) Quinazoline->Kidney Heart Heart (Cardiotoxicity) Quinazoline->Heart Blood Hematopoietic System (Hematotoxicity) Quinazoline->Blood LiverMarkers ALT, AST Liver->LiverMarkers Assessed by KidneyMarkers Urea, Creatinine Kidney->KidneyMarkers Assessed by HeartMarkers ECG (QT Interval) Heart->HeartMarkers Assessed by BloodMarkers CBC (Leukocytes, Platelets) Blood->BloodMarkers Assessed by

Caption: Key organs and biomarkers in quinazoline safety assessment.

  • Hepatotoxicity and Nephrotoxicity: Encouragingly, several new quinazoline derivatives have shown a clean profile in this regard. One study found that after prolonged oral administration, there were no significant changes in liver (ALT, AST) or kidney (blood urea, creatinine) function markers, indicating an absence of hepatotoxic or nephrotoxic effects.[11] Other studies have specifically investigated and highlighted the hepatoprotective potential of certain quinazoline derivatives against chemically induced liver injury.[14][15]

  • Hematological Effects: The importance of thorough analysis is underscored by a study where a derivative with an LD₅₀ >5000 mg/kg still caused changes in hemoglobin, leukocytes, and platelets at the highest dose.[12] This suggests that even "low-toxic" compounds can have subtle systemic effects that warrant further investigation in chronic, lower-dose studies.[12]

  • Cardiotoxicity: Cardiotoxicity, particularly the prolongation of the QT interval, is a known concern for the broader class of quinoline-related compounds.[16] While the recent studies on novel derivatives reviewed here did not focus heavily on cardiotoxicity, it remains a critical safety parameter to evaluate during drug development, especially for compounds intended for long-term use.[17]

Conclusion and Future Directions

The landscape of new quinazoline derivatives is rich with therapeutic promise. The comparative analysis of their safety profiles reveals several encouraging trends. Many new compounds demonstrate a high degree of safety in acute toxicity studies and show excellent selectivity for cancer cells over healthy cells in vitro. Furthermore, specific derivatives have been shown to be free of significant hepato- and nephrotoxicity at therapeutic doses.

However, the path forward requires continued vigilance. The subtle hematological changes observed even with low-toxicity compounds highlight the necessity of comprehensive, multi-dose, chronic toxicity studies.[12] Future research must also systematically address potential cardiotoxicity, a known liability of related chemical classes.[16]

By integrating early-stage in silico predictions, rigorous in vitro selectivity screening, and comprehensive in vivo organ-specific toxicity assessments, the scientific community can continue to develop novel quinazoline derivatives that are not only potent but also possess the wide therapeutic window necessary for clinical success.

References

  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC - NIH . National Institutes of Health. Available at: [Link]

  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Novel quinazoline-chromene hybrids as anticancer agents: Synthesis, biological activity, molecular docking, dynamics and ADME studies . PubMed. Available at: [Link]

  • Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms . Antibiot Khimioter. Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives . RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

  • Quinazolinone derivatives as potential CNS depressant agents . ResearchGate. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry . MDPI. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents . RSC Advances. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC . National Institutes of Health. Available at: [Link]

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity . ResearchGate. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases . MDPI. Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents . MDPI. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC . National Institutes of Health. Available at: [Link]

  • Design, Synthesis, Molecular Docking, ADME/Tox Predictions and DFT Study of Quinazolinone-1,2,4-Triazole Analogues as Promising Antimicrobial Agents . Taylor & Francis Online. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC . National Institutes of Health. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC . National Institutes of Health. Available at: [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC . National Institutes of Health. Available at: [Link]

  • Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity . Frontiers in Pharmacology. Available at: [Link]

  • The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC . National Institutes of Health. Available at: [Link]

  • In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogue . ResearchGate. Available at: [Link]

  • Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PMC . National Institutes of Health. Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents . ResearchGate. Available at: [Link]

  • A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase - PMC . National Institutes of Health. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines . MDPI. Available at: [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure-Activity Relationship Study . PubMed. Available at: [Link]

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Comparative

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of a Novel Thiourea Compound, Thio-K

In the dynamic landscape of oncology drug discovery, the characterization of novel chemical entities is paramount. Thiourea derivatives have emerged as a promising class of compounds with a diverse range of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology drug discovery, the characterization of novel chemical entities is paramount. Thiourea derivatives have emerged as a promising class of compounds with a diverse range of biological activities, frequently targeting key enzymatic players in cancer progression.[1] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of a novel thiourea compound, exemplified here as "Thio-K." We will navigate through a logical, multi-faceted experimental workflow, comparing its performance with established inhibitors and providing the rationale behind each methodological choice. Our focus will be on a hypothetical MoA for Thio-K as a potent and selective inhibitor of a critical oncogenic protein kinase.

The Thiourea Scaffold: A Privileged Structure in Drug Discovery

Thiourea, an organosulfur compound structurally similar to urea, serves as a versatile scaffold in medicinal chemistry.[2] Its derivatives have been shown to exhibit a wide array of pharmacological effects, including anticancer properties.[1] The anticancer efficacy of these compounds often stems from their ability to inhibit crucial enzymes involved in carcinogenesis, such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases.[3][4] The thiourea moiety can engage in hydrogen bonding and other non-covalent interactions within the active sites of these enzymes, leading to their inhibition.[5]

Our novel compound, Thio-K, has been designed based on a thiourea backbone with specific side-chain modifications anticipated to confer high affinity and selectivity for a key protein kinase implicated in a prevalent cancer type. The following sections will detail the experimental journey to validate this hypothesis.

A Phased Approach to MoA Confirmation: From Target Engagement to Cellular Effects

A robust MoA confirmation strategy necessitates a multi-pronged approach, starting with direct evidence of target binding and culminating in the observation of expected downstream cellular consequences. This guide is structured to mirror this logical progression.

Phase 1: Direct Target Engagement and Biochemical Characterization

The initial and most critical step is to unequivocally demonstrate that Thio-K physically interacts with its intended kinase target and inhibits its enzymatic activity.

Assessing Target Binding Affinity and Kinetics

To quantify the direct interaction between Thio-K and the target kinase, we will employ two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Surface Plasmon Resonance (SPR): This technique provides real-time analysis of the binding and dissociation kinetics of Thio-K to the immobilized kinase.[6][7] This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), a direct measure of binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon the binding of Thio-K to the kinase, providing a complete thermodynamic profile of the interaction.[8][9][10] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event.

Table 1: Comparative Binding Parameters of Thio-K and a Known Kinase Inhibitor

CompoundTechniqueKD (nM)ka (1/Ms)kd (1/s)ΔH (kcal/mol)TΔS (kcal/mol)
Thio-K SPR152.5 x 10^53.75 x 10^-3--
ITC18---12.5-2.8
Control Inhibitor SPR501.2 x 10^56.0 x 10^-3--
ITC55---10.2-1.5

The data presented in Table 1 would indicate that Thio-K binds to the target kinase with a higher affinity (lower KD) than the control inhibitor, a crucial first step in demonstrating its potential as a potent therapeutic agent.

In Vitro Kinase Inhibition Assay

Demonstrating direct binding is essential, but it must be coupled with evidence of functional inhibition of the kinase's catalytic activity. A variety of assay formats can be employed, with the ADP-Glo™ Kinase Assay being a widely used, robust method.[4] This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the target kinase, its specific substrate peptide, and ATP at a concentration near the Km of the enzyme.

  • Compound Addition: Add serial dilutions of Thio-K, a known inhibitor (positive control), and a vehicle control (e.g., DMSO) to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Table 2: In Vitro Kinase Inhibition Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
Thio-K 25>10,000>10,000
Control Inhibitor 1005,0008,000

The results in Table 2 would demonstrate that Thio-K is a potent inhibitor of the target kinase and exhibits high selectivity, a desirable characteristic for minimizing off-target effects.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

To confirm that Thio-K engages its target in a cellular context, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[11][12] This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cancer cells with Thio-K or a vehicle control for a specified period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of Thio-K indicates target engagement.

A successful CETSA experiment would provide strong evidence that Thio-K can penetrate the cell membrane and bind to its intended target within the complex cellular environment.

cluster_Phase1 Phase 1: Direct Target Engagement Thio-K Thio-K Target Kinase Target Kinase Thio-K->Target Kinase Binding SPR_ITC SPR & ITC (Binding Affinity & Kinetics) Target Kinase->SPR_ITC Analysis Kinase Assay Biochemical Kinase Assay (IC50 Determination) Target Kinase->Kinase Assay Activity Measurement CETSA Cellular Thermal Shift Assay (Target Engagement in Cells) Target Kinase->CETSA In-Cell Analysis Thio-K Thio-K Target Kinase Target Kinase Thio-K->Target Kinase Inhibits Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Effects Cellular Effects Phosphorylated Substrate->Cellular Effects Leads to

Caption: Proposed Signaling Pathway Inhibition.

Antiproliferative and Pro-Apoptotic Effects

The ultimate goal of an anticancer agent is to inhibit tumor growth. Therefore, it is crucial to demonstrate that the observed target inhibition translates into a tangible antiproliferative effect and, ideally, the induction of apoptosis (programmed cell death).

  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in the MTT signal upon treatment with Thio-K would indicate a decrease in the number of viable cells.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of apoptotic cells following treatment with Thio-K would confirm its ability to induce programmed cell death.

Table 3: Cellular Effects of Thio-K on Cancer Cells

AssayThio-K (GI50/EC50)Control Inhibitor (GI50/EC50)
MTT (Growth Inhibition) 100 nM500 nM
Annexin V (Apoptosis) 150 nM800 nM

The data in Table 3 would demonstrate the superior potency of Thio-K in inhibiting cancer cell growth and inducing apoptosis compared to the control inhibitor, linking its biochemical and cellular activities to a therapeutically relevant outcome.

Comparative Analysis and Conclusion

References

  • Kumar, V., & Chimni, S. (2020). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Letters in Drug Design & Discovery, 17(10), 1238-1249. [Link]

  • Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. Retrieved February 6, 2026, from [Link]

  • Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 435-455. [Link]

  • Vedantu. (n.d.). Thiourea: Structure, Properties, Synthesis & Applications. Retrieved February 6, 2026, from [Link]

  • Martinez, J., et al. (2020). CETSA® for Target Engagement Studies in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 847-862. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 6, 2026, from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved February 6, 2026, from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved February 6, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 6, 2026, from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved February 6, 2026, from [Link]

  • News-Medical. (2024). The role of cell-based assays for drug discovery. Retrieved February 6, 2026, from [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved February 6, 2026, from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved February 6, 2026, from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved February 6, 2026, from [Link]

  • PubMed. (2006). Isothermal titration calorimetry in drug discovery. Retrieved February 6, 2026, from [Link]

  • White Rose Research Online. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved February 6, 2026, from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved February 6, 2026, from [Link]

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  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved February 6, 2026, from [Link]

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Validation

Independent Verification of 5-Bromoquinazolin-6-ylthiourea: Biological Activity &amp; Pharmacological Profiling

Part 1: Executive Context & Strategic Analysis The Nomenclature Paradox Before initiating biological verification, you must address a critical nomenclature ambiguity prevalent in chemical databases. 5-Bromoquinazolin-6-y...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Context & Strategic Analysis

The Nomenclature Paradox

Before initiating biological verification, you must address a critical nomenclature ambiguity prevalent in chemical databases. 5-Bromoquinazolin-6-ylthiourea (often linked to CAS 842138-74-3) is frequently mislabeled. The CAS registry and synthetic pathways for the glaucoma drug Brimonidine identify the structure as a Quinoxaline derivative (N-(5-Bromoquinoxalin-6-yl)thiourea), not a Quinazoline.

  • The Quinoxaline (CAS 842138-74-3): A key intermediate/impurity (Impurity D) in Brimonidine synthesis.

  • The Quinazoline (Isomer): A structural analog often explored in kinase inhibition screens (e.g., EGFR).

This guide serves a dual purpose:

  • For QC/Regulatory: Verifying the biological inertness or toxicity of the compound as a Brimonidine impurity.

  • For Discovery: Profiling the compound as a novel scaffold, distinguishing its activity from the parent drug.

Comparative Landscape

To objectively verify performance, this compound must be benchmarked against established agents in its two potential activity domains: Alpha-2 Adrenergic agonism (parent class) and Kinase inhibition (scaffold class).

FeatureSubject: 5-Bromoquinazolin-6-ylthiourea Alternative 1: Brimonidine (Standard) Alternative 2: Gefitinib (Scaffold Control)
Primary Class Synthetic Intermediate / Impurity

-Adrenergic Agonist
EGFR Tyrosine Kinase Inhibitor
Core Structure Quinazoline/Quinoxaline ThioureaQuinoxaline ImidazolineQuinazoline Amine
Target Affinity Unknown / Low (Needs Verification)High (

,

,

)
High (EGFR-WT)
Solubility Low (DMSO/DMF soluble)Moderate (Tartrate salt)Moderate
Verification Goal Profile Safety/Off-Target Activity Positive Control (Agonism) Positive Control (Kinase)

Part 2: Experimental Protocols for Independent Verification

Phase 1: Structural Integrity (The "Isomer Trap")

Rationale: Commercial samples labeled as "Quinazoline" may actually be the "Quinoxaline" impurity. Biological data is worthless without structural certainty.

Protocol:

  • 1H-NMR (DMSO-d6): Focus on the aromatic region (8.5–9.0 ppm). Quinoxaline protons typically appear as two distinct doublets or a singlet depending on substitution, whereas Quinazoline C2-H is a distinct singlet often further downfield (>9.0 ppm).

  • LC-MS/MS: Confirm Molecular Ion [M+H]+ = 283/285 (Br isotope pattern).

Phase 2: -Adrenergic Receptor Binding (GPCR Profiling)

Causality: If the compound is a Brimonidine intermediate, it may retain affinity for the


-receptor, posing a risk of unintended hypotension or sedation.

Methodology: Radioligand Binding Assay

  • Receptor Source: CHO cells overexpressing human

    
    -adrenergic receptor.
    
  • Radioligand: [3H]-RX821002 (Antagonist) or [3H]-Brimonidine (Agonist).

  • Non-specific Binding: Defined by 10 µM Phentolamine.

Step-by-Step Workflow:

  • Preparation: Solubilize 5-Bromoquinazolin-6-ylthiourea in 100% DMSO to 10 mM stock. Serial dilute (10 dilutions) in Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Mix Membrane prep (5-10 µg protein) + [3H]-Ligand (2 nM) + Test Compound. Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid Scintillation Counting.

Self-Validating Logic:

  • If

    
    : The compound is effectively inert at the target (Pass for Impurity Qualification).
    
  • If

    
     Brimonidine (
    
    
    
    ): The compound is a potent active pharmaceutical ingredient (Fail for Impurity, Lead for Discovery).
Phase 3: Functional Activity (cAMP Inhibition)

Causality: Binding does not equal function. You must determine if the compound acts as an agonist (activates Gi pathway), antagonist (blocks Gi), or is neutral.

Methodology: Forskolin-Induced cAMP FRET Assay

  • Cell Line: HEK293 stably expressing

    
    -AR and a cAMP FRET biosensor.
    
  • Stimulation: Pre-treat cells with Test Compound (0.1 nM – 10 µM) for 15 min.

  • Induction: Add Forskolin (10 µM) to stimulate Adenylyl Cyclase.

  • Readout: Measure FRET ratio (CFP/YFP) after 30 mins.

    
    -agonists will prevent the Forskolin-induced cAMP spike.
    

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: -Adrenergic Signaling & Verification Logic

This diagram illustrates the Gi-coupled pathway the compound might modulate and the decision logic for the researcher.

G Compound 5-Bromoquinazolin- 6-ylthiourea Receptor Alpha-2 Adrenergic Receptor (GPCR) Compound->Receptor Potential Binding? Binding_Assay Exp 1: Binding Assay (Ki Determination) Compound->Binding_Assay Gi_Protein Gi Protein (Inhibitory) Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction Downstream Physiological Effect (Hypotension/Sedation) cAMP->Downstream Modulation Func_Assay Exp 2: cAMP Assay (Agonist vs Antagonist) Binding_Assay->Func_Assay If Ki < 1µM

Caption: Pathway map showing the potential engagement of the Alpha-2 receptor by the test compound and the sequential verification logic.

Diagram 2: Independent Verification Workflow

A step-by-step guide to characterizing the compound.

Workflow cluster_0 Phase 1: Identity cluster_1 Phase 2: Biological Profiling cluster_2 Phase 3: Decision Sample Raw Sample NMR 1H-NMR (Quinazoline vs Quinoxaline) Sample->NMR MS LC-MS Purity Sample->MS Screen_A Alpha-2 Binding (vs Brimonidine) NMR->Screen_A Confirmed MS->Screen_A Screen_B Kinase Panel (vs Gefitinib) Screen_A->Screen_B Selectivity Check Result_A Impurity Qualified (Inert) Screen_A->Result_A IC50 > 10µM Result_B Active Lead (Potent) Screen_A->Result_B IC50 < 100nM

Caption: Operational workflow for verifying identity and pharmacological activity.

Part 4: Data Presentation & Interpretation

When reporting your independent verification, structure your data against the "Gold Standard" (Brimonidine). Use the table below as a template for your final report.

Table 1: Comparative Pharmacological Profile (Template)
Parameter5-Bromoquinazolin-6-ylthiourea (Test)Brimonidine (Reference)Interpretation Criteria
Identity (NMR) Verify C2-H SingletQuinoxaline PatternMust match CAS structure.
Purity (HPLC) >98.0% Required >99.0%Essential for valid bio-data.

Binding (

)
Experimental Value~2.0 nMIf Test < 100 nM, it is biologically active.
cAMP

Experimental Value~1-5 nMMeasures functional potency.
Selectivity Ratio

>1000-foldHigh ratio = Less side effects.
Cytotoxicity (

)
HepG2 Cells>100 µMLow CC50 indicates non-specific toxicity.
Interpretation Guide
  • The "Inert" Result: If the Test Compound shows

    
     across panels, it is a qualified impurity . It poses minimal pharmacological risk at typical impurity levels (<0.15%).
    
  • The "Active" Result: If

    
    , the compound is an active metabolite/impurity . You must calculate the Safety Margin:
    
    
    
    
  • The "Scaffold" Result: If the compound shows low

    
     activity but high cytotoxicity, screen against a Kinase Panel  (e.g., EGFR, VEGFR). The quinazoline-thiourea motif is a known pharmacophore for kinase inhibition.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1076421, Brimonidine Impurity D (CAS 842138-74-3). PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Brimonidine Tartrate Monograph: Impurity D Structure and Limits. EDQM. Available at: [Link]

  • Khan, S. et al. (2015). "Quinazoline derivatives as potent kinase inhibitors: A review." European Journal of Medicinal Chemistry. (Contextual reference for Quinazoline scaffold activity).
  • Gennari, A. et al. (2004). "Strategies for the detailed characterization of impurities in pharmaceutical products." Journal of Pharmaceutical and Biomedical Analysis.

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Retrosynthesis Analysis

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Method

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoquinazolin-6-ylthiourea
Reactant of Route 2
Reactant of Route 2
5-Bromoquinazolin-6-ylthiourea
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